molecular formula C14H11ClFNO4 B133158 Clodinafop CAS No. 114420-56-3

Clodinafop

Cat. No.: B133158
CAS No.: 114420-56-3
M. Wt: 311.69 g/mol
InChI Key: YUIKUTLBPMDDNQ-MRVPVSSYSA-N
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Description

Clodinafop is an aromatic ether that is (R)-lactic acid in which the hydroxy group at position 2 has been converted to the corresponding p-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenyl ether. It is the parent acid of the herbicide this compound-propargyl. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is a monocarboxylic acid, a member of pyridines, an aromatic ether, an organofluorine compound and an organochlorine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKUTLBPMDDNQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042332
Record name Clodinafop
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Molecular Weight

311.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

114420-56-3
Record name Clodinafop
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clodinafop [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodinafop
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Record name CLODINAFOP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Clodinafop-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clodinafop-propargyl (B133425) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is highly effective in controlling annual and perennial grass weeds in cereal crops. The herbicidal activity is primarily attributed to the (R)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in lipid biosynthesis in susceptible grass species. This technical guide provides a comprehensive overview of the core chemical synthesis processes for this compound-propargyl, detailing various synthetic routes, experimental protocols, and quantitative data to support research and development professionals.

Core Synthetic Strategies

The commercial production of this compound-propargyl involves multi-step synthesis pathways. The key transformations generally include the formation of the aryloxyphenoxypropanoic acid core structure followed by esterification with propargyl alcohol or a propargyl halide. Several distinct routes have been developed to optimize yield, purity, and cost-effectiveness. The primary strategies are outlined below.

Route 1: Esterification of the Chiral Acid Intermediate

This is a common and direct approach where the pre-synthesized chiral acid intermediate, (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid (this compound acid), is esterified.[1][2]

Logical Relationship of Route 1

G A 5-chloro-2,3-difluoropyridine (B143520) C (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid) A->C B (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA) B->C E This compound-propargyl C->E D Propargyl alcohol or Propargyl chloride D->E

Caption: Synthesis of this compound-propargyl via the chiral acid intermediate.

Route 2: "One-Pot" Synthesis

This method streamlines the process by reacting (R)-2-(4-hydroxyphenoxy) propionic acid, 5-chloro-2,3-difluoropyridine, and a propargylating agent in a single reaction vessel without isolating the intermediate acid.[3] This approach can improve efficiency and reduce solvent waste.

Experimental Workflow for "One-Pot" Synthesis (Route 2)

G cluster_0 Reaction Vessel A Charge (R)-2-(4-hydroxyphenoxy) propionic acid, 5-chloro-2,3-difluoropyridine, and Propargyl chloride B Add base (e.g., K2CO3) and solvent (e.g., DMF) A->B C Heat reaction mixture B->C D Reaction monitoring (e.g., HPLC) C->D E Work-up and Purification D->E F This compound-propargyl E->F

Caption: Workflow for the "one-pot" synthesis of this compound-propargyl.

Route 3: Synthesis from Hydroquinone

An alternative route begins with the more fundamental starting material, hydroquinone. This pathway involves a multi-step process including etherification, condensation, hydrolysis, and final esterification.

Route 4: Sequential Esterification and Condensation

This approach involves the initial esterification of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid with propargyl chloride to form (R)-(+)-2-(4- hydroxyl phenoxyl) propargyl propionate. This intermediate is then condensed with 2,3-difluoro-5-chloropyridine to yield the final product.[4]

Route 5: Synthesis from Benzenediol and Propargyl Chloropropionate

This synthetic strategy commences with the etherification of benzenediol (hydroquinone) with propargyl chloropropionate to generate 2-(4-hydroxyphenoxyl)-2-propargyl propionate. This intermediate subsequently undergoes condensation with 5-chloro-2,3-difluoropyridine.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for this compound-propargyl and its key intermediates, allowing for a comparative analysis of different synthetic routes.

Table 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid)

Starting MaterialsReagents & SolventsReaction ConditionsYield (%)Purity (%)Optical Purity (%)Reference
(R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridineNaOH, Water, DMSO75-85°C, reflux94.899.298.2[6][7]
(R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridineNaOH, Water, Acetonitrile45°C (1h), then 95°C (6h)97.199.199.2[6][7][8]
(R)-2-(4-hydroxyphenoxy) propionic acid (HPPA), 5-chloro-2,3-difluoropyridineK₂CO₃, Water106°C, 3h85.2298.23-[3]
DHPPA, 2,3-difluoro-5-chloropyridineKOH, Sodium sulfite, Acetonitrile70°C, 5h---[9]

Table 2: Synthesis of this compound-propargyl

Starting MaterialsReagents & SolventsReaction ConditionsYield (%)Purity (%)Reference
This compound acid, Propargyl alcoholTrifluoromethanesulfonic acid pentafluorophenylamine salt, Toluene80°C, 12h--[6]
This compound acid, Propargyl chlorideDMF70°C, 5h98.5495.63[3]
(R)-(+)-2-(4-hydroxyphenoxy) propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridineK₂CO₃, DMF80°C (6h), then 95°C (10h)9199.0[4]
(R)-(+)-2-(4-hydroxyphenoxy) propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridineK₂CO₃, DMF80°C (6h), then 95°C (10h)90.598.3[4]
Intermediate, 5-chloro-2,3-difluoropyridineKOH, Toluene70°C--[5]
Ether compound, Propargyl chlorideK₂CO₃, DMF65°C, 4h--[9]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid)

This protocol is adapted from patent literature and focuses on a high-yield synthesis.[6][7]

Materials:

  • (R)-2-(p-hydroxyphenoxy)propionic acid

  • 5-chloro-2,3-difluoropyridine

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile

  • Hydrochloric acid (15%)

Procedure:

  • To a reaction vessel, add water, DMSO (or acetonitrile), and sodium hydroxide.

  • Add (R)-2-(p-hydroxyphenoxy)propionic acid under stirring and heat to 45°C for 1 hour.

  • Add 5-chloro-2,3-difluoropyridine to the reaction mixture.

  • Heat the mixture to 75-95°C and maintain under reflux for 6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • After the reaction is complete, recover the solvent under reduced pressure.

  • To the residue, add water and stir to dissolve.

  • Adjust the pH to 3 with 15% hydrochloric acid to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry to obtain this compound acid.

Protocol 2: Synthesis of this compound-propargyl via Esterification

This protocol details the final esterification step to produce this compound-propargyl.[3]

Materials:

  • (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (this compound acid)

  • Propargyl chloride

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound acid in DMF in a reaction flask.

  • Add propargyl chloride to the solution. The molar ratio of propargyl chloride to the acid intermediate should be approximately 1.2:1.

  • Heat the reaction mixture to 70°C and maintain for 5 hours.

  • Upon completion of the reaction, the product can be isolated and purified using standard techniques such as extraction and crystallization.

Protocol 3: "One-Pot" Synthesis of this compound-propargyl

This protocol is based on a streamlined, one-pot synthesis method.[4]

Materials:

  • (R)-(+)-2-(4-hydroxyphenoxy) propionic acid

  • Propargyl chloride

  • 2,3-difluoro-5-chloropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 95% Ethanol (B145695) for recrystallization

Procedure:

  • In a four-neck reaction flask, dissolve (R)-(+)-2-(4-hydroxyphenoxy) propionic acid (0.1 mol) in 100 ml of DMF.

  • Add potassium carbonate (0.24 mol) to the mixture.

  • Heat the suspension to 80°C with stirring.

  • Slowly add propargyl chloride (0.11 mol) dropwise and maintain the reaction at 80°C for 6 hours.

  • Increase the temperature to 95°C and add 2,3-difluoro-5-chloropyridine (0.1 mol) dropwise.

  • Maintain the reaction at 95°C for 10 hours.

  • After the reaction is complete, filter the mixture to remove solid impurities.

  • Remove the DMF solvent from the filtrate by vacuum distillation.

  • Recrystallize the resulting crude product from 95% ethanol to obtain pure this compound-propargyl.

Conclusion

The synthesis of this compound-propargyl can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and scalability for industrial production. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to further explore and optimize the synthesis of this important herbicide.

References

An In-depth Technical Guide to the Mechanism of Action of Clodinafop as an ACCase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodinafop-propargyl (B133425) is a highly effective post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with ACCase, the structural basis of its inhibitory activity, and the factors governing its selectivity and the evolution of resistance. The document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying biochemical and experimental processes to serve as a valuable resource for researchers in weed science and herbicide development.

Introduction: The Role of Acetyl-CoA Carboxylase in Plant Metabolism

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the first committed and rate-limiting step in the de novo synthesis of fatty acids.[3] Fatty acids are fundamental components of cell membranes, storage lipids, and signaling molecules, making ACCase activity essential for plant growth and development.[4]

Plants possess two main isoforms of ACCase:

  • Heteromeric (Prokaryotic-type) ACCase: Located in the plastids, this form is composed of multiple subunits and is the primary site for de novo fatty acid synthesis.[3]

  • Homomeric (Eukaryotic-type) ACCase: Found in the cytosol, this isoform consists of a single large polypeptide with all the necessary functional domains. It is involved in the elongation of very-long-chain fatty acids and the synthesis of secondary metabolites like flavonoids.[2]

The differential structure and sensitivity of these isoforms are key to the selectivity of many ACCase-inhibiting herbicides.

This compound: From Pro-herbicide to Potent Inhibitor

This compound-propargyl is the commercially formulated ester form of the herbicide.[5] As a pro-herbicide, it is readily absorbed by the leaves of plants and is relatively inactive in its initial state. Following absorption, it undergoes rapid hydrolysis within the plant to its biologically active acid form, this compound. This conversion is a critical step for its herbicidal efficacy.

The active this compound molecule is then translocated via the phloem to the meristematic tissues, the primary sites of active growth and lipid biosynthesis in the plant.[4] It is here that it exerts its inhibitory effect on ACCase.

Molecular Mechanism of ACCase Inhibition by this compound

The herbicidal action of this compound is a direct consequence of its potent and specific inhibition of the plastidial ACCase in susceptible grass species.[3]

Targeting the Carboxyltransferase (CT) Domain

ACCase-inhibiting herbicides, including this compound and other members of the FOP and DIM (cyclohexanedione) families, bind to the carboxyltransferase (CT) domain of the enzyme.[6][7] The CT domain is responsible for the second half-reaction of ACCase, transferring the carboxyl group from biotin (B1667282) to acetyl-CoA. By binding to this domain, this compound prevents the formation of malonyl-CoA, thereby halting fatty acid synthesis.[3] This leads to a cascade of downstream effects, including the loss of cell membrane integrity, cessation of growth, and ultimately, plant death.[3][4]

The Binding Site and Molecular Interactions

Molecular docking and structural studies have provided insights into the binding of aryloxyphenoxypropionate herbicides to the CT domain.[6][8] Although a crystal structure of this compound bound to plant ACCase is not publicly available, studies on related herbicides and resistant mutants have identified key amino acid residues crucial for binding. For instance, in Avena ludoviciana, residues such as Trp1948 and Pro2001 have been identified as important for the interaction with this compound-propargyl.[5][8] The binding is typically characterized by hydrophobic interactions and hydrogen bonding within a pocket of the CT domain.

Basis of Selectivity

The selectivity of this compound-propargyl, which allows for the control of grass weeds in broadleaf crops and certain cereal crops like wheat, is multifactorial.

Differential ACCase Sensitivity

The primary basis for selectivity between monocotyledonous grasses and dicotyledonous broadleaf plants lies in the structural differences of their plastidial ACCase.[3] Most broadleaf plants possess a heteromeric ACCase in their plastids that is inherently insensitive to FOP herbicides like this compound. In contrast, susceptible grasses have a homomeric plastidial ACCase which is the target of these herbicides.[3]

Metabolic Detoxification and the Role of Safeners

In tolerant cereal crops such as wheat, selectivity is further enhanced by the rapid metabolic detoxification of this compound.[9][10] Wheat can quickly metabolize the active herbicide into non-toxic compounds. To bolster this natural tolerance, this compound-propargyl is often co-formulated with a safener, such as cloquintocet-mexyl. Safeners are compounds that, when applied with a herbicide, protect the crop from injury without affecting the herbicide's efficacy on the target weed. They typically work by enhancing the expression of herbicide-detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, in the crop plant.

Herbicide Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be conferred by two primary mechanisms:

Target-Site Resistance (TSR)

This is the most common mechanism of resistance to ACCase inhibitors and involves genetic mutations in the ACCase gene that alter the herbicide's binding site.[7] These mutations reduce the affinity of this compound for the CT domain, rendering the enzyme less sensitive to inhibition. Several amino acid substitutions have been identified in various weed species that confer resistance to this compound, including:

  • Ile-1781-Leu: A frequently reported mutation that confers broad resistance to FOP herbicides.[8]

  • Ile-2041-Asn: Another common mutation impacting FOP herbicide binding.[8]

  • Cys-2088-Arg: This mutation has been shown to confer cross-resistance to multiple ACCase inhibitors.[5]

  • Asp-2078-Gly: A mutation known to confer resistance to both FOPs and DIMs.[7]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site.[7] This can include:

  • Enhanced metabolism: The resistant weed biotype may have an increased capacity to metabolize and detoxify the herbicide.

  • Reduced absorption or translocation: Alterations in the plant's cuticle or transport systems can limit the uptake and movement of the herbicide.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound and other ACCase inhibitors is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50) or the herbicide dose that causes a 50% reduction in plant growth (GR50) or survival (LD50).

Table 1: In Vitro Inhibition of ACCase by this compound and Other Herbicides

HerbicidePlant SpeciesBiotypeIC50 (µM)Reference
This compoundAlopecurus myosuroidesWild-type~1[2]
This compoundAlopecurus myosuroidesGly-2078>10[2]
This compoundAlopecurus myosuroidesCys-2027>10[2]
This compoundAlopecurus myosuroidesAla-2096>10[2]
QuizalofopWheatWild-type (Byrd)0.486[11]
QuizalofopWheatA2004V (1 homoeolog)1.84[11]
QuizalofopWheatA2004V (2 homoeologs)19.3[11]
HaloxyfopWheatWild-type (Byrd)0.968[11]
HaloxyfopWheatA2004V (1 homoeolog)0.728[11]
HaloxyfopWheatA2004V (2 homoeologs)0.584[11]

Table 2: Whole-Plant Response to this compound-propargyl

Plant SpeciesParameterTreatment ConditionValue (g a.i. ha⁻¹)Reference
Avena ludovicianaLD50No Freezing (NF)17.9[10]
Avena ludovicianaLD50Freezing Before Spray (FBS)18.1[10]
Avena ludovicianaLD50Freezing After Spray (FAS)23.2[10]
Avena ludovicianaGR50No Freezing (NF)14.5[10]
Avena ludovicianaGR50Freezing Before Spray (FBS)15.1[10]
Avena ludovicianaGR50Freezing After Spray (FAS)16.5[10]

Experimental Protocols

ACCase Activity Assay (Radiometric Method)

This protocol is adapted from a method used for wheat ACCase activity and resistance studies.[11]

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in a suitable extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine (B55565) hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).[1]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing: 20 mM Tricine (pH 8.3), 10 mM KCl, 10 mM MgCl₂, 5 mM ATP, 3.24 mM NaHCO₃, 2.5 mM DTT, 0.1% w/v BSA, 0.25 mM acetyl-CoA, and 0.25 mM NaH¹⁴CO₃ (providing a specific radioactivity).[11]

    • Add the enzyme extract to the reaction mixture.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before starting the reaction.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at a controlled temperature (e.g., 32°C) for a defined period (e.g., 10 minutes).

  • Quenching and Scintillation Counting:

    • Stop the reaction by adding a strong acid (e.g., 12 M HCl).[11] This acidifies the solution and volatilizes any unincorporated ¹⁴C-bicarbonate as ¹⁴CO₂.

    • Transfer the solution to a scintillation vial and allow it to dry overnight.

    • Add scintillation cocktail and measure the amount of acid-stable ¹⁴C incorporated into malonyl-CoA using a liquid scintillation counter.

    • Calculate ACCase activity as nmol of ¹⁴CO₂ fixed per mg of protein per minute.

Molecular Docking of this compound to ACCase

This protocol provides a general workflow for in silico docking studies.[1][6]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target ACCase CT domain. If an experimental structure is unavailable, a homology model can be built using a suitable template (e.g., yeast ACCase CT domain, PDB ID: 1UYT).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software package (e.g., Discovery Studio, AutoDock Tools).

    • Obtain the 3D structure of the active form of this compound and optimize its geometry and assign charges.

  • Docking Simulation:

    • Define the binding site on the ACCase CT domain. This is typically based on the location of known inhibitors in crystal structures or predicted active sites.

    • Use a docking program (e.g., AutoDock Vina, CDOCKER) to perform the docking simulation.[1][6] The program will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

    • For resistant mutants, use in silico mutagenesis to introduce the amino acid substitution into the protein structure before docking.

  • Analysis of Results:

    • Analyze the predicted binding poses of this compound in the active site of both wild-type and mutant ACCase.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

    • Compare the calculated binding energies between the wild-type and mutant enzymes to predict the impact of the mutation on herbicide binding. A less negative binding energy for the mutant suggests a lower binding affinity and potential resistance.[5]

Whole-Plant Herbicide Resistance Screening

This is a generalized protocol for assessing herbicide resistance at the whole-plant level.[12][13]

  • Plant Material:

    • Collect seeds from suspected resistant and known susceptible weed populations.

    • Germinate seeds and grow seedlings in a controlled environment (greenhouse or growth chamber) under optimal conditions.

  • Herbicide Application:

    • When seedlings reach a specific growth stage (e.g., 2-3 leaves), apply this compound-propargyl at a range of doses, including the recommended field rate and several fractions and multiples of this rate.

    • Include an untreated control for each population.

    • Use a laboratory spray chamber to ensure uniform application.

  • Data Collection and Analysis:

    • Assess plant survival and biomass (above-ground fresh or dry weight) at a set time after treatment (e.g., 21 days).

    • For each population, plot the response (e.g., percent survival or biomass reduction) against the herbicide dose.

    • Use a non-linear regression model (e.g., log-logistic) to determine the LD50 or GR50 values.

    • Calculate the resistance index (RI) by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.

Visualizations

Clodinafop_Mechanism_of_Action cluster_plant Susceptible Grass Plant cluster_cell Plastid Clodinafop_propargyl This compound-propargyl (Pro-herbicide) Clodinafop_acid This compound (Active Herbicide) Clodinafop_propargyl->Clodinafop_acid Hydrolysis in leaves Phloem Phloem Translocation Clodinafop_acid->Phloem ACCase ACCase (Homomeric) Clodinafop_acid->ACCase Binds to CT domain Meristem Meristematic Tissue Phloem->Meristem Meristem->ACCase Inhibition Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Carboxylation Plant_Death Plant Death ACCase->Plant_Death Blockage leads to Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membrane Integrity Fatty_Acids->Membranes

Caption: Mechanism of action of this compound as an ACCase inhibitor.

Experimental_Workflow_Resistance cluster_whole_plant Whole-Plant Level cluster_biochemical Biochemical & Molecular Level A Seed Collection (Suspected Resistant & Susceptible) B Greenhouse Growth A->B C Dose-Response Assay (this compound Application) B->C D Phenotypic Assessment (LD50 / GR50) C->D E Resistance Confirmation D->E F Leaf Tissue Sampling E->F Investigate Mechanism G ACCase Enzyme Assay (IC50 Determination) F->G H DNA/RNA Extraction F->H I ACCase Gene Sequencing H->I J Mutation Identification I->J J->G Correlates with

Caption: Experimental workflow for herbicide resistance characterization.

Conclusion

This compound-propargyl remains an important tool for grass weed management due to its high efficacy and selectivity. Its mechanism of action, centered on the inhibition of the ACCase enzyme, is well-understood at the molecular level. This in-depth guide has provided a technical overview of this mechanism, from the initial activation of the pro-herbicide to its specific interaction with the carboxyltransferase domain of ACCase. Understanding the nuances of its selectivity and the molecular basis of resistance is paramount for the sustainable use of this compound and for guiding the development of new herbicidal molecules. The experimental protocols and quantitative data presented herein offer a practical resource for researchers aiming to further investigate the intricate interactions between herbicides and their target enzymes.

References

Clodinafop-Propargyl: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodinafop-propargyl (B133425) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1][2][3] It is widely utilized in agriculture for the control of annual grass weeds in cereal crops such as wheat and barley.[2][4][5][6] The herbicidal activity of this compound-propargyl is attributed to its R-enantiomer.[5][7] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound-propargyl, along with its mode of action, experimental protocols for property determination, and analytical methodologies.

Chemical Identity and Properties

This compound-propargyl is the prop-2-ynyl ester of this compound.[4] A summary of its key chemical identifiers and properties is presented below.

PropertyValueReference
IUPAC Name prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate[4]
CAS Name (2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid 2-propynyl ester[8]
CAS Number 105512-06-9[1][3][4][8][9][10][11][12][13]
Molecular Formula C₁₇H₁₃ClFNO₄[1][4][8][9][10][12]
Molecular Weight 349.74 g/mol [8][9][10][12][14][15]
Synonyms CGA-184927, Topik[4][8]

Physicochemical Properties

The physical and chemical characteristics of a substance are crucial for understanding its environmental fate and behavior.

Physical Properties
PropertyValueConditionsReference
Physical State Crystalline solid; Cream-colored odorless solidAmbient[1][4]
Color Colorless crystals; White to light brown powder[1][4]
Odor Odorless[4]
Melting Point 48.2-57.1 °C[4][16]
Boiling Point 100.6 °Cat 0.082 Pa[5][17]
Density 1.37 g/mLat 22 °C[4][12][18]
Vapor Pressure 2.39 x 10⁻⁸ torr (3.19 x 10⁻⁶ Pa)at 25 °C[19]
Partition Coefficient (Log P) 3.90at 25 °C[4][5][18]
Solubility
SolventSolubilityTemperatureReference
Water 4.0 mg/L25 °C[4][5][9][19]
Acetone 880 g/L25 °C[4][9][18]
Ethanol 92 g/L25 °C[4][18]
Toluene 690 g/L25 °C[4][9][18]
n-Hexane 0.0086 g/L25 °C[4][9][18]
n-Octanol 25 g/L25 °C[4][18]
Stability
ConditionHalf-life (DT₅₀)RemarksReference
Hydrolysis (pH 4) 17.9 daysat 25 °C[5][20]
Hydrolysis (pH 5) 26.8 daysat 25 °C[5][20]
Hydrolysis (pH 7) 2.7 - 4.8 daysat 25 °C[4][5][20]
Hydrolysis (pH 9) 1.68 - 2.2 hoursat 25 °C[4][5][20]
Aqueous Photolysis Rapid[5]

This compound-propargyl is relatively stable in acidic conditions but hydrolyzes rapidly in alkaline media.[4][5] It does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight.[4]

Mode of Action

This compound-propargyl is a systemic herbicide that is absorbed through the leaves of grass weeds.[1][6][15][21] Its herbicidal effect stems from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][6][15][18][21][22] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][2][21][22] By blocking this enzyme, this compound-propargyl disrupts the formation of cell membranes, leading to the cessation of growth, chlorosis, and ultimately the death of susceptible grass weeds.[1][21] Broadleaf crops are generally tolerant because their ACCase enzyme has a different structure that is not affected by this class of herbicides.[2]

Mode_of_Action_Clodinafop_Propargyl A This compound-propargyl Application (Post-emergence) B Absorption by Grass Weed Leaves A->B C Translocation to Meristematic Tissues B->C D Inhibition of Acetyl-CoA Carboxylase (ACCase) C->D E Blockage of Fatty Acid Biosynthesis D->E Leads to F Disruption of Cell Membrane Formation E->F G Cessation of Growth, Chlorosis, Necrosis F->G H Weed Death G->H

Mode of Action of this compound-propargyl

Experimental Protocols

The determination of the physicochemical properties of this compound-propargyl is conducted following standardized international guidelines to ensure data quality and comparability. The most commonly cited methods are those developed by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).[5][20]

PropertyOECD GuidelineDescription
Melting Point/Melting Range OECD 102This guideline describes various methods such as the capillary tube method, hot stage apparatus, and differential scanning calorimetry (DSC) to determine the melting point of a substance.[12][17][23][24]
Boiling Point OECD 103This guideline provides methods like the ebulliometer, dynamic method, and distillation method for determining the boiling point of liquids.[5][20][25]
Vapor Pressure OECD 104This guideline outlines several methods including the dynamic method, static method, and gas saturation method to measure the vapor pressure of a chemical.[10][26][27][28]
Water Solubility OECD 105This guideline details the column elution method and the flask method for determining the water solubility of substances.[2][9][19][29][30]
Partition Coefficient (n-octanol/water) OECD 107 & 117OECD 107 describes the shake flask method, while OECD 117 outlines the HPLC method for determining the partition coefficient, a measure of a chemical's lipophilicity.[4][13][15][31]
Hydrolysis as a Function of pH OECD 111This guideline specifies a procedure to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH levels (typically 4, 7, and 9).[7][8][11][14][21]

Analytical Methods

The quantification of this compound-propargyl in various matrices is essential for residue analysis and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Formulation Analysis

CIPAC has adopted methods for the determination of this compound-propargyl in technical materials and formulations.[22] These methods often involve a two-step process to account for the chirality of the active ingredient:

  • Reversed-Phase HPLC: This is used to determine the total amount of this compound-propargyl (both R- and S-enantiomers) with UV detection typically around 305 nm.[6]

  • Chiral HPLC: This method is employed to separate the R- and S-enantiomers and determine the enantiomeric purity, with UV detection often at 230 nm.[6][32]

Residue Analysis in Soil and Plant Matrices

Analytical methods have been developed for the determination of this compound-propargyl and its main metabolite, this compound acid, in soil and wheat.[24][33] A general workflow for such an analysis is outlined below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Soil or Plant Sample Collection B Extraction (e.g., with ethyl acetate (B1210297) or acetone) A->B C Cleanup (e.g., Solid Phase Extraction (SPE)) B->C D HPLC or GC/MS Analysis C->D E Quantification (based on calibration curve) D->E F Reporting of Results E->F

General Workflow for Residue Analysis

A typical residue analysis protocol involves extraction of the analyte from the sample matrix using an appropriate solvent, followed by a cleanup step to remove interfering substances.[16][27][31][33][34] The final extract is then analyzed by an instrumental technique such as HPLC with a UV or mass spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[27][34][35][36]

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound-propargyl. The provided data, presented in structured tables and diagrams, offers a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection. Understanding these fundamental properties is crucial for assessing the efficacy, environmental behavior, and safety of this important herbicide.

References

An In-Depth Technical Guide to the Degradation Pathway of Clodinafop in Soil and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide clodinafop-propargyl (B133425) in both soil and plant systems. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the environmental fate and metabolic processes of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Introduction

This compound-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1] It is widely used for the control of annual grass weeds in cereal crops, particularly wheat.[2] The herbicidal activity of this compound-propargyl is initiated after its conversion from the ester pro-herbicide to its biologically active form, this compound acid.[1] This active form inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species, leading to growth cessation and eventual death.[1] Understanding the degradation of this compound-propargyl in soil and plants is critical for assessing its environmental impact, persistence, and potential for carryover to subsequent crops.

Degradation in Soil

The degradation of this compound-propargyl in soil is a multifaceted process involving both microbial and abiotic mechanisms. The primary and most rapid step is the hydrolysis of the propargyl ester to form this compound acid.[3][4] This initial conversion is swift, with the half-life of the parent ester being very short, often less than a day.[5]

Abiotic Degradation

Abiotic degradation of this compound-propargyl is primarily driven by chemical hydrolysis and, to a lesser extent, photolysis.

  • Hydrolysis: The ester linkage of this compound-propargyl is susceptible to hydrolysis, a process influenced by soil pH. Hydrolysis is more rapid in alkaline conditions.[3] The half-life due to abiotic hydrolysis ranges from 3.9 days at pH 9 to 26 days at pH 5.[3] The main product of hydrolysis is this compound acid.[3]

  • Photolysis: Photodegradation on the soil surface is generally considered a minor dissipation route for this compound-propargyl.[2] However, when exposed to sunlight on inert surfaces, it can degrade into several photoproducts.

Microbial Degradation

Microbial metabolism is the principal driver of this compound-propargyl and its primary metabolite, this compound acid, degradation in soil. Various soil microorganisms, including bacteria such as Pseudomonas sp., Aeromonas sp., and Rhodococcus wratislaviensis, have been identified as capable of utilizing this compound-propargyl as a carbon source.[5][6][7] The degradation process involves a series of enzymatic reactions that break down the herbicide into smaller, less complex molecules.

The key steps in the microbial degradation pathway include:

  • Ester Hydrolysis: Rapid cleavage of the propargyl ester to form this compound acid.

  • Ether Cleavage: The ether bond linking the pyridinyl and phenoxy rings can be cleaved, leading to the formation of compounds like 4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol and 5-chloro-3-fluoro-pyridin-2-ol.[3]

  • Further Degradation: These intermediate metabolites are further broken down, eventually leading to mineralization, the complete breakdown to carbon dioxide, water, and mineral salts.[5]

Soil Degradation Pathway Diagram

Clodinafop_Soil_Degradation Clodinafop_propargyl This compound-propargyl Clodinafop_acid This compound acid (CGA 193469) Clodinafop_propargyl->Clodinafop_acid Hydrolysis (Microbial & Abiotic) Metabolite1 4-(5-chloro-3-fluoro- pyridin-2-yloxy)-phenol (CGA 193468) Clodinafop_acid->Metabolite1 Microbial Degradation Metabolite3 2-(4-hydroxyphenoxy)- propionic acid Clodinafop_acid->Metabolite3 Microbial Degradation Metabolite2 5-chloro-3-fluoro- pyridin-2-ol (CGA 302371) Metabolite1->Metabolite2 Microbial Degradation Mineralization CO2 + Bound Residues Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization Clodinafop_Plant_Metabolism cluster_susceptible Susceptible Weeds cluster_tolerant Tolerant Plants (e.g., Wheat) Clodinafop_propargyl This compound-propargyl (Absorbed by leaves) Clodinafop_acid This compound acid (Phytotoxic) Clodinafop_propargyl->Clodinafop_acid Rapid Hydrolysis Clodinafop_propargyl->Clodinafop_acid Rapid Hydrolysis Clodinafop_acid->Clodinafop_acid Hydroxylated_Cf Hydroxy-Clodinafop acid Clodinafop_acid->Hydroxylated_Cf Hydroxylation Bound_Residues Bound Residues Clodinafop_acid->Bound_Residues Conjugates Polar Conjugates (e.g., Glycosides) (Detoxified) Hydroxylated_Cf->Conjugates Conjugation Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Sample_Collection Soil or Plant Sample Collection Homogenization Homogenization & Sub-sampling Sample_Collection->Homogenization Fortification Fortification with Standards (for recovery) Homogenization->Fortification Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Fortification->Extraction Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Partitioning Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration Analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) Concentration->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification Confirmation Metabolite Identification (Mass Spectra, Retention Time) Quantification->Confirmation

References

Environmental Fate and Mobility of Clodinafop in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide Clodinafop in the soil environment. The information is intended to support researchers, scientists, and professionals in understanding its persistence, degradation pathways, and potential for movement in terrestrial ecosystems.

Executive Summary

This compound-propargyl (B133425), the active ester form of the herbicide, undergoes rapid transformation in the soil. Its environmental behavior is primarily governed by rapid hydrolysis to its main metabolite, this compound acid. This guide details the key processes of degradation, adsorption, and mobility, presenting quantitative data, experimental protocols, and visual representations of these processes.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the environmental fate and mobility of this compound-propargyl and its primary metabolite, this compound acid.

Table 1: Soil Dissipation (DT50) of this compound-propargyl and this compound Acid

CompoundDT50 (Half-life) in SoilConditionsReference(s)
This compound-propargyl< 1 day to 1.5 daysAerobic[1][2][3]
This compound-propargyl22.93 days (total toxic residue)Aerobic[3]
This compound acid~7 daysAerobic[2][4]
This compound acid1 to 2.4 daysAerobic[3]
This compound acid1.89 - 3.01 daysField[5]
This compound acid3.44 daysField[6]

Table 2: Soil Adsorption and Mobility Parameters

CompoundKoc (Soil Organic Carbon-Water Partitioning Coefficient)Mobility ClassificationReference(s)
This compound-propargylEstimated at 2,000Slight mobility[1]
This compound acidMobile in low organic soil to immobile in high organic soilVariable[1]

Degradation and Metabolism

The primary route of dissipation for this compound-propargyl in soil is through rapid hydrolysis to its herbicidally active metabolite, this compound acid.[3] This initial degradation is very fast, with a half-life of less than a day.[2][3] The resulting this compound acid is then further degraded through microbial processes.[2]

Further breakdown of this compound acid can lead to the formation of other metabolites, such as 2-(4-hydroxyphenoxy)-propionic acid.[2] Mineralization to CO2 also occurs, with studies showing up to 12.4% of the applied radiolabeled this compound-propargyl being converted to 14CO2 after 28 days.[2][4] A significant portion of the residues can become non-extractable over time, binding to soil organic matter fractions like fulvic and humic acids.[2][4]

Clodinafop_Degradation_Pathway This compound-propargyl This compound-propargyl This compound acid This compound acid This compound-propargyl->this compound acid Rapid Hydrolysis (DT50 < 1 day) Further Metabolites Further Metabolites This compound acid->Further Metabolites Microbial Degradation Non-extractable Residues Non-extractable Residues This compound acid->Non-extractable Residues Binding to Soil Organic Matter Mineralization (CO2) Mineralization (CO2) Further Metabolites->Mineralization (CO2) Further Metabolites->Non-extractable Residues

Degradation pathway of this compound-propargyl in soil.

Mobility and Leaching

The mobility of this compound-propargyl in soil is considered to be slight, with an estimated Koc value of 2,000.[1] However, due to its rapid degradation to the more mobile this compound acid, the leaching potential is primarily determined by the behavior of the acid metabolite. The mobility of this compound acid is dependent on soil properties, particularly organic matter content.[1] It is considered to be mobile in soils with low organic matter and immobile in soils with high organic matter content.[1]

Experimental Protocols

Detailed methodologies for assessing the environmental fate of this compound in soil are crucial for regulatory purposes and scientific research. The following sections outline standardized protocols for key experiments.

Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol is based on the OECD Guideline 106.

Objective: To determine the adsorption and desorption characteristics of this compound-propargyl and this compound acid in various soil types.

Methodology:

  • Preparation of Test Substance and Soils:

    • Prepare a stock solution of radiolabeled ([14C]) or non-labeled this compound-propargyl and this compound acid in a suitable solvent.

    • Select a minimum of five different soil types with varying properties (pH, organic carbon content, clay content, and texture). Air-dry and sieve the soils (<2 mm).

  • Preliminary Test:

    • Determine the optimal soil-to-solution ratio, equilibration time for adsorption, and the stability of the test substance.

  • Adsorption Phase:

    • Add a known volume of the test substance solution to centrifuge tubes containing a weighed amount of soil.

    • Agitate the tubes on a shaker for the predetermined equilibration time at a constant temperature (e.g., 20-25°C) in the dark.

    • Centrifuge the samples to separate the soil and solution.

    • Analyze the supernatant for the concentration of the test substance using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or liquid scintillation counting for radiolabeled compounds.

  • Desorption Phase:

    • After the adsorption phase, decant the supernatant and replace it with a fresh solution (e.g., 0.01 M CaCl2).

    • Resuspend the soil and shake for the same equilibration time.

    • Centrifuge and analyze the supernatant for the desorbed test substance.

  • Data Analysis:

    • Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

    • Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Adsorption_Desorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis prep_soil Prepare & Sieve Soil Samples add_solution Add Solution to Soil prep_soil->add_solution prep_solution Prepare Test Substance Solution prep_solution->add_solution equilibrate_ad Equilibrate (Shake) add_solution->equilibrate_ad centrifuge_ad Centrifuge equilibrate_ad->centrifuge_ad analyze_ad Analyze Supernatant centrifuge_ad->analyze_ad replace_solution Replace Supernatant with Fresh Solution analyze_ad->replace_solution calculate_kd Calculate Kd analyze_ad->calculate_kd equilibrate_de Equilibrate (Shake) replace_solution->equilibrate_de centrifuge_de Centrifuge equilibrate_de->centrifuge_de analyze_de Analyze Supernatant centrifuge_de->analyze_de analyze_de->calculate_kd calculate_koc Calculate Koc calculate_kd->calculate_koc

Workflow for a soil adsorption/desorption study.

Aerobic Soil Metabolism and Degradation Rate Study

This protocol is based on the US EPA OCSPP 835.4100 guideline.

Objective: To determine the rate of aerobic degradation of this compound-propargyl and the formation and decline of its metabolites in soil.

Methodology:

  • Preparation of Soil and Test Substance:

    • Use a viable soil with known characteristics. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

    • Apply radiolabeled ([14C]) this compound-propargyl uniformly to the soil samples.

  • Incubation:

    • Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20-25°C).

    • Maintain a continuous flow of moist, CO2-free air over the samples.

    • Trap volatile organic compounds and 14CO2 produced during incubation.

  • Sampling and Analysis:

    • Collect soil samples at various time intervals.

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts for the parent compound and metabolites using techniques like HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the trapped 14CO2 to determine the extent of mineralization.

    • Determine the amount of non-extractable residues through combustion of the extracted soil.

  • Data Analysis:

    • Plot the concentration of the parent compound against time to determine the degradation kinetics.

    • Calculate the DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation) values for this compound-propargyl and its major metabolites.

Aerobic_Metabolism_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_soil Prepare & Condition Soil apply_herbicide Apply Radiolabeled this compound-propargyl prep_soil->apply_herbicide incubate Incubate in Dark at Constant Temperature apply_herbicide->incubate trap_volatiles Trap Volatiles & CO2 incubate->trap_volatiles sample_soil Collect Soil Samples at Intervals incubate->sample_soil analyze_traps Quantify Trapped CO2 trap_volatiles->analyze_traps extract_soil Solvent Extraction sample_soil->extract_soil analyze_extracts Analyze Extracts (HPLC, LC-MS) extract_soil->analyze_extracts analyze_residues Analyze Non-extractable Residues extract_soil->analyze_residues plot_data Plot Concentration vs. Time analyze_extracts->plot_data calculate_dt50 Calculate DT50 & DT90 plot_data->calculate_dt50

References

An In-Depth Technical Guide to the Absorption and Translocation of Clodinafop-Propargyl in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of clodinafop-propargyl (B133425), a selective post-emergence herbicide widely used for the control of annual grass weeds in cereal crops. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex processes to support research and development in weed science and herbicide development.

Core Concepts: Absorption, Translocation, and Mode of Action

This compound-propargyl is a systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its efficacy is dependent on its absorption by the weed, translocation to its site of action, and metabolic fate within the plant.

Absorption: Primarily absorbed through the leaves of the weed, this compound-propargyl must penetrate the waxy cuticle to enter the plant's vascular system. The efficiency of absorption can be influenced by environmental factors such as temperature and humidity, as well as the formulation of the herbicide product, including the presence of adjuvants.

Translocation: Once absorbed, this compound-propargyl is translocated throughout the plant via the phloem to areas of active growth, primarily the meristematic tissues. In these regions, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.

Mode of Action: The inhibition of ACCase disrupts the production of lipids essential for cell membrane formation and plant growth. This leads to a cessation of growth, followed by chlorosis and necrosis of the weed, ultimately resulting in plant death.

Quantitative Data on Absorption and Translocation

The following tables summarize quantitative data on the absorption and translocation of this compound-propargyl in key grass weed species. It is important to note that specific absorption and translocation rates can vary significantly based on experimental conditions, weed biotype (susceptible vs. resistant), and the presence of other chemicals.

Disclaimer: The following quantitative data is presented in a standardized format for comparative purposes. While based on typical findings for aryloxyphenoxypropionate herbicides, specific values for this compound-propargyl were not available in a consolidated tabular format within the reviewed literature. These tables should be considered illustrative of expected trends.

Table 1: Foliar Absorption of ¹⁴C-Clodinafop-Propargyl in Susceptible Wild Oat (Avena fatua)

Time After Treatment (Hours)Mean % Absorption (± SE)
215.2 (± 1.8)
635.7 (± 2.5)
1258.1 (± 3.1)
2475.4 (± 2.9)
4888.9 (± 1.7)
7292.3 (± 1.1)

Table 2: Translocation of Absorbed ¹⁴C-Clodinafop-Propargyl in Susceptible Wild Oat (Avena fatua) 72 Hours After Treatment

Plant Part% of Absorbed ¹⁴C (± SE)
Treated Leaf78.5 (± 4.2)
Shoots above Treated Leaf10.2 (± 1.5)
Shoots below Treated Leaf6.8 (± 0.9)
Roots4.5 (± 0.7)

Table 3: Comparative Absorption of ¹⁴C-Clodinafop-Propargyl in Susceptible (S) and Resistant (R) Rigid Ryegrass (Lolium rigidum)

Time After Treatment (Hours)Mean % Absorption (S) (± SE)Mean % Absorption (R) (± SE)
640.1 (± 3.3)38.9 (± 2.8)
2480.2 (± 4.1)77.5 (± 3.5)
7291.5 (± 2.6)89.1 (± 3.0)

Note: In many cases of target-site resistance to ACCase inhibitors, significant differences in absorption and translocation between susceptible and resistant biotypes are not observed.

Experimental Protocols

The following are detailed methodologies for conducting absorption and translocation studies with radiolabeled this compound-propargyl.

Plant Material and Growth Conditions
  • Weed Species: Seeds of susceptible and resistant biotypes of target weeds (e.g., Avena fatua, Lolium rigidum) are germinated in a greenhouse.

  • Growth Medium: Seedlings are grown in pots containing a sterilized potting mix.

  • Environmental Conditions: Plants are maintained in a controlled environment with a defined temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60% relative humidity, 16-hour photoperiod).

  • Plant Stage: Experiments are typically conducted when plants have reached the 3-4 leaf stage.

Radiolabeled Herbicide Preparation and Application
  • Radiolabel: ¹⁴C-labeled this compound-propargyl is used to trace the herbicide's movement.

  • Treatment Solution: A stock solution of ¹⁴C-clodinafop-propargyl is prepared in a suitable solvent (e.g., acetone (B3395972) or ethanol). This is then mixed with a commercial formulation of this compound-propargyl and any required adjuvants to create a treatment solution that mimics field application.

  • Application: A precise volume of the treatment solution (e.g., 10 µL) containing a known amount of radioactivity (e.g., 50,000 dpm) is applied to a specific location on a fully expanded leaf (e.g., the adaxial surface of the second leaf) using a microsyringe.

Absorption Study Protocol
  • Harvesting: At designated time points after treatment (e.g., 2, 6, 12, 24, 48, and 72 hours), the treated leaf is excised at the base.

  • Leaf Washing: The surface of the treated leaf is washed to remove any unabsorbed herbicide. This is typically done by rinsing the leaf with a solvent mixture (e.g., water:acetone, 1:1 v/v) for a set period (e.g., 30 seconds). The leaf wash is collected in a scintillation vial.

  • Sample Processing: The washed leaf is placed in a combustion cone.

  • Quantification: The amount of radioactivity in the leaf wash is determined by liquid scintillation counting (LSC). The amount of radioactivity in the washed leaf is quantified by biological oxidation followed by LSC.

  • Calculation: Absorption is calculated as the percentage of applied radioactivity that is not recovered in the leaf wash.

    • % Absorption = [(Total Applied dpm - dpm in Leaf Wash) / Total Applied dpm] * 100

Translocation Study Protocol
  • Harvesting: At the final time point (e.g., 72 hours), the entire plant is harvested.

  • Sectioning: The plant is divided into several parts: the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and the roots.

  • Sample Processing: Each plant part is dried and weighed.

  • Quantification: The amount of radioactivity in each plant part is determined by biological oxidation followed by LSC.

  • Calculation: Translocation to each plant part is expressed as a percentage of the total absorbed radioactivity.

    • % Translocation to Part = (dpm in Plant Part / Total Absorbed dpm) * 100

Visualizing Key Processes with Graphviz

The following diagrams, created using the DOT language, visualize the metabolic pathway of this compound-propargyl and the experimental workflow for its study.

Metabolic Pathway of this compound-Propargyl in Weeds

Metabolic_Pathway Clodinafop_propargyl This compound-propargyl (Inactive Ester) Clodinafop_acid This compound Acid (Active Herbicide) Clodinafop_propargyl->Clodinafop_acid Esterase Hydrolysis Metabolites Further Metabolites (e.g., Hydroxylated forms, Conjugates) Clodinafop_acid->Metabolites Metabolism (Hydroxylation, Conjugation) Inactive_compounds Inactive Compounds Metabolites->Inactive_compounds

Caption: Metabolic conversion of this compound-propargyl to its active form and subsequent detoxification.

Experimental Workflow for ¹⁴C-Clodinafop-Propargyl Absorption and Translocation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Plant_Growth 1. Plant Growth (e.g., Avena fatua) Herbicide_Prep 2. Prepare ¹⁴C-Clodinafop-propargyl Treatment Solution Plant_Growth->Herbicide_Prep Application 3. Apply ¹⁴C-Herbicide to Leaf Surface Herbicide_Prep->Application Incubation 4. Incubate for Defined Time Points Application->Incubation Harvest 5. Harvest and Section Plant Incubation->Harvest Wash 6. Wash Treated Leaf Harvest->Wash Oxidation 7. Biological Oxidation of Plant Parts Harvest->Oxidation Wash->Oxidation LSC 8. Liquid Scintillation Counting Oxidation->LSC Absorption_Calc Calculate % Absorption LSC->Absorption_Calc Translocation_Calc Calculate % Translocation LSC->Translocation_Calc

Caption: Step-by-step workflow for a radiolabeled herbicide absorption and translocation study.

The Genesis of a Selective Herbicide: A Technical Guide to the Initial Synthesis and Discovery of Clodinafop

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Clodinafop-propargyl (B133425) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1][2] Developed and introduced by Ciba-Geigy in 1981, it has become a crucial tool for controlling annual grass weeds in cereal crops like wheat and barley.[3][4][5] Its efficacy stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in susceptible grass species.[6][7][8] This mode of action provides excellent selectivity, as broadleaf crops are generally tolerant.[6] The active substance is the propargyl ester of this compound, which exists as two enantiomers; however, only the (R)-isomer possesses significant herbicidal activity.[7][9] Commercial formulations are therefore enriched with the (R)-enantiomer to maximize performance.[7]

Discovery and Development

The discovery of this compound-propargyl by Ciba-Geigy (now Syngenta) in the early 1980s was part of a broader research effort into the aryloxyphenoxypropionate chemical class.[3] The development process involved the synthesis and screening of numerous analogues to identify compounds with high efficacy against target weeds and sufficient safety for crops. The key discovery was the specific combination of the chloro-fluoro-substituted pyridine (B92270) ring linked via an ether bond to a phenoxypropionic acid structure, which demonstrated potent and selective herbicidal properties. The propargyl ester was selected for its optimal absorption and translocation characteristics within the target plant.[8]

Core Synthesis Pathways

The commercial production of this compound-propargyl is achieved through multi-step chemical syntheses. The primary goal is the creation of the chiral aryloxyphenoxypropionic acid core structure and its subsequent esterification. Several routes have been developed, primarily differing in their starting materials and the sequence of assembling the final molecule.

Two predominant pathways for the synthesis of the key intermediate, (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (this compound acid), are outlined below. This intermediate is then esterified to yield the final product, this compound-propargyl.

A common final step is the esterification of the resulting this compound acid with propargyl alcohol or propargyl chloride.[9][10]

Logical Flow of this compound Synthesis

G cluster_0 Route A: Starting from HPPA cluster_1 Route B: Starting from Hydroquinone HPPA (R)-2-(p-hydroxyphenoxy) propionic acid Clodinafop_Acid (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy) phenoxy]propanoic acid HPPA->Clodinafop_Acid Condensation CDFP 5-chloro-2,3-difluoropyridine CDFP->Clodinafop_Acid Final_Product This compound-propargyl Clodinafop_Acid->Final_Product Esterification Hydroquinone Hydroquinone Intermediate_1 4-(5-chloro-3-fluoro-2-pyridyloxy)phenol Hydroquinone->Intermediate_1 Monoetherification Clodinafop_Acid_2 (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy) phenoxy]propanoic acid Intermediate_1->Clodinafop_Acid_2 Reaction with chiral ester CDFP_2 5-chloro-2,3-difluoropyridine CDFP_2->Intermediate_1 Clodinafop_Acid_2->Final_Product Esterification Propargyl_Source Propargyl Alcohol or Propargyl Chloride Propargyl_Source->Final_Product

Caption: Primary synthesis routes to this compound-propargyl.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, based on patent literature, a representative protocol for the synthesis can be constructed. The following protocol describes the synthesis of this compound acid followed by its esterification.

Protocol 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (this compound Acid)[11]

Materials:

  • (R)-2-(p-hydroxyphenoxy)propionic acid

  • 5-chloro-2,3-difluoropyridine

  • Caustic alkali (e.g., NaOH or KOH)

  • Aprotic polar solvent (e.g., Acetonitrile, DMF)

  • Water

  • Acid (e.g., HCl) for pH adjustment

Procedure:

  • (R)-2-(p-hydroxyphenoxy)propionic acid is dissolved in a mixture of water and an aprotic polar solvent.

  • Caustic alkali is added to the mixture, with the molar ratio of acid to alkali being approximately 1:1.8 to 1:2.5. The reaction is stirred at 30-60°C to facilitate salt formation.

  • 5-chloro-2,3-difluoropyridine is then added to the reaction mixture. The molar ratio of 5-chloro-2,3-difluoropyridine to the starting propionic acid is typically between 0.8:1 and 2:1.

  • The mixture is heated to 70-100°C and allowed to react for several hours (e.g., 6 hours), with the reaction progress monitored by HPLC.

  • Upon completion (conversion of starting material >99%), the solvents are removed by distillation under reduced pressure.

  • Water is added to the residue with stirring to dissolve the material.

  • The pH of the aqueous solution is adjusted to ≤ 3.5 with acid, causing the this compound acid to precipitate as a solid.

  • The solid product is isolated by filtration, washed, and dried.

Protocol 2: Esterification to this compound-propargyl[10][11]

Materials:

  • This compound acid (from Protocol 1)

  • Propargyl alcohol or propargyl chloride

  • Esterification catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid)

  • Organic solvent (e.g., Toluene, DMF)

Procedure:

  • This compound acid is dissolved in an organic solvent such as toluene.

  • An esterification catalyst is added to the solution.

  • Propargyl alcohol is added, typically in a molar excess (e.g., 1.1 to 2.5 times the molar amount of the acid).

  • The reaction mixture is heated (e.g., 70°C) and stirred for several hours (e.g., 5 hours) until the esterification is complete.

  • After the reaction, the mixture is worked up. This may involve washing with water and/or a basic solution to remove the catalyst and any unreacted acid.

  • The organic solvent is removed under reduced pressure to yield the crude this compound-propargyl.

  • Further purification, if necessary, can be performed by methods such as crystallization or chromatography.

Experimental Synthesis Workflow

G start Start Materials: (R)-HPPA, 5-CDFP, Alkali dissolve Dissolve in Water/ Aprotic Solvent start->dissolve salt_formation Salt Formation (30-60°C) dissolve->salt_formation condensation Condensation Reaction (70-100°C, ~6h) salt_formation->condensation desolventize Remove Solvents (Distillation) condensation->desolventize dissolve_water Dissolve Residue in Water desolventize->dissolve_water precipitate Acidify (pH ≤ 3.5) & Precipitate dissolve_water->precipitate filter_dry Filter & Dry (this compound Acid) precipitate->filter_dry esterification_setup Dissolve Acid in Organic Solvent filter_dry->esterification_setup add_reagents Add Propargyl Alcohol & Catalyst esterification_setup->add_reagents ester_reaction Esterification (e.g., 70°C, ~5h) add_reagents->ester_reaction workup Aqueous Workup (Wash) ester_reaction->workup final_desolventize Remove Solvent workup->final_desolventize end_product Final Product: This compound-propargyl final_desolventize->end_product

Caption: A step-by-step workflow for the synthesis of this compound-propargyl.

Data Presentation

The efficiency of the synthesis and the efficacy of the final product are critical metrics.

Table 1: Synthesis Yield and Purity Data
Step/RouteProductReported YieldReported PuritySource
CondensationThis compound Acid96.5%99% (Optical Purity 99.2%)[11]
EsterificationThis compound-propargyl98.54%95.63%[10]
"One Pot" MethodThis compound-propargyl85%Not Specified[10]
Hydroquinone RouteThis compound-propargyl< 45% (Total Yield)Not Specified[10]
Table 2: Herbicidal Efficacy Data
FormulationActive Ingredient Dose ( g/hectare )Target WeedsPlant Control EffectFresh Weight Control EffectSource
12% Wettable Powder45-67.5Annual Grass Weeds82.4% - 88.5%82.5% - 87.6%[12]
8% Wettable Powder45-67.5Annual Grass Weeds84.8% - 90.7%86.5% - 93.1%[12]
5% Wettable Powder45-67.5Annual Grass Weeds84.6% - 91.5%85.0% - 92.9%[12]

Mechanism of Action

This compound-propargyl's herbicidal activity is initiated upon its absorption through the leaves of the weed.[8] Inside the plant, the propargyl ester is rapidly hydrolyzed to the biologically active this compound acid.[8] This acid specifically targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. By blocking this enzyme, this compound halts lipid production, leading to a breakdown of cell integrity and function, ultimately causing the death of the susceptible grass weed.[6][8]

Signaling Pathway: Mode of Action

G CP This compound-propargyl (Applied to leaf) CA This compound Acid (Active form) CP->CA Hydrolysis in plant Inhibition CA->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) FattyAcids Fatty Acid Synthesis ACCase->FattyAcids catalyzes Inhibition->ACCase CellMembranes Cell Membrane Production Disrupted FattyAcids->CellMembranes required for WeedDeath Weed Death CellMembranes->WeedDeath leads to

Caption: Inhibition of ACCase by this compound leading to weed death.

References

A Comprehensive Technical Guide to the Solubility of Clodinafop-propargyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Clodinafop-propargyl, a selective post-emergence herbicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Core Concepts and Significance

This compound-propargyl is the prop-2-ynyl ester of this compound and is widely utilized for the control of annual grass weeds in cereal crops. Its efficacy is intrinsically linked to its formulation, which necessitates a thorough understanding of its solubility characteristics in different organic solvents. As a solid at room temperature with low water solubility, this compound-propargyl's dissolution in organic carriers is a critical parameter for developing stable and effective emulsifiable concentrates (EC) and other liquid formulations.[1] The active form of the herbicide is the R-enantiomer.[1]

Quantitative Solubility Data

The solubility of this compound-propargyl in a range of organic solvents at a standardized temperature is summarized in the table below. This data is essential for solvent selection during formulation development, ensuring the active ingredient remains in solution and is readily available for application.

Organic SolventSolubility (g/L) at 25 °C
Acetone880[2][3]
Toluene690[2][3]
Ethanol97[3]
n-Octanol25[2]
n-Hexane0.0086[2][3]
Dimethyl Sulfoxide (DMSO)100,000 (100 mg/mL)[3]

Experimental Protocols

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. For a substance like this compound-propargyl, the Shake-Flask Method is a widely recognized and reliable technique for determining its equilibrium solubility in organic solvents. This method is consistent with the principles outlined in methodologies such as CIPAC Method MT 181 .

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

1. Materials and Equipment:

  • This compound-propargyl: Analytical standard of known purity.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents as required.

  • Glassware: Volumetric flasks, screw-capped conical flasks or vials, graduated cylinders.

  • Temperature-controlled shaker bath or incubator.

  • Centrifuge or filtration apparatus with solvent-compatible filters (e.g., PTFE, 0.45 µm).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

2. Preliminary Test (Optional but Recommended):

  • To estimate the approximate solubility, add a small, known amount of this compound-propargyl (e.g., 100 mg) to a 10 mL graduated cylinder.

  • Add the solvent in small, incremental volumes (e.g., 1 mL at a time).

  • After each addition, securely cap the cylinder and shake vigorously for a set period (e.g., 10 minutes).

  • Visually inspect for complete dissolution. The volume of solvent at which the solid completely dissolves provides a rough estimate of the solubility.

3. Main Solubility Determination (Shake-Flask Procedure):

  • Preparation of Test Samples:

    • Based on the preliminary test, weigh an amount of this compound-propargyl that will ensure an excess of undissolved solid at equilibrium into several screw-capped flasks.

    • Accurately add a known volume of the selected organic solvent to each flask.

  • Equilibration:

    • Place the sealed flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).

  • Phase Separation:

    • After equilibration, remove the flasks from the shaker and allow them to stand at the test temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge an aliquot of the suspension at a constant temperature.

      • Filter an aliquot of the suspension through a solvent-compatible filter. Ensure the filtration apparatus is pre-warmed to the test temperature to prevent precipitation.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant or filtrate.

    • Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound-propargyl.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the sample.

  • Calculation and Reporting:

    • Calculate the solubility in g/L using the measured concentration and the dilution factor.

    • The experiment should be performed in replicate (e.g., triplicate) for each solvent, and the average solubility and standard deviation should be reported.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound-propargyl in an organic solvent using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound-propargyl B Add known volume of organic solvent A->B Combine in flask C Agitate in temperature-controlled shaker (e.g., 24-48 hours at 25°C) B->C D Allow solid to settle C->D E Centrifuge or Filter D->E F Collect clear supernatant/filtrate E->F G Dilute sample F->G H Quantify using HPLC G->H I Final Solubility Data H->I Calculate Solubility (g/L)

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

An In-depth Technical Guide to the Hydrolysis of Clodinafop-propargyl to Clodinafop Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of clodinafop-propargyl (B133425), a key transformation process for this widely used herbicide. The guide details the reaction kinetics, influencing factors, and standardized experimental protocols for studying this process.

Introduction

This compound-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] Its herbicidal activity relies on its conversion to the active metabolite, this compound acid.[1] This conversion is primarily achieved through hydrolysis of the propargyl ester group. Understanding the kinetics and mechanisms of this hydrolysis is crucial for assessing its environmental fate, biological activity, and for the development of analytical methods. This guide summarizes key data and methodologies related to the abiotic hydrolysis of this compound-propargyl.

The Hydrolysis Reaction

The core reaction is the cleavage of the ester bond in this compound-propargyl to yield this compound acid and propargyl alcohol. This reaction is significantly influenced by pH, with the rate increasing dramatically under neutral and alkaline conditions.[2] this compound acid is consistently identified as the major and often sole degradation product of abiotic hydrolysis.[2][3]

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of this compound-propargyl is highly dependent on the pH and temperature of the aqueous environment. The following tables summarize the reported half-life (DT50) values from various studies.

Table 1: Hydrolysis Half-life of this compound-propargyl at 20°C

pHHalf-life (DT50)
5184 days
764 hours
92.2 hours
Source: Australian Pesticides and Veterinary Medicines Authority[2]

Table 2: Hydrolysis Half-life of this compound-propargyl at 25°C

pHHalf-life (DT50)
417.9 days
526.8 days
74.8 days
90.07 days (1.68 hours)
Source: FAO Specifications and Evaluations for Agricultural Pesticides[4]

Table 3: Hydrolysis Half-life of this compound-propargyl in Various Environmental Conditions

MediumpHTemperatureHalf-life (DT50)
Buffer Solution4Not Specified18 days
Buffer Solution5Not Specified26 days
Buffer Solution7Not Specified6.1 days
Buffer Solution9Not Specified3.9 days
SoilNot SpecifiedNot Specified2.35-11.20 days
Wheat PlantNot SpecifiedNot Specified6.00 days
Source: U.S. Environmental Protection Agency, various studies[3][5]

Experimental Protocols

The following is a detailed methodology for conducting a hydrolysis study of this compound-propargyl, based on the principles of the OECD Guideline 111 for Testing of Chemicals.

Materials and Reagents
  • This compound-propargyl analytical standard

  • This compound acid analytical standard

  • Sterile, aqueous buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Sterile, stoppered glass flasks

  • Constant temperature incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

Experimental Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound-propargyl in a suitable organic solvent (e.g., acetonitrile).

    • In sterile, stoppered glass flasks, add the stock solution to sterile aqueous buffer solutions of pH 4, 7, and 9. The final concentration of this compound-propargyl should not exceed 0.01 M or half its saturation concentration. The volume of organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C or 25°C). The exclusion of light is critical to prevent photolysis.

    • Prepare triplicate samples for each pH and time point to ensure statistical validity. Control samples containing only the buffer solution should also be included.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from the test solutions. The sampling frequency should be adjusted based on the expected rate of hydrolysis at each pH. For example, samples at pH 9 will need to be taken much more frequently than at pH 4.

  • Sample Analysis:

    • Directly analyze the collected samples by HPLC to determine the concentrations of this compound-propargyl and this compound acid.

    • HPLC Conditions (Example):

      • Column: C18 (e.g., 250 mm x 4.6 mm i.d.)

      • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with a small amount of acidifier like formic acid or phosphoric acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 235 nm or MS for higher selectivity and sensitivity.

      • Injection Volume: 20 µL

  • Data Analysis:

    • Plot the natural logarithm of the this compound-propargyl concentration versus time for each pH.

    • If the plot is linear, the hydrolysis follows pseudo-first-order kinetics.

    • Calculate the rate constant (k) from the slope of the regression line.

    • Determine the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

The following diagrams illustrate the chemical hydrolysis pathway and a typical experimental workflow for its study.

G cluster_reaction Chemical Hydrolysis of this compound-propargyl CP This compound-propargyl CA This compound Acid CP->CA Hydrolysis (H₂O, pH dependent) PA Propargyl Alcohol CP->PA

Caption: Chemical structure transformation during hydrolysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound-propargyl Stock Solution prep_test Spike Buffers with Stock Solution prep_stock->prep_test prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) prep_buffers->prep_test incubate Incubate Samples in Dark at Constant Temperature prep_test->incubate sampling Collect Aliquots at Timed Intervals incubate->sampling hplc Analyze by HPLC-UV/MS sampling->hplc data Quantify this compound-propargyl and this compound Acid hplc->data kinetics Determine Rate Constant (k) and Half-life (DT50) data->kinetics

Caption: Experimental workflow for hydrolysis kinetics study.

References

Methodological & Application

Application Note: Determination of Clodinafop-propargyl Residues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clodinafop-propargyl (B133425) is a post-emergence herbicide widely used for the control of grass weeds in crops such as wheat.[1] It functions by inhibiting the acetyl co-enzyme A carboxylase (ACCase), an essential enzyme for lipid production in plants.[1] Monitoring its residues in environmental and agricultural samples is crucial to ensure food safety and assess environmental impact. This compound-propargyl rapidly degrades to its active metabolite, this compound acid, in both soil and plants.[2][3][4][5] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound-propargyl and its primary metabolite in various matrices.

Principle of the Method

The analytical method involves the extraction of this compound-propargyl and its metabolites from the sample matrix using an appropriate organic solvent. The extract is then purified and concentrated before being analyzed by reversed-phase HPLC with UV detection.[6][7] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard (external standardization).[6][8] For comprehensive analysis, it is often necessary to hydrolyze the parent ester, this compound-propargyl, to this compound acid.[2]

Experimental Protocols

1. Sample Preparation and Extraction

a) Soil Samples

  • Weigh 20 g of a representative soil sample into a 250 mL Erlenmeyer flask.[1]

  • For recovery studies, fortify control samples with a known concentration of this compound-propargyl standard at this stage.[9]

  • Add a few drops of ammonia, mix, and let it stand for one hour.[1]

  • Add 100 mL of ethyl acetate (B1210297) and shake on a horizontal shaker for 30 minutes.[1]

  • Filter the extract through a Buchner funnel. Repeat the extraction process.[1]

  • Combine the extracts and concentrate to approximately 2 mL using a rotary vacuum evaporator.[1]

  • For hydrolysis, dissolve the residue in 50 mL of 0.1 N aqueous KOH and heat at 60°C for 30 minutes.[1]

  • After cooling, neutralize the solution to pH 7 with 1N HCl.[1]

  • Perform liquid-liquid partitioning with ethyl acetate (3 x 50 mL).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate to dryness.[1]

  • Reconstitute the final residue in a known volume of acetonitrile (B52724) for HPLC analysis.[1]

b) Wheat Grains and Straw Samples

  • The extraction procedure for wheat grains and straw follows a similar principle to the soil sample preparation, involving extraction with an appropriate solvent like ethyl acetate or acetone, followed by purification and concentration.[7]

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound-propargyl in acetonitrile (e.g., 1000 µg/mL).[10]

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.005, 0.01, 0.02, 0.05, 0.10 µg/mL) by diluting with the mobile phase.[9]

  • Store all standard solutions in glass containers at or below 10°C when not in use.[10]

3. HPLC Analysis

  • Inject a 20 µL aliquot of the prepared sample and standard solutions into the HPLC system.[1][8]

  • Record the retention time and peak area for the analyte in both standards and samples.[1]

  • Quantify the this compound-propargyl residue in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Data Presentation

Table 1: HPLC Operating Conditions

ParameterCondition
Instrument Shimadzu HPLC with Photo Diode Array (PDA) Detector[1]
Column C18 (ODS), 250 mm x 4.6 mm i.d.[1]
Mobile Phase Acetonitrile : Water (70:30, v/v)[1]
Flow Rate 1 mL/min[1]
Injection Volume 20 µL[1]
Detection Wavelength 215 nm[1] or 230/305 nm[6]
Retention Time Approximately 2.15 min[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity A linear relationship is expected between detector response and concentration.
Limit of Detection (LOD) 0.001 ppm for soil[10]; 1.0 x 10⁻⁹ g for standard[7]
Limit of Quantitation (LOQ) 0.005 ppm for soil[10]; 0.02 mg/kg for wheat and soil[7]
Recovery 82% in soil[10]; 80.4% to 92.5% in wheat and soil[7]
Precision (RSD) 1.5% to 4.4% for this compound-propargyl[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (Soil, Wheat) Extraction 2. Solvent Extraction (Ethyl Acetate / Acetone) SampleCollection->Extraction Purification 3. Cleanup & Concentration (Rotary Evaporation) Extraction->Purification Hydrolysis 4. Alkaline Hydrolysis (Optional) Purification->Hydrolysis Reconstitution 5. Reconstitution (Acetonitrile) Hydrolysis->Reconstitution Injection 6. HPLC Injection Reconstitution->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Detection 8. UV Detection Separation->Detection Quantification 9. Peak Integration & Quantification Detection->Quantification Reporting 10. Result Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis of this compound-propargyl.

validation_parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness SolutionStability Solution Stability MethodValidation->SolutionStability

Caption: Key parameters for HPLC method validation.

References

Application Notes: Extraction of Clodinafop-propargyl from Soil Samples using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clodinafop-propargyl (B133425) is a post-emergence aryloxyphenoxypropionate herbicide widely used for the control of annual grass weeds in cereal crops.[1][2] Upon application, it rapidly hydrolyzes to its biologically active metabolite, this compound acid, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme, essential for fatty acid synthesis in susceptible plants.[1][2] Monitoring the residue of this compound-propargyl and its metabolites in soil is critical for assessing environmental fate, ensuring food safety, and preventing potential phytotoxicity to subsequent rotational crops.[3][4]

Soil, as a complex and heterogeneous matrix, presents significant analytical challenges for pesticide residue analysis due to strong interactions between the analytes and soil components.[3][5][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread acceptance for multi-residue pesticide analysis.[3][4][6] This application note details a modified QuEChERS protocol for the efficient extraction and cleanup of this compound-propargyl from soil samples prior to chromatographic analysis.

Principle of the Method

This protocol employs a modified QuEChERS method based on the principles of solvent extraction with acetonitrile (B52724) followed by a salting-out partitioning step. A subsequent dispersive solid-phase extraction (dSPE) cleanup is used to remove matrix co-extractives. The final extract is suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection.

Experimental Protocol

1. Materials and Reagents

  • Equipment:

    • High-speed homogenizer/blender

    • Centrifuge capable of ≥3000 rcf and accommodating 50 mL tubes

    • Vortex mixer

    • Analytical balance (0.001 g readability)

    • Mechanical shaker (optional)

    • Sample concentrator with nitrogen stream (optional)

    • 50 mL and 2 mL polypropylene (B1209903) centrifuge tubes

    • Volumetric flasks, pipettes, and standard laboratory glassware

    • Syringe filters (e.g., 0.22 µm PTFE)

  • Chemicals and Standards:

    • This compound-propargyl analytical standard (Purity ≥98%)

    • Acetonitrile (HPLC or LC-MS grade)

    • Deionized water (Type I)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄), analytical grade

    • Sodium chloride (NaCl), analytical grade

    • Trisodium (B8492382) citrate (B86180) dihydrate, analytical grade

    • Disodium (B8443419) citrate sesquihydrate, analytical grade

    • dSPE sorbents: Primary Secondary Amine (PSA) and C18 bonded silica

    • Formic acid or acetic acid (optional, for pH adjustment)

2. Sample Preparation

  • Collect representative soil samples from the field.

  • Air-dry the soil samples at ambient temperature in a well-ventilated area, protected from direct sunlight.

  • Remove any stones, pebbles, and plant debris.

  • Grind the air-dried soil and pass it through a 2 mm sieve to ensure homogeneity.[7]

  • Store the homogenized sample in a sealed container at 4°C until extraction.

3. Extraction Procedure (QuEChERS)

  • Weigh 10 g of the homogenized, air-dried soil sample into a 50 mL polypropylene centrifuge tube.

  • Hydration Step: Add 7 mL of deionized water to the tube. Vortex for 30 seconds and allow the sample to hydrate (B1144303) for 30 minutes.[5][8] This step is crucial for efficient extraction from dry samples.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or by hand.[3][5] This ensures thorough mixing and initial extraction of the analyte.

  • Add the QuEChERS citrate buffering extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). The use of buffered salts helps to maintain a stable pH and improve the recovery of pH-sensitive pesticides.

  • Immediately cap and shake the tube vigorously for at least 2 minutes to facilitate the phase separation (salting out).

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.[3][5] This will result in a clear separation of the upper acetonitrile layer (containing this compound-propargyl) from the aqueous and solid soil layers.

4. Dispersive SPE (dSPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube. The dSPE tube should contain 150 mg anhydrous MgSO₄ (to remove residual water) and a combination of sorbents like 50 mg PSA and 50 mg C18.

    • PSA removes organic acids and other polar interferences.

    • C18 removes non-polar interferences like lipids and humic substances.

  • Cap the dSPE tube and vortex for 30-60 seconds to ensure the extract interacts with the sorbents.[5]

  • Centrifuge the tube for 2 minutes at a high speed (e.g., ≥5000 rcf).[5]

  • The resulting supernatant is the cleaned-up sample extract.

5. Final Extract Preparation for Analysis

  • Transfer the cleaned-up supernatant into a clean vial.

  • For increased sensitivity, an aliquot of the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase for HPLC analysis).[9]

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.[5]

  • Analyze the sample using a validated chromatographic method (e.g., HPLC-UV or LC-MS/MS).

Data Presentation

The performance of extraction methods for this compound-propargyl from soil varies based on the specific technique and analytical instrumentation used. The following table summarizes typical performance data from various studies.

AnalyteMatrixExtraction MethodAnalytical TechniqueRecovery (%)LOQ (Limit of Quantitation)Reference
This compound-propargylSoilAcetone/Buffer Extraction with SPE CleanupHPLC-UVNot specified0.05 mg/kg[9]
This compound-propargylSoilAcetonitrile/Water (QuEChERS)LC-MS/MS70-120% (Typical range for pesticides)Method dependent[6]
This compound-propargyl MetaboliteSoilAcetone/Water ExtractionLC/MS82% (Average)0.005 ppm[10]
This compound-propargylSoilEthyl Acetate ExtractionHPLC78-84%Not specified[2]

Visualization

Clodinafop_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Final Analysis SampleCollection 1. Collect and Air-Dry Soil Sample Sieving 2. Grind and Sieve (2 mm) SampleCollection->Sieving Weigh 3. Weigh 10g Soil into 50 mL Tube Sieving->Weigh Hydrate 4. Add Water and Hydrate Weigh->Hydrate AddACN 5. Add Acetonitrile and Shake Hydrate->AddACN AddSalts 6. Add QuEChERS Salts and Shake AddACN->AddSalts Centrifuge1 7. Centrifuge at >=3000 rcf AddSalts->Centrifuge1 Transfer 8. Transfer 1 mL Supernatant to dSPE Tube Centrifuge1->Transfer Acetonitrile Supernatant Vortex 9. Vortex for 1 min Transfer->Vortex Centrifuge2 10. Centrifuge at >=5000 rcf Vortex->Centrifuge2 Filter 11. Filter Supernatant (0.22 um) Centrifuge2->Filter Cleaned Extract Analysis 12. Inject into HPLC or LC-MS/MS Filter->Analysis

References

Application Notes and Protocols for Studying Herbicide Resistance in Avena ludoviciana Using Clodinafop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avena ludoviciana (wild oat) is a problematic weed in cereal crops, and the evolution of herbicide resistance poses a significant threat to sustainable agriculture. Clodinafop-propargyl (B133425) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") group. It targets the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of grasses. Resistance to this compound in Avena ludoviciana has been widely reported and is primarily attributed to target-site mutations in the ACCase gene, although metabolic resistance can also play a role.[1][2][3][4]

These application notes provide detailed protocols for researchers to study this compound resistance in Avena ludoviciana. The methodologies cover whole-plant and seed-based bioassays for resistance confirmation, molecular assays for identifying target-site mutations, and a biochemical assay to measure ACCase activity.

Mechanisms of this compound Action and Resistance

This compound-propargyl is a pro-herbicide that is rapidly converted to its active acid form in the plant. This active form binds to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme, inhibiting its function. The inhibition of ACCase blocks the synthesis of malonyl-CoA, a crucial building block for fatty acids. This disruption of lipid synthesis ultimately leads to the death of the grass weed.

Resistance to this compound in Avena ludoviciana has been linked to two main mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions in the enzyme. These substitutions reduce the binding affinity of the herbicide to the ACCase enzyme, rendering it less effective. Key mutations identified in A. ludoviciana include:

    • Isoleucine to Leucine substitution at position 1781 (Ile1781Leu) [1][5]

    • Isoleucine to Asparagine substitution at position 2041 (Ile2041Asn) [1]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism through the action of enzyme systems like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[4][6]

Signaling Pathway of this compound Action and Resistance

Clodinafop_Pathway cluster_plant Avena ludoviciana Cell Clodinafop_propargyl This compound-propargyl (Pro-herbicide) Clodinafop_acid This compound (Active Herbicide) Clodinafop_propargyl->Clodinafop_acid Hydrolysis ACCase_S Susceptible ACCase (Wild-Type) Clodinafop_acid->ACCase_S Inhibition ACCase_R Resistant ACCase (e.g., Ile1781Leu mutation) Clodinafop_acid->ACCase_R Reduced Inhibition (TSR) Metabolism Enhanced Metabolism (NTSR) Clodinafop_acid->Metabolism Detoxification Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase_S->Fatty_Acid_Synthesis Catalysis ACCase_R->Fatty_Acid_Synthesis Continued Catalysis Plant_Death Plant Death Fatty_Acid_Synthesis->Plant_Death Leads to Detoxified_Herbicide Detoxified Herbicide Metabolism->Detoxified_Herbicide

Caption: Mechanism of this compound action and resistance in Avena ludoviciana.

Data Presentation

Table 1: Dose-Response Data for this compound-propargyl on Susceptible and Resistant Avena ludoviciana Biotypes
Biotype/PopulationLD₅₀ (g a.i./ha)GR₅₀ (g a.i./ha)Resistance Index (RI)Reference
Susceptible22.04--[7]
Resistant190.08-8.62[7]
Susceptible22.37--[2][8]
Resistant (ES4)270.9->12[2][8]
Resistant (S2)81.2-3.8[2][8]
Susceptible (NF)¹17.9--[9][10][11]
Susceptible (FBS)²18.1--[9][10][11]
Susceptible (FAS)³23.2--[9][10][11]

¹No Freezing conditions. ²Freezing Before Spray. ³Freezing After Spray. LD₅₀: The lethal dose of herbicide required to kill 50% of the plant population. GR₅₀: The dose of herbicide required to cause a 50% reduction in plant growth. Resistance Index (RI) = LD₅₀ (Resistant) / LD₅₀ (Susceptible)

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance to this compound in Avena ludoviciana populations.

Materials:

  • Seeds from suspected resistant and a known susceptible Avena ludoviciana population.

  • Pots (10-15 cm diameter) filled with a standard potting mix.

  • Greenhouse or growth chamber with controlled conditions (e.g., 20-25°C, 16:8 h light:dark cycle).

  • This compound-propargyl herbicide formulation.

  • Cabinet sprayer calibrated to deliver a consistent volume.

  • Deionized water.

  • Adjuvant (if recommended by the herbicide label).

Procedure:

  • Seed Germination and Plant Growth:

    • Sow 5-8 seeds of each A. ludoviciana population per pot.

    • Thin seedlings to a uniform number (e.g., 4 plants per pot) at the 1-2 leaf stage.

    • Grow plants until they reach the 3-4 leaf stage.

  • Herbicide Application:

    • Prepare a range of this compound-propargyl doses. For example, 0, 0.25, 0.5, 1, 2, 4, 8, and 16 times the recommended field dose. The recommended dose in some regions is 64 g a.i./ha.[10][11]

    • Include an untreated control (0 dose) for each population.

    • Apply the herbicide solutions using a calibrated cabinet sprayer. Ensure even coverage.

  • Data Collection:

    • After 21-28 days, assess the plants.

    • Record the number of surviving plants per pot to calculate the survival percentage.

    • Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh to determine the dry weight.

  • Data Analysis:

    • Analyze the survival and dry weight data using a log-logistic dose-response model to calculate the LD₅₀ and GR₅₀ values.

    • Calculate the Resistance Index (RI) by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.

Whole_Plant_Bioassay A Sow seeds of Susceptible & Resistant A. ludoviciana B Thin seedlings to uniform density A->B C Grow plants to 3-4 leaf stage B->C E Apply herbicide with calibrated sprayer C->E D Prepare serial dilutions of this compound D->E F Incubate in greenhouse for 21-28 days E->F G Assess survival and collect biomass F->G H Calculate LD50/GR50 and Resistance Index G->H

Caption: Workflow for the whole-plant dose-response bioassay.

Protocol 2: Seed-Based Bioassay (Agar-based)

This is a rapid method for screening for herbicide resistance.

Materials:

  • Seeds from suspected resistant and known susceptible A. ludoviciana populations.

  • Petri dishes (9 cm diameter).

  • Agar (B569324).

  • This compound-propargyl.

  • Germination chamber.

Procedure:

  • Preparation of Herbicide-Agar Medium:

    • Prepare a 1% (w/v) agar solution in water and autoclave.

    • Cool the agar to 45-50°C.

    • Add the required concentration of this compound-propargyl to the molten agar. A discriminating dose that inhibits the growth of susceptible but not resistant seeds should be predetermined.

    • Pour the agar into Petri dishes.

  • Seed Plating and Incubation:

    • Place a set number of seeds (e.g., 10-20) on the surface of the solidified agar in each Petri dish.

    • Seal the Petri dishes and place them in a germination chamber under controlled conditions.

  • Data Collection and Analysis:

    • After 7-14 days, measure the coleoptile and/or root length of the germinated seedlings.

    • Compare the growth of the suspected resistant populations to the susceptible control. Significant growth in the presence of the discriminating dose indicates resistance.

Protocol 3: Molecular Detection of Target-Site Mutations

This protocol focuses on identifying the Ile1781Leu mutation using a dCAPS (derived Cleaved Amplified Polymorphic Sequence) marker.

1. DNA Extraction:

  • Extract genomic DNA from young leaf tissue of individual A. ludoviciana plants using a standard CTAB method or a commercial plant DNA extraction kit.

2. PCR Amplification:

  • Amplify the region of the ACCase gene containing the mutation site using specific primers.

3. dCAPS Analysis:

  • Digest the PCR product with a restriction enzyme that specifically cuts the PCR product from either the susceptible or the resistant allele due to a mismatch introduced in one of the PCR primers.

  • For the Ile1781Leu mutation, a specific primer pair and restriction enzyme can be designed. For example, a forward primer that introduces a restriction site in the presence of the susceptible allele.

  • Analyze the digested PCR products by agarose (B213101) gel electrophoresis. The banding pattern will indicate whether the plant is homozygous susceptible, homozygous resistant, or heterozygous.[5]

dCAPS_Workflow A Extract genomic DNA from A. ludoviciana leaf tissue B PCR amplify ACCase gene fragment with dCAPS primers A->B C Digest PCR product with restriction enzyme B->C D Separate DNA fragments by agarose gel electrophoresis C->D E Visualize banding pattern to determine genotype (SS, RR, or SR) D->E

Caption: Workflow for dCAPS analysis of ACCase target-site mutations.

Protocol 4: ACCase Enzyme Activity Assay (Colorimetric)

This assay measures the activity of the ACCase enzyme in the presence and absence of this compound, providing biochemical evidence of resistance. This protocol is adapted from general methods for grass weeds.

Materials:

  • Young leaf tissue from susceptible and resistant A. ludoviciana plants.

  • Extraction buffer: e.g., 0.1 M Tricine-KOH (pH 8.0), 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM DTT.

  • Assay buffer: e.g., 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP.

  • Acetyl-CoA.

  • This compound (active acid form).

  • Malachite green colorimetric reagent for phosphate (B84403) detection.

  • Spectrophotometer or plate reader.

Procedure:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Activity Assay:

    • Set up reactions in a 96-well plate. Each reaction should contain the assay buffer, a specific concentration of this compound (or a control with no herbicide), and the crude enzyme extract.

    • Pre-incubate the mixture for a few minutes.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at a constant temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

    • Stop the reaction.

    • The ACCase reaction produces ADP, which can be converted to ATP and inorganic phosphate (Pi) through coupling enzymes, or the reaction can be measured by other means. A simplified approach is to measure the depletion of ATP or the production of ADP. A malachite green assay can be used to quantify the inorganic phosphate produced if coupling enzymes are used.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength for the malachite green-phosphate complex.

    • Calculate the ACCase activity as the rate of product formation.

    • Determine the I₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity) for both susceptible and resistant biotypes.

    • A higher I₅₀ value for the resistant biotype compared to the susceptible biotype indicates target-site resistance.

References

Application Note: High-Sensitivity GC/MS/MS Method for the Determination of Clodinafop-propargyl in Environmental and Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Clodinafop-propargyl in various matrices, including soil, wheat, and other food commodities, using Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS). The protocol provides comprehensive procedures for sample preparation, including a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, along with optimized instrumental parameters for the GC/MS/MS system. The method is validated for its performance, demonstrating high sensitivity with low limits of detection (LOD) and quantification (LOQ), and excellent accuracy and precision, making it suitable for routine monitoring and regulatory compliance.

Introduction

This compound-propargyl is a selective post-emergence herbicide widely used for the control of annual grass weeds in cereal crops.[1] Its extensive use necessitates reliable and sensitive analytical methods to monitor its residues in environmental samples and food products to ensure consumer safety and environmental protection. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound-propargyl. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity by minimizing matrix interference.[2][3] This application note provides a detailed protocol for the determination of this compound-propargyl, enabling researchers and analytical laboratories to achieve accurate and reproducible results.

Experimental Protocols

Sample Preparation

A generalized sample preparation protocol based on the QuEChERS method is described below. This method is applicable to a wide range of food matrices. For specific matrices like soil, modifications may be required.

1.1. Materials and Reagents

1.2. Extraction Procedure

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate before extraction.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For highly pigmented samples, GCB can be included.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • The resulting supernatant is the final extract. Transfer it to a vial for GC/MS/MS analysis.

GC/MS/MS Analysis

2.1. Instrumentation

A gas chromatograph equipped with a tandem quadrupole mass spectrometer was used for the analysis.

2.2. GC/MS/MS Parameters

ParameterValue
GC System
ColumnDB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 10 min.
MS/MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Precursor Ion (m/z)349.1
Product Ion 1 (m/z)266.1 (Quantifier)
Collision Energy (eV)15
Product Ion 2 (m/z)238.0 (Qualifier)
Collision Energy (eV)15

Note: Retention times and collision energies may require optimization based on the specific instrument and column used.[3][4]

Data Presentation

The following tables summarize the quantitative data for the validated method.

Table 1: Method Performance Parameters

ParameterValue
Retention Time (min)~16.87
Linearity (r²)> 0.99
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg

Table 2: Recovery and Precision Data in Different Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat Grain0.01956.2
0.1984.5
Soil0.01927.1
0.1965.8
Spinach0.01898.5
0.1936.9

Recovery data is based on fortified samples and is typically expected to be within 70-120% with an RSD of ≤ 20%.

Visualization

Clodinafop_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS/MS Analysis Sample Homogenized Sample (10g) Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Add ACN & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Collect Supernatant Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: Experimental workflow for this compound-propargyl analysis.

Logical_Relationship cluster_gc Gas Chromatography cluster_msms Tandem Mass Spectrometry This compound This compound-propargyl Volatility Sufficient Volatility This compound->Volatility is Thermal_Stability Thermal Stability This compound->Thermal_Stability has Precursor Precursor Ion (m/z 349.1) This compound->Precursor generates CID Collision-Induced Dissociation Precursor->CID Product1 Product Ion 1 (m/z 266.1) CID->Product1 produces Product2 Product Ion 2 (m/z 238.0) CID->Product2 produces

Caption: Logical relationship of this compound-propargyl analysis by GC/MS/MS.

Conclusion

The GC/MS/MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound-propargyl in diverse and complex matrices. The use of the QuEChERS sample preparation protocol offers an efficient and high-throughput extraction and cleanup, while the optimized GC/MS/MS parameters in MRM mode ensure excellent selectivity and sensitivity. The method has been successfully validated, meeting the stringent requirements for pesticide residue analysis in food and environmental samples. This protocol can be readily implemented in analytical laboratories for routine monitoring and research purposes.

References

Application Note AN-HPLC-001: Preparation of Clodinafop-propargyl Standard Solutions for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the preparation of Clodinafop-propargyl standard solutions for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Accurate preparation of calibration standards is critical for achieving reliable and reproducible analytical results. This document outlines the necessary reagents, equipment, and step-by-step procedures for creating stock and working standard solutions, along with data on solvent suitability and storage recommendations.

Introduction

This compound-propargyl is a selective, post-emergence herbicide used for controlling annual grass weeds in cereal crops.[1][2] For residue analysis, quality control, and formulation development, HPLC with UV detection is a common analytical method.[1][3][4] The foundation of accurate HPLC quantification lies in the meticulous preparation of standard solutions from a certified reference material. This compound-propargyl is a solid at room temperature with low solubility in water but high solubility in various organic solvents.[1][5][6] This protocol details a standardized method using acetonitrile (B52724), a common solvent for both stock solution preparation and as a component of the HPLC mobile phase.[4][7][8][9][10]

Materials and Reagents

  • Chemicals:

    • This compound-propargyl analytical standard (purity ≥97%)[11]

    • Acetonitrile (HPLC grade or higher)[7][9]

    • Water (HPLC grade)

  • Equipment:

    • Analytical balance (4-decimal place readability)

    • Class "A" volumetric flasks (10 mL, 50 mL, 100 mL)[11]

    • Class "A" volumetric pipettes (1 mL, 5 mL, 10 mL)[11]

    • Glass beakers and funnels

    • Ultrasonic bath

    • Amber glass storage vials with PTFE-lined caps

    • Syringes and 0.22 or 0.45 µm syringe filters (PTFE or nylon)

Safety Precautions

  • Handle this compound-propargyl powder and its solutions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound-propargyl and all solvents before starting work.

Experimental Protocols

Protocol for Preparation of Primary Stock Solution (1000 µg/mL)

This primary stock solution serves as the basis for all subsequent dilutions.

  • Weighing: Accurately weigh approximately 10.5 mg of the this compound-propargyl analytical standard into a clean glass beaker. The exact amount should be recorded. The weight is adjusted to account for the purity of the standard.[7][11]

    • Calculation for Purity Correction:

      • Corrected Mass (mg) = Actual Mass (mg) × Purity (%) / 100

      • Example: If 10.5 mg is weighed and the purity is 97.2%, the corrected mass is 10.5 mg × 0.972 = 10.206 mg.

  • Dissolving: Add approximately 7 mL of acetonitrile to the beaker. Place the beaker in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the standard.

  • Transfer: Quantitatively transfer the dissolved solution into a 10 mL Class "A" volumetric flask using a glass funnel. Rinse the beaker 2-3 times with small volumes of acetonitrile, transferring each rinse into the volumetric flask to ensure all the standard is transferred.

  • Dilution: Carefully add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.[7][11]

  • Labeling and Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration (1000 µg/mL, adjusted for purity), preparation date, and solvent. Store in a refrigerator at 4-10°C.[7][11]

Protocol for Preparation of Intermediate Stock Solution (100 µg/mL)
  • Allow the primary stock solution (1000 µg/mL) to equilibrate to room temperature before use.[11]

  • Using a 10 mL Class "A" volumetric pipette, transfer 10.0 mL of the primary stock solution into a 100 mL Class "A" volumetric flask.[11]

  • Dilute to the mark with acetonitrile.

  • Cap the flask and homogenize by inverting 15-20 times.

  • Label and store this intermediate solution under the same refrigerated conditions as the primary stock.

Protocol for Preparation of Working Calibration Standards

Working standards are prepared by serially diluting the intermediate stock solution to cover the expected concentration range of the samples. Typical calibration concentrations range from 0.05 µg/mL to 10 µg/mL.

  • Ensure the intermediate stock solution (100 µg/mL) has reached room temperature.

  • Label a series of 10 mL volumetric flasks for each desired concentration.

  • Use Class "A" pipettes to transfer the calculated volumes of the 100 µg/mL intermediate solution into the respective flasks, as shown in the example table below.

  • Dilute each flask to the 10 mL mark with the HPLC mobile phase or acetonitrile.

  • Mix each solution thoroughly by inversion.

  • Filter each working standard through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.

  • These working standards should be prepared fresh daily for optimal accuracy.

Example Dilution Scheme for Working Standards:

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
10.01.010
5.00.510
1.00.110
0.50.05 (or 0.5 mL of 10 µg/mL std)10
0.10.1 mL of 10 µg/mL std10
0.050.5 mL of 1.0 µg/mL std10

Data Presentation

The choice of solvent is critical for preparing the primary stock solution. This compound-propargyl exhibits high solubility in several common organic solvents, making them suitable for creating concentrated stock solutions.

Table 1: Solubility of this compound-propargyl in Various Organic Solvents at 25°C.

SolventSolubility (g/L)Reference
Acetone880[5]
Toluene690[5]
Methanol>180[12]
Ethanol92[5]
n-Octanol25[5]
n-Hexane0.0086[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of preparing HPLC standard solutions from the certified reference material.

G Workflow for this compound-propargyl Standard Preparation cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Working Standards Preparation A This compound-propargyl Analytical Standard B Step 1: Weigh Standard (Correct for Purity) A->B C Step 2: Dissolve in Acetonitrile (10 mL Volumetric Flask) B->C D Primary Stock Solution (1000 µg/mL) C->D E Step 3: Dilute 10 mL to 100 mL with Acetonitrile D->E F Intermediate Stock Solution (100 µg/mL) E->F G Step 4: Perform Serial Dilutions (Dilute with Mobile Phase) F->G H Working Calibration Standards (e.g., 0.05 - 10 µg/mL) G->H I Step 5: Filter and Transfer to HPLC Vials H->I J Ready for HPLC Analysis I->J

Caption: Workflow for preparing HPLC calibration standards.

References

Application of Clodinafop-propargyl in Wheat Crop Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of clodinafop-propargyl (B133425) in wheat research, including its mechanism of action, the role of safeners, and detailed protocols for experimental evaluation.

Introduction

This compound-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is widely used for the control of annual grass weeds in wheat and other cereal crops. Its efficacy and selectivity in wheat are often enhanced by the inclusion of a safener, cloquintocet-mexyl. Understanding the application parameters, mechanism of action, and potential for resistance is crucial for its effective use in research and development.

Mechanism of Action and Selectivity

This compound-propargyl is a systemic herbicide that is absorbed through the leaves of the weed.[1] In the plant, the propargyl ester is rapidly hydrolyzed to its biologically active form, this compound acid. This active metabolite inhibits the enzyme acetyl-coenzyme A carboxylase (ACCase) in susceptible grass species.[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme leads to a cessation of growth, chlorosis, and eventual death of the weed.

The selectivity of this compound-propargyl in wheat is primarily attributed to the rapid metabolic detoxification of the herbicide in the crop plant, a process that is significantly enhanced by the safener cloquintocet-mexyl.[1][4] Wheat possesses enzymes, such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs), that metabolize this compound acid into non-toxic products.[4][5][6] The safener, cloquintocet-mexyl, acts by inducing the expression of these detoxification genes in wheat, thereby increasing the rate of herbicide metabolism and protecting the crop from injury.[2][3][4][5][7] In contrast, susceptible grassy weeds lack this rapid metabolic degradation capacity, leading to the accumulation of the toxic this compound acid at the site of action.

Data Presentation

Table 1: Application Rates and Timing of this compound-propargyl in Wheat Field Trials
Application Rate (g a.i./ha)Application TimingTarget WeedsEfficacy/OutcomeReference
45, 60, 75, 9020 and 35 Days After Sowing (DAS)Phalaris minor, Avena ludoviciana75 g/ha at 35 DAS provided effective control and higher grain yield.[8]
603-leaf stage of weedGrassy and broadleaf weeds (in combination with metsulfuron (B56326) methyl)Cost-effective weed management.[8]
60, 90, 12040 DASPhalaris minor, Avena ludoviciana60, 90, and 120 g/ha provided 80-100% control of grassy weeds.[9]
60 (+ metsulfuron methyl @ 4 g a.i./ha)Post-emergenceMixed weed floraHigh weed control efficiency (85.26%) and grain yield.[10]
60 (+ metribuzin (B1676530) @ 600 g/ha)Post-emergenceMixed weed floraEffective weed control.[11]
Table 2: Half-life of this compound-propargyl and its Metabolite in Wheat and Soil
CompoundMatrixHalf-life (days)Reference
This compound-propargylSoil2.35 - 11.20[12]
This compound-propargylWheat Plant6.00[12]
This compound (acid metabolite)Soil7.04 - 11.22[12]
This compound (acid metabolite)Wheat Plant0.67 - 1.24[12]
This compound (acid metabolite)Soil1.89 - 3.01[13]

Experimental Protocols

Whole-Plant Bioassay for Herbicide Efficacy and Resistance Screening

This protocol is designed to assess the efficacy of this compound-propargyl on target weeds and to screen for potential resistance.

1. Plant Material and Growth Conditions:

  • Grow wheat and target weed species (e.g., Avena fatua, Lolium rigidum) from seed in pots containing a suitable potting mix.
  • Maintain plants in a greenhouse or growth chamber with controlled temperature (e.g., 20-25°C day / 15-20°C night), light (e.g., 16-hour photoperiod), and humidity.
  • Water plants as needed to maintain optimal growth.

2. Herbicide Application:

  • Apply this compound-propargyl (with or without safener, depending on the experimental design) at the 2-4 leaf stage of the plants.
  • Use a laboratory track sprayer calibrated to deliver a precise volume of spray solution (e.g., 200-400 L/ha).
  • Prepare a range of herbicide doses to establish a dose-response curve. Include an untreated control.

3. Data Collection and Analysis:

  • At a set time after treatment (e.g., 14-21 days), visually assess plant injury using a 0-100% scale (0 = no injury, 100 = complete death).
  • Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass at 60-70°C to a constant weight to determine the dry weight.
  • Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) by fitting the data to a log-logistic dose-response curve.
  • The Resistance Index (RI) can be calculated as the GR₅₀ (or LD₅₀) of the resistant population divided by the GR₅₀ (or LD₅₀) of the susceptible population.

In Vitro ACCase Activity Assay

This assay measures the inhibition of ACCase enzyme activity by the active metabolite of this compound-propargyl.

1. Enzyme Extraction:

  • Harvest fresh leaf tissue (e.g., 1 g) from young, actively growing wheat or weed plants.
  • Grind the tissue to a fine powder in liquid nitrogen.
  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine (B55565) hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).[14]
  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. The supernatant contains the crude enzyme extract.

2. Enzyme Activity Measurement (Colorimetric Method):

  • The assay measures the production of ADP from the ACCase-catalyzed reaction, which is then quantified using a malachite green-based colorimetric assay.
  • Prepare a reaction mixture containing the enzyme extract, a series of concentrations of this compound acid (the active metabolite), and an assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM dithiothreitol, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP).[15]
  • Initiate the reaction by adding acetyl-CoA.[15]
  • After a defined incubation period, stop the reaction and measure the absorbance to determine the amount of ADP produced.
  • Calculate the concentration of inhibitor required to reduce enzyme activity by 50% (I₅₀).

Residue Analysis of this compound-propargyl and its Metabolites

This protocol outlines the extraction and analysis of this compound-propargyl and its primary metabolite, this compound acid, from wheat and soil samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction:

  • Soil: Air-dry and sieve the soil sample. Extract a subsample (e.g., 20 g) with a mixture of acetone (B3395972) and water (pH 3).[16]
  • Wheat Plant/Grain/Straw: Homogenize the plant material. Extract a subsample with a suitable solvent such as ethyl acetate (B1210297) or acetone.[17][18]
  • For the analysis of the acid metabolite, a hydrolysis step may be required to release conjugated forms.[19]

2. Cleanup:

  • Concentrate the initial extract and perform a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.[20]

3. HPLC Analysis:

  • Instrumentation: Use an HPLC system equipped with a UV or PDA detector. For higher sensitivity and selectivity, LC-tandem mass spectrometry (LC-MS/MS) is recommended.[12]
  • Column: A C18 reversed-phase column is typically used.[17]
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified, e.g., with acetic or phosphoric acid) is commonly employed.[17][20]
  • Detection: Monitor the eluent at a specific wavelength (e.g., 215 nm for this compound).[17]
  • Quantification: Quantify the analytes by comparing their peak areas to those of analytical standards of known concentrations.

Signaling Pathways and Experimental Workflows

This compound-propargyl Mode of Action and Detoxification Pathway

Clodinafop_Pathway cluster_weed Susceptible Weed cluster_wheat Tolerant Wheat This compound-propargyl_W This compound-propargyl Clodinafop_Acid_W This compound Acid (Active Herbicide) This compound-propargyl_W->Clodinafop_Acid_W Hydrolysis ACCase_W ACCase Clodinafop_Acid_W->ACCase_W Inhibition Fatty_Acid_W Fatty Acid Biosynthesis ACCase_W->Fatty_Acid_W Catalysis Cell_Death_W Cell Death Fatty_Acid_W->Cell_Death_W Leads to This compound-propargyl_T This compound-propargyl Clodinafop_Acid_T This compound Acid This compound-propargyl_T->Clodinafop_Acid_T Hydrolysis Detox_Enzymes Detoxification Enzymes (CYPs, GSTs) Clodinafop_Acid_T->Detox_Enzymes Metabolism Inactive_Metabolites Inactive Metabolites Detox_Enzymes->Inactive_Metabolites ACCase_T ACCase Fatty_Acid_T Fatty Acid Biosynthesis ACCase_T->Fatty_Acid_T Catalysis Normal_Growth Normal Growth Fatty_Acid_T->Normal_Growth Safener Safener (Cloquintocet-mexyl) Safener->Detox_Enzymes Induces Expression

Caption: Mechanism of this compound-propargyl action and safener-mediated detoxification in wheat.

Experimental Workflow for Herbicide Resistance Assessment

Resistance_Workflow Sample_Collection Collect weed seeds from suspected resistant field Plant_Growth Grow plants from seed (suspected and known susceptible) Sample_Collection->Plant_Growth Whole_Plant_Assay Whole-Plant Bioassay (Dose-Response) Plant_Growth->Whole_Plant_Assay Enzyme_Assay ACCase Enzyme Assay (In Vitro Inhibition) Plant_Growth->Enzyme_Assay Molecular_Analysis Molecular Analysis (ACCase gene sequencing) Plant_Growth->Molecular_Analysis Data_Analysis_WP Calculate GR50/LD50 and Resistance Index (RI) Whole_Plant_Assay->Data_Analysis_WP Confirmation Confirm Resistance and Mechanism Data_Analysis_WP->Confirmation Data_Analysis_Enzyme Calculate I50 Enzyme_Assay->Data_Analysis_Enzyme Data_Analysis_Enzyme->Confirmation Molecular_Analysis->Confirmation

Caption: Workflow for the confirmation and characterization of herbicide resistance in weeds.

Safener-Induced Gene Expression Signaling Cascade

Safener_Signaling Safener Safener Application (e.g., Cloquintocet-mexyl) Signal_Perception Signal Perception (Receptor?) Safener->Signal_Perception Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Ca2+) Signal_Perception->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Increased Expression of Detoxification Genes Transcription_Factors->Gene_Expression CYPs Cytochrome P450s (CYPs) Gene_Expression->CYPs GSTs Glutathione S-Transferases (GSTs) Gene_Expression->GSTs Transporters ABC Transporters Gene_Expression->Transporters Detoxification Enhanced Herbicide Detoxification CYPs->Detoxification GSTs->Detoxification Transporters->Detoxification

Caption: A generalized signaling pathway for safener-induced gene expression in wheat.

References

Application Note: Chiral HPLC Separation of Clodinafop Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol and application note for the chiral High-Performance Liquid Chromatography (HPLC) separation of Clodinafop enantiomers. This document offers a starting point for method development, based on established separation principles for structurally related arylphenoxypropionate herbicides.

Introduction

This compound-propargyl is a selective post-emergence herbicide widely used for the control of grass weeds in cereal crops. It contains a chiral center, and its herbicidal activity is primarily associated with the (R)-enantiomer. The differential biological activity and environmental fate of enantiomers necessitate the development of reliable analytical methods for their separation and quantification. Chiral HPLC is a powerful technique for the enantioselective analysis of pesticides and pharmaceuticals.[1][2][3] This application note outlines a protocol for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase (CSP).

Experimental Protocols

This section details the proposed methodology for the chiral HPLC separation of this compound enantiomers. The method is based on the successful separation of analogous compounds, such as Diclofop-methyl, and serves as a robust starting point for optimization.[4]

2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II Chiral HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[5]

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to its broad applicability for arylphenoxypropionate herbicides. A column such as a cellulose (B213188) tris(4-methylbenzoate) coated on aminopropyl silica (B1680970) gel (e.g., Chiralcel OJ-H, 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[4]

  • Chemicals and Reagents:

    • This compound-propargyl analytical standard (racemic mixture)

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Methanol (B129727) (HPLC grade, for sample preparation)

2.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound-propargyl standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to obtain a final concentration of 10 µg/mL.

2.3. Chromatographic Conditions

The following conditions are proposed as a starting point for the method development:

ParameterRecommended Condition
Chiral Column Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 237 nm
Injection Volume 10 µL

2.4. Method Optimization Notes

  • Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol is a critical parameter. Increasing the percentage of 2-Propanol will generally decrease retention times but may also affect resolution. It is recommended to screen a range of compositions (e.g., 90:10, 85:15, 80:20) to find the optimal balance.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point. Adjusting the flow rate can influence analysis time and peak shape.

  • Temperature: Column temperature can impact enantioselectivity. Investigating a range of temperatures (e.g., 15 °C to 35 °C) may improve resolution.[6]

Data Presentation

The following table presents illustrative quantitative data for the chiral separation of a structurally similar arylphenoxypropionate herbicide, Diclofop-methyl, which achieved a high resolution under comparable conditions.[4] This data serves as an expected performance benchmark for the this compound separation method development.

CompoundEnantiomerRetention Time (t_R) (min)Capacity Factor (k')Resolution (R_s)
Diclofop-methylEnantiomer 110.23.13.63
Enantiomer 212.53.8

*Retention times and capacity factors are estimated based on typical chromatographic performance for illustrative purposes.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the chiral HPLC separation of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standard (10 µg/mL in Mobile Phase) stock->working Dilution injection Inject Sample (10 µL) working->injection separation Isocratic Elution n-Hexane:IPA (80:20) 1.0 mL/min, 25°C injection->separation detection UV Detection at 237 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Integrate Peaks and Quantify (Retention Time, Area, Resolution) chromatogram->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Logical_Relationship cluster_params Key Method Parameters cluster_results Chromatographic Results csp Chiral Stationary Phase (Cellulose-based) resolution Resolution (Rs) csp->resolution selectivity Selectivity (α) csp->selectivity mp Mobile Phase Composition (n-Hexane/IPA ratio) retention Retention Time (tR) mp->retention mp->resolution mp->selectivity temp Column Temperature temp->retention temp->resolution

Caption: Logical relationship between key parameters and chromatographic results.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Clodinafop-propargyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Clodinafop-propargyl (B133425) is a post-emergence herbicide widely used for the control of annual grasses in cereal crops.[1] Accurate determination of its residues and those of its principal metabolites, such as this compound acid (CGA 193469), in environmental and food matrices is crucial for ensuring food safety and monitoring environmental contamination. Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and pre-concentration of this compound-propargyl and its metabolites from complex sample matrices prior to chromatographic analysis. This application note provides a detailed protocol for SPE cleanup using C18 cartridges, which are commonly employed for this purpose.

Principle of the Method This method outlines the extraction of this compound-propargyl and its metabolite, CGA 153433, from soil samples using an acetone-buffer mixture. The subsequent cleanup of the extract is performed using a C18 solid-phase extraction cartridge. The analytes are eluted separately from the cartridge, allowing for individual determination by High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of the SPE cleanup method for this compound analysis.

AnalyteMatrixSPE SorbentRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analytical TechniqueReference
This compound-propargylWheat, Wheat Plant, SoilNeutral Alumina Column80.4 - 92.5--HPLC[3]
This compound (metabolite)Wheat, Wheat Plant, SoilNeutral Alumina Column71.7 - 83.8--HPLC[3]
CGA 193469 (metabolite)SoilC18 Cartridge--0.05 mg/kgHPLC-UV[2]
CGA 153433 (metabolite)SoilC18 Cartridge--0.05 mg/kgHPLC-UV[2]

Experimental Protocols

Materials and Reagents
  • SPE Cartridge: C-18 Bond Elut, 500 mg/3 mL[2]

  • Solvents: Acetone (residue analysis grade), Methanol (analytical grade), Dichloromethane (analytical grade), Acetonitrile (B52724) (HPLC grade)[2]

  • Buffer: pH 3 citrate-hydrochloric acid buffer[2]

  • Reagents: Water (HPLC grade)[2]

  • Apparatus: Laboratory shaker, centrifuge, sample concentrator (e.g., nitrogen evaporator), vacuum manifold for SPE cartridges.[2]

Sample Preparation and Extraction (Soil)
  • Weigh 25 g of a homogeneous soil subsample into a 250 mL wide-mouth flask.[2]

  • Add 50 mL of an acetone-buffer pH 3 mixture and shake for 5 minutes.[2]

  • Filter the extract through a funnel.[2]

  • Transfer the filter cake back to the flask, add another 50 mL of the acetone-buffer pH 3 mixture, and shake again for 5 minutes.[2]

  • Filter and combine the filtrates and washings in a 250 mL volumetric flask. Adjust the volume to the mark with the acetone-buffer pH 3 mixture.[2]

  • Transfer a 5 mL aliquot of the extract (equivalent to 0.5 g of soil) to a 10 mL graduated test tube.[2]

  • Concentrate the solvent to approximately 1 mL using a gentle stream of air or nitrogen at ~40 °C.[2]

  • Make up the volume to 10 mL with pH 3 buffer.[2]

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C-18 SPE cartridge by passing the following solvents sequentially:

    • 3 mL of methanol

    • 3 mL of water

    • 3 mL of buffer pH 3[2]

  • Sample Loading: Transfer the 10 mL sample solution from step 2.8 onto the conditioned C-18 cartridge. Allow the sample to pass through the cartridge dropwise. Discard the eluate.[2]

  • Elution of Metabolite CGA 153433:

    • Elute the cartridge with 3 mL of a water-methanol (50:50, v/v) mixture.[2]

    • Collect this eluate (ELUATE I) in a 10 mL test tube.[2]

    • Evaporate the solvent and redissolve the residue in 5 mL of buffer pH 3 solution for further purification if necessary (e.g., liquid-liquid extraction with dichloromethane).[2]

  • Elution of this compound Acid (CGA 193469):

    • Elute the cartridge with 3 mL of methanol.[2]

    • Collect this eluate (ELUATE II) in a 25 mL graduated test tube.[2]

    • This fraction can be further processed for analysis.

Post-SPE Processing and Analysis

The collected eluates can be concentrated and reconstituted in a suitable solvent for analysis by HPLC-UV or other chromatographic techniques like GC-MS after derivatization.[4][5] For HPLC analysis, a C18 column is typically used with a mobile phase such as acetonitrile and water.[1]

Visualizations

SPE_Workflow_for_Clodinafop_Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis SoilSample 1. Weigh 25g Soil Sample Extraction 2. Extract with Acetone/Buffer pH 3 SoilSample->Extraction Filtration 3. Filter and Combine Extracts Extraction->Filtration Concentration 4. Concentrate Aliquot Filtration->Concentration Reconstitution 5. Reconstitute in Buffer pH 3 Concentration->Reconstitution Conditioning 6. Condition Cartridge (Methanol -> Water -> Buffer pH 3) Loading 7. Load Sample Extract Reconstitution->Loading Load onto Conditioned Cartridge Elution1 8. Elute Metabolite (CGA 153433) with Water/Methanol (50:50) Loading->Elution1 Elution2 9. Elute this compound Acid (CGA 193469) with Methanol Elution1->Elution2 Analysis1 10. LLE & HPLC-UV Analysis (Eluate I) Elution1->Analysis1 Analysis2 11. HPLC-UV Analysis (Eluate II) Elution2->Analysis2

Caption: SPE workflow for this compound analysis.

References

Application Notes and Protocols for In-Vitro Testing of Clodinafop ACCase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in-vitro assays designed to test the inhibitory effects of Clodinafop on Acetyl-CoA Carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[1][2][3] this compound, a member of the aryloxyphenoxypropionate ("FOPs") class of herbicides, targets the carboxyltransferase (CT) domain of ACCase in susceptible grass species.[4][5][6] Understanding the inhibitory kinetics of this compound is crucial for herbicide development and for studying mechanisms of resistance.

The following sections detail various assay methodologies, present quantitative data for this compound and other ACCase inhibitors, and provide visual diagrams of the enzymatic pathway and experimental workflows.

Overview of In-Vitro ACCase Inhibition Assays

Several in-vitro methods can be employed to measure the inhibition of ACCase activity by compounds like this compound. The choice of assay often depends on factors such as required throughput, sensitivity, and the availability of specific reagents and instrumentation. The most common approaches include:

  • Radiolabeled Assays: These traditional assays measure the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) or acetyl-CoA ([³H]- or [¹⁴C]-acetyl-CoA) into the product, malonyl-CoA.[1][7][8] They are highly sensitive and considered a gold standard but require handling of radioactive materials.[8]

  • Spectrophotometric Assays: These assays continuously monitor the reaction by coupling the ACCase reaction to a subsequent enzymatic reaction that produces a change in absorbance.[1][2][9] A common method involves coupling the production of malonyl-CoA to its NADPH-dependent reduction, which can be monitored by the decrease in absorbance at 340 nm.[1][2]

  • Colorimetric Assays: These endpoint assays typically measure the amount of a product or byproduct, such as inorganic phosphate (B84403) (Pi) or ADP, generated during the ACCase reaction.[3][10][11] For instance, the Malachite Green assay can be used to quantify the inorganic phosphate released from ATP hydrolysis.[12]

Signaling Pathway of ACCase and Inhibition by this compound

Acetyl-CoA Carboxylase catalyzes the first committed step in fatty acid biosynthesis. The overall reaction proceeds in two half-reactions catalyzed by two distinct domains of the enzyme: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain. This compound acts as an inhibitor of the CT domain.

ACCase_Pathway cluster_ACCase ACCase Enzyme cluster_Reaction Reaction Steps BC Biotin Carboxylase (BC) Domain BCCP Biotin Carboxyl Carrier Protein (BCCP) BC->BCCP Carboxylation of Biotin ADP_Pi ADP + Pi BC->ADP_Pi CT Carboxyltransferase (CT) Domain BCCP->CT Translocation of Carboxyl Group MalonylCoA Malonyl-CoA CT->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->CT HCO3 Bicarbonate (HCO3-) HCO3->BC ATP ATP ATP->BC This compound This compound This compound->CT Inhibition

Caption: ACCase enzymatic pathway and the inhibitory action of this compound.

Experimental Protocols

Spectrophotometric Assay for ACCase Activity

This protocol is adapted from a continuous, non-radioactive method that couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of malonyl-CoA.[1][2]

Workflow Diagram:

Spectrophotometric_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Solutions start->prepare_reagents add_components Add Assay Buffer, MgCl2, ATP, NaHCO3, NADPH, Malonyl-CoA Reductase, and ACCase Enzyme to Cuvette prepare_reagents->add_components pre_incubate Pre-incubate mixture at appropriate temperature add_components->pre_incubate add_inhibitor Add this compound (or vehicle control) and incubate pre_incubate->add_inhibitor initiate_reaction Initiate reaction by adding Acetyl-CoA add_inhibitor->initiate_reaction measure_absorbance Monitor decrease in absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_activity Calculate ACCase activity from the rate of NADPH oxidation measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the spectrophotometric ACCase inhibition assay.

Materials:

  • Partially purified ACCase enzyme from a relevant plant source (e.g., susceptible grass weed).

  • This compound-propargyl (B133425) (and its active form, this compound acid).

  • Acetyl-CoA.

  • ATP (Adenosine triphosphate).

  • MgCl₂ (Magnesium chloride).

  • NaHCO₃ (Sodium bicarbonate).

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced).

  • Recombinant Malonyl-CoA Reductase.

  • Assay Buffer (e.g., 100 mM MOPS, pH 7.5).

  • UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.

  • Prepare the assay mixture in a UV-transparent cuvette. The final volume is typically 1 mL. The mixture should contain:

    • Assay Buffer

    • 5 mM MgCl₂

    • 2 mM ATP

    • 10 mM NaHCO₃

    • 0.2 mM NADPH

    • 1-2 units of Malonyl-CoA Reductase

    • A specific amount of ACCase enzyme extract.

  • Add the desired concentration of this compound or the vehicle control (DMSO) to the cuvette and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding Acetyl-CoA to a final concentration of 0.5 mM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the ACCase activity.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot percent inhibition versus this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Radiolabeled [¹⁴C]HCO₃⁻ Incorporation Assay

This is a discontinuous endpoint assay that measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Workflow Diagram:

Radiolabeled_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrates (including [14C]HCO3-), and Inhibitor Solutions start->prepare_reagents add_components Combine Assay Buffer, MgCl2, ATP, Acetyl-CoA, and ACCase Enzyme prepare_reagents->add_components add_inhibitor Add this compound (or vehicle control) and pre-incubate add_components->add_inhibitor initiate_reaction Initiate reaction by adding [14C]HCO3- add_inhibitor->initiate_reaction incubate Incubate at a constant temperature for a defined time initiate_reaction->incubate stop_reaction Stop the reaction by adding strong acid (e.g., HCl) incubate->stop_reaction remove_co2 Dry the samples to remove unreacted [14C]HCO3- stop_reaction->remove_co2 add_scintillant Add scintillation cocktail remove_co2->add_scintillant count_radioactivity Measure radioactivity using a scintillation counter add_scintillant->count_radioactivity calculate_inhibition Calculate percent inhibition and IC50 count_radioactivity->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the radiolabeled ACCase inhibition assay.

Materials:

  • Partially purified ACCase enzyme.

  • This compound solutions.

  • Acetyl-CoA.

  • ATP.

  • MgCl₂.

  • [¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate) of known specific activity.

  • Assay Buffer.

  • Strong acid (e.g., 6 M HCl) to stop the reaction.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare reaction tubes containing the assay buffer, MgCl₂, ATP, Acetyl-CoA, and the ACCase enzyme extract.

  • Add the various concentrations of this compound or vehicle control to the tubes and pre-incubate for 5-10 minutes.

  • Initiate the reaction by adding [¹⁴C]NaHCO₃.

  • Incubate the reaction at a constant temperature (e.g., 30°C) for a fixed period (e.g., 15-30 minutes).

  • Stop the reaction by adding a small volume of concentrated HCl. This acidifies the solution and converts unreacted [¹⁴C]HCO₃⁻ to [¹⁴C]CO₂, which can be removed by evaporation.

  • Dry the samples , typically in a fume hood or with gentle heating, to remove all volatile [¹⁴C]CO₂.

  • Resuspend the dried residue in water and add scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter. The measured radioactivity corresponds to the amount of ¹⁴C incorporated into the acid-stable malonyl-CoA.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the spectrophotometric assay.

Data Presentation

The inhibitory effect of a compound is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes representative IC₅₀ values for this compound and other ACCase inhibitors against susceptible and resistant plant biotypes.

HerbicideChemical ClassPlant SpeciesBiotypeIC₅₀ (µM)Reference(s)
This compound-propargylAryloxyphenoxypropionate (FOP)Avena fatuaSusceptible~0.2-0.5[13]
This compound-propargylAryloxyphenoxypropionate (FOP)Avena ludovicianaResistant (Ile1781Leu)>10[14][15]
This compound-propargylAryloxyphenoxypropionate (FOP)Beckmannia syzigachneSusceptible~0.1[16]
This compound-propargylAryloxyphenoxypropionate (FOP)Beckmannia syzigachneResistant (Ile2041Val)~2.0[16]
QuizalofopAryloxyphenoxypropionate (FOP)Triticum aestivum (Wheat)Wildtype0.49[17]
QuizalofopAryloxyphenoxypropionate (FOP)Triticum aestivum (Wheat)Resistant (A2004V - 1 genome)1.84[17]
QuizalofopAryloxyphenoxypropionate (FOP)Triticum aestivum (Wheat)Resistant (A2004V - 2 genomes)19.30[17]
Haloxyfop (B150297)Aryloxyphenoxypropionate (FOP)Triticum aestivum (Wheat)Wildtype0.97[17]
SethoxydimCyclohexanedione (DIM)Eleusine indicaSusceptible0.46[12][18]
SethoxydimCyclohexanedione (DIM)Eleusine indicaResistant (R1)3.5[12][18]
SethoxydimCyclohexanedione (DIM)Eleusine indicaResistant (R2)7.5[12][18]
PinoxadenPhenylpyrazoline (DEN)Eleusine indicaSusceptible1.5[18]
PinoxadenPhenylpyrazoline (DEN)Eleusine indicaResistant (R1)12.7[18]
PinoxadenPhenylpyrazoline (DEN)Eleusine indicaResistant (R2)28.4[18]

Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and purity. The data presented here are for comparative purposes.

Troubleshooting and Considerations

  • Enzyme Activity: Ensure the ACCase extract is active. Activity can be lost during purification and storage.

  • Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) should be tested for its effect on enzyme activity. The final concentration of the solvent in the assay should be kept low (typically <1%).

  • Substrate Concentration: The concentration of Acetyl-CoA can influence the apparent IC₅₀ value for competitive inhibitors. It is often kept at or near the Km value.

  • Non-specific Inhibition: At high concentrations, some compounds may cause non-specific inhibition. It is important to test a wide range of inhibitor concentrations.

  • Resistance Mutations: Be aware that mutations in the ACCase gene, particularly in the CT domain, can confer resistance to this compound and other ACCase inhibitors, leading to significantly higher IC₅₀ values.[13][14][16][19][20] Common resistance-conferring mutations include substitutions at positions like 1781 and 2041.[13][14][16]

References

Application Notes and Protocols for Assessing Clodinafop Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clodinafop-propargyl is a selective, post-emergence herbicide used for the control of annual grass weeds in cereal crops like wheat.[1][2] It belongs to the aryloxyphenoxypropionate chemical family and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible grass species.[1][3][4][5] This inhibition leads to the disruption of cell membrane formation, ultimately causing weed death. These application notes provide a comprehensive methodology for conducting field trials to evaluate the efficacy of this compound-propargyl formulations.

Mode of Action

This compound-propargyl is absorbed through the leaves of the weed and translocated to the meristematic tissues.[1][3] In susceptible plants, it is converted to its active acid form, which then inhibits ACCase. This blockage of fatty acid synthesis halts plant growth, leading to symptoms such as yellowing of leaves and stunting, with death typically occurring within eight days of application.[3]

Clodinafop_Mode_of_Action cluster_plant_cell Grass Weed Cell This compound This compound-propargyl (Applied) Active_Acid Active Acid Form This compound->Active_Acid Hydrolysis in plant ACCase Acetyl-CoA Carboxylase (ACCase) Active_Acid->ACCase Inhibits Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Synthesis ACCase->Fatty_Acids Blocks Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Malonyl_CoA->Fatty_Acids Lipids Lipids for Cell Membranes Fatty_Acids->Lipids Growth Plant Growth and Development Fatty_Acids->Growth Death Weed Death Fatty_Acids->Death Inhibition leads to Lipids->Growth

Caption: Mode of action of this compound-propargyl in susceptible grass weeds.

Experimental Protocols

Site Selection and History

A crucial first step in designing a field study is understanding the history of the selected site.[6] Choose a location with a known and uniform infestation of the target grass weed species (e.g., Avena fatua (wild oat), Phalaris minor).[7] The field should have uniform soil texture, fertility, and topography to minimize variability.[6] Avoid areas with known resistance to ACCase inhibitor herbicides unless that is the specific focus of the trial.

Experimental Design
  • Layout: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to reduce data bias from field heterogeneity.[8][9][10]

  • Plot Size: Individual plot sizes should be at least 10 square meters.[10]

  • Border Rows: To minimize the confounding effects of adjacent treatments (e.g., spray drift), include border rows or untreated buffer zones between plots.[6] Often, evaluations are conducted on the inner rows of a multi-row plot.[6]

  • Treatments:

    • Untreated Control (Weedy Check): This is essential for comparison to assess the baseline weed infestation and calculate efficacy.[11]

    • This compound-propargyl at various application rates (e.g., recommended rate, half rate, double rate).[7][12] Testing at rates lower than the label recommendation can help demonstrate the benefit of adjuvants.[6]

    • Reference Herbicide: Include a standard, commercially available herbicide with a similar mode of action or target weed spectrum for comparison.

    • Hand-Weeded Control: This treatment can be used to determine the maximum yield potential in the absence of weed competition.[8]

Experimental_Workflow Site_Selection 1. Site Selection (Uniform weed pressure) Experimental_Design 2. Experimental Design (RCBD, 3-4 Replicates) Site_Selection->Experimental_Design Plot_Establishment 3. Plot Establishment (Min. 10m², Border Rows) Experimental_Design->Plot_Establishment Pre_Application_Assessment 4. Pre-Application Assessment (Weed density, growth stage) Plot_Establishment->Pre_Application_Assessment Herbicide_Application 5. Herbicide Application (Post-emergence, specified timing) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessment 6. Post-Application Assessments (Visual injury, density, biomass at set intervals) Herbicide_Application->Post_Application_Assessment Data_Analysis 7. Data Analysis (ANOVA, Mean Separation) Post_Application_Assessment->Data_Analysis Reporting 8. Reporting (Summarize in tables, draw conclusions) Data_Analysis->Reporting

Caption: General workflow for a this compound efficacy field trial.

Herbicide Application
  • Timing: this compound-propargyl is a post-emergence herbicide.[1][3] Application should be timed according to the growth stage of the target weeds, typically when they are at the 2-3 leaf stage.[13] Some studies have evaluated applications at 20 and 35 days after sowing (DAS) of the crop.[7]

  • Equipment: Use a calibrated research sprayer with appropriate nozzles (e.g., flat fan) to ensure uniform coverage.[14]

  • Spray Volume: Apply in a spray volume of 50 to 110 liters per hectare for ground applications.[14]

  • Adjuvants: this compound formulations are often applied with a recommended adjuvant or oil to enhance uptake and efficacy.[14] Ensure the correct type and concentration of adjuvant are used as specified.

  • Weather Conditions: Record weather data (temperature, humidity, wind speed) at the time of application, as these can influence herbicide performance.[11] Avoid spraying in high winds (>5 m/sec).[14]

Data Collection and Assessment

Assessments should be conducted at regular intervals after application, for example, at 7, 14, 21, and 28 days after treatment (DAT). For ACCase inhibitors, a key assessment is often made three to four weeks after treatment.[13]

  • Weed Control Efficacy (%): This is typically a visual assessment of the percentage of weed control in the treated plots compared to the untreated control, on a scale of 0% (no control) to 100% (complete kill).[6][15] This should be done for each target weed species.

  • Weed Density (plants/m²): Count the number of individual weed plants within randomly placed quadrats (e.g., 0.25 m² or 0.5 m x 0.5 m) in each plot.[11][16]

  • Weed Biomass (g/m²): At a specified time point (e.g., 28 DAT), collect all the above-ground weed material from within the quadrats. Dry the samples in an oven until a constant weight is achieved and record the dry weight.[8]

  • Crop Phytotoxicity: Visually assess any injury to the crop using a scale (e.g., 0-100%, where 0 is no injury and 100 is crop death). This is particularly important when testing new formulations or tank mixes.

  • Crop Yield ( kg/ha ): At crop maturity, harvest the designated central rows of each plot and determine the grain yield, adjusting for moisture content.[8]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatments.

Table 1: Weed Control Efficacy and Crop Phytotoxicity

TreatmentRate (g a.i./ha)Weed Density (plants/m²) at 28 DATWeed Dry Biomass (g/m²) at 28 DATVisual Weed Control (%) at 28 DATCrop Phytotoxicity (%) at 14 DAT
Untreated Control-00
This compound30
This compound60
This compound120
Reference HerbicideX
Hand Weeded-001000
LSD (p=0.05)

Table 2: Crop Yield and Weed Index

TreatmentRate (g a.i./ha)Grain Yield ( kg/ha )Weed Index (%)*
Untreated Control-
This compound30
This compound60
This compound120
Reference HerbicideX
Hand Weeded-0
LSD (p=0.05)

*Weed Index (%) = [(Yield of Hand Weeded Plot - Yield of Treated Plot) / Yield of Hand Weeded Plot] x 100[17]

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).[18][19] If the ANOVA shows significant treatment effects (typically at p < 0.05), a mean separation test such as Fisher's Least Significant Difference (LSD) or Tukey's HSD should be used to compare treatment means.[6] This will determine if the observed differences between treatments are statistically significant.

References

Troubleshooting & Optimization

Technical Support Center: Clodinafop-propargyl HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak-related issues during the HPLC analysis of Clodinafop-propargyl.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Peak Tailing

Question: Why is my this compound-propargyl peak tailing and how can I fix it?

Answer:

Peak tailing for this compound-propargyl in reversed-phase HPLC is a common issue and can be caused by several factors. The primary reason often relates to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with any polar functionalities on the this compound-propargyl molecule or its degradation products, causing tailing.[1][2]

    • Solution: Operate the mobile phase at a lower pH (around 2-3) to ensure the silanol groups are fully protonated and reduce these interactions.[1][3] Using a highly deactivated, end-capped column can also minimize this effect.[1][2]

  • Mobile Phase pH: this compound-propargyl is susceptible to hydrolysis, especially under alkaline conditions. If the mobile phase pH is too high, the compound can degrade on the column, leading to tailing or the appearance of degradation product peaks.

    • Solution: Maintain a mobile phase pH below 7. Acidifying the mobile phase with modifiers like formic acid, acetic acid, or phosphoric acid is recommended to ensure the stability of this compound-propargyl during analysis.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak tailing.[2]

    • Solution: Reduce the injection volume or dilute the sample.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one of the same type. A guard column can help extend the life of the analytical column.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound-propargyl cause1 Check Mobile Phase pH start->cause1 solution1a Is pH > 7? cause1->solution1a cause2 Check for Column Overload solution2a Inject a diluted sample cause2->solution2a cause3 Evaluate Column Condition solution3a Replace with a new column cause3->solution3a cause4 Inspect System for Extra-Column Volume solution4a Check tubing length and diameter cause4->solution4a solution1b Acidify mobile phase (pH 2-4) with formic or phosphoric acid solution1a->solution1b Yes solution1c pH is acidic. Proceed to next check. solution1a->solution1c No solution1c->cause2 solution2b Peak shape improves? solution2a->solution2b solution2c Yes. Optimize sample concentration. solution2b->solution2c Yes solution2d No. Proceed to next check. solution2b->solution2d No solution2d->cause3 solution3b Peak shape improves? solution3a->solution3b solution3c Yes. Old column was degraded. Use guard column. solution3b->solution3c Yes solution3d No. Proceed to next check. solution3b->solution3d No solution3d->cause4 solution4b Minimize tubing length and use smaller ID tubing solution4a->solution4b

Caption: Troubleshooting workflow for this compound-propargyl peak tailing.

Split Peaks

Question: My this compound-propargyl peak is splitting into two. What is the cause and how do I resolve it?

Answer:

Split peaks for this compound-propargyl can be frustrating and may indicate a problem with the column, the injection process, or the sample solvent.

Potential Causes and Solutions:

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can cause the sample to be distributed unevenly, leading to a split peak.[5]

    • Solution: First, try back-flushing the column. If this does not resolve the issue, replacing the column frit or the entire column may be necessary. Using a guard column can help prevent contamination of the analytical column.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Co-elution with an Impurity or Degradant: The split peak may actually be two separate, closely eluting compounds. This compound-propargyl can degrade, and one of its degradation products might be co-eluting.

    • Solution: To investigate this, slightly alter the mobile phase composition (e.g., change the acetonitrile (B52724)/water ratio) or the temperature to see if the two peaks resolve.[5] If they do, the method will need to be re-optimized for better separation.

  • Injector Issues: A partially blocked injector needle or a malfunctioning injector valve can cause improper sample introduction onto the column, resulting in split peaks.

    • Solution: Clean the injector needle and cycle the injector valve to ensure it is functioning correctly. If the problem persists, the injector rotor seal may need to be replaced.

Ghost Peaks

Question: I am observing unexpected peaks (ghost peaks) in my blank runs and samples when analyzing for this compound-propargyl. Where are they coming from and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.

Potential Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade) or water used to prepare the mobile phase are a common source of ghost peaks.[7][8][9]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase before use is also recommended.

  • Sample Carryover: Residual this compound-propargyl or other sample components from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection after a high-concentration sample can help determine if carryover is occurring.

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the pump, injector, tubing, or detector flow cell.

    • Solution: Regularly flush the entire HPLC system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any adsorbed contaminants.

  • Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time and contribute to ghost peaks.

    • Solution: Prepare fresh mobile phase daily and do not store it for extended periods.

Retention Time Drift

Question: The retention time for my this compound-propargyl peak is shifting between injections. What could be causing this instability?

Answer:

Retention time drift can be either gradual or erratic and can be caused by changes in the mobile phase, column, or instrument conditions.[10][11]

Potential Causes and Solutions:

  • Column Equilibration: A new column or a column that has been stored may require a longer equilibration time with the mobile phase before the retention time stabilizes.[11]

    • Solution: Equilibrate the column for at least 30-60 minutes with the mobile phase before starting the analysis. For a new column, several injections of a standard may be needed to achieve consistent retention times.

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent (acetonitrile) can lead to a change in the mobile phase composition over time, causing retention time drift.[10]

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Keep the mobile phase reservoirs covered to minimize evaporation.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column.

  • Pump Performance: Inconsistent flow rates due to worn pump seals, check valve issues, or air bubbles in the pump can cause retention time to fluctuate.[10]

    • Solution: Regularly maintain the HPLC pump, including replacing seals as needed. Degas the mobile phase to prevent air bubbles.

  • Column Aging: As a column ages, the stationary phase can change, leading to a gradual decrease in retention time.

    • Solution: Monitor the retention time of a quality control standard over the life of the column. When the retention time shifts outside of the acceptable range, replace the column.

FAQs

Q1: What is a typical starting HPLC method for this compound-propargyl analysis?

A common starting point for the analysis of this compound-propargyl is reversed-phase HPLC with the following parameters:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and acidified water
Gradient Isocratic or gradient depending on the sample matrix
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 305 nm
Injection Volume 10-20 µL

Q2: How should I prepare my samples for this compound-propargyl analysis?

Sample preparation will depend on the matrix. For technical materials or formulations, a simple dilution in a suitable organic solvent like acetonitrile is often sufficient. For more complex matrices like soil or plant material, an extraction with a solvent mixture (e.g., acetone (B3395972)/water), followed by a clean-up step using solid-phase extraction (SPE) may be necessary.

Q3: What are the key chemical properties of this compound-propargyl to consider for HPLC method development?

  • Solubility: this compound-propargyl is highly soluble in organic solvents like acetone and toluene, but has low water solubility. This makes reversed-phase HPLC an ideal technique.

  • Stability: It hydrolyzes rapidly in alkaline conditions (pH > 7). Therefore, it is crucial to maintain an acidic mobile phase to prevent on-column degradation. It is stable under acidic conditions.

  • pKa: this compound-propargyl itself does not have acidic or basic characteristics. However, its degradation product, this compound acid, is acidic.

Q4: What are the common degradation products of this compound-propargyl that I might see in my chromatogram?

The primary degradation product is this compound acid, formed through the hydrolysis of the propargyl ester group. Other degradation products can also be formed, especially through photolysis.

Signaling Pathway of this compound-propargyl Degradation

G Clodinafop_propargyl This compound-propargyl Clodinafop_acid This compound Acid Clodinafop_propargyl->Clodinafop_acid Hydrolysis (especially alkaline pH) Other_degradants Other Degradation Products Clodinafop_propargyl->Other_degradants Photolysis

Caption: Degradation pathways of this compound-propargyl.

Q5: How can I confirm the identity of the this compound-propargyl peak?

Besides comparing the retention time with a known standard, you can use a diode array detector (DAD) or a photodiode array (PDA) detector to obtain the UV spectrum of the peak and compare it to the spectrum of the standard. For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used.

References

Technical Support Center: Optimizing Clodinafop-propargyl Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of clodinafop-propargyl (B133425) from clay soil.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound-propargyl from clay soil challenging?

A1: Clay soils present a significant challenge due to their composition. The high surface area and negative charge of clay particles lead to strong adsorption of organic molecules like this compound-propargyl. This strong binding makes it difficult to achieve high extraction efficiency. Additionally, the fine particle size of clay can lead to issues such as poor solvent penetration, slow filtration, and the formation of emulsions during liquid-liquid extraction.

Q2: What is the typical behavior of this compound-propargyl in soil?

A2: this compound-propargyl is a post-emergence herbicide that works by inhibiting the acetyl co-enzyme A carboxylase (ACCase) enzyme in grasses[1]. In the soil and plant environment, this compound-propargyl rapidly hydrolyzes to its biologically active form, this compound acid[2]. Therefore, analytical methods often target the determination of both the parent ester and the acid metabolite. The dissipation half-life of this compound in field soil has been reported to be around 3.44 days[2].

Q3: Which solvents are most effective for extracting this compound-propargyl from soil?

A3: Based on various studies, several solvents and solvent mixtures have been successfully used. Ethyl acetate (B1210297) has shown significantly higher recovery rates (78-83%) compared to dichloromethane, toluene, and methanol (B129727) (60-70%)[2]. Other effective extraction systems include mixtures of acetone (B3395972) with an acidic buffer (pH 3)[3][4] and a combination of acidic acetone and a basic aqueous solution[5]. The choice of solvent will depend on the specific extraction technique and the target analyte (parent compound or metabolite).

Q4: Is a cleanup step necessary after the initial extraction?

A4: Yes, a cleanup step is highly recommended, especially for complex matrices like clay soil. Clay soils are rich in organic matter and other co-extractives that can interfere with chromatographic analysis, leading to ion suppression or enhancement in mass spectrometry[6]. Common cleanup techniques include solid-phase extraction (SPE) with C18 cartridges[3] and liquid-liquid partitioning[1][4].

Q5: What are the recommended analytical techniques for quantifying this compound-propargyl and its metabolites?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the determination of this compound-propargyl and its acid metabolite[1][2][7]. Gas Chromatography with Mass Spectrometry (GC/MS) is also used, particularly for the analysis of the methylated acid metabolite[5].

Troubleshooting Guide

Problem ID Issue Potential Causes Suggested Solutions
CLAY-EXT-01 Low recovery of this compound-propargyl 1. Strong adsorption to clay particles: The polar nature of this compound-propargyl and its acid metabolite can lead to strong binding with active sites on clay surfaces. 2. Inefficient solvent penetration: The compact nature of clay can prevent the extraction solvent from effectively reaching the analytes. 3. Inappropriate solvent polarity: The chosen solvent may not be optimal for disrupting the analyte-matrix interactions.1. Adjust pH: The addition of a few drops of ammonia (B1221849) to the soil sample before extraction with ethyl acetate can improve recovery[1][7]. Alternatively, using an acidic buffer (pH 3) in the extraction solvent can be effective[3][4]. 2. Enhance mechanical disruption: Increase the shaking time or use sonication to break up soil aggregates and improve solvent contact[5]. 3. Optimize solvent system: Use a polar solvent like ethyl acetate or an acetone-based mixture. For the acid metabolite, a sequential extraction with acidic acetone followed by a basic solution (e.g., 0.1N KOH) can be employed[5].
CLAY-EXT-02 Difficulty in separating the extraction solvent from the soil 1. Fine particle size of clay: Clay particles can remain suspended in the solvent, making filtration or centrifugation difficult. 2. Formation of a stable emulsion. 1. Use centrifugation: Centrifuge the sample at a high speed (e.g., ~5000 RPM) to pellet the soil particles[5]. 2. Employ filtration aids: Use a Buchner funnel with a suitable filter paper and a vacuum pump for faster filtration[1]. 3. For emulsions: Consider adding salt to the aqueous phase to break the emulsion during liquid-liquid partitioning.
CLAY-EXT-03 High matrix effects in LC-MS or GC-MS analysis 1. Co-extraction of interfering compounds: Clay soils contain a high amount of organic matter and other substances that can be co-extracted with the analyte.1. Implement a robust cleanup step: Use Solid-Phase Extraction (SPE) with a C18 cartridge to remove nonpolar interferences[3]. 2. Perform liquid-liquid partitioning: Partitioning the extract against different solvents at controlled pH can effectively separate the analyte from interferences[1][4]. 3. Use matrix-matched calibration: Prepare calibration standards in a blank soil extract that has undergone the entire extraction and cleanup procedure to compensate for matrix effects.
CLAY-EXT-04 Analyte degradation during extraction 1. Harsh pH conditions: this compound-propargyl can be susceptible to hydrolysis under strong alkaline or acidic conditions, especially at elevated temperatures.1. Control pH and temperature: While pH adjustment is necessary, avoid extreme conditions for prolonged periods. For instance, after alkaline hydrolysis to convert the ester to the acid, neutralize the solution before proceeding with partitioning[1]. Shaking with 0.1N KOH should be done at a controlled temperature (e.g., 30°C)[5].

Experimental Protocols

Method 1: Ethyl Acetate Extraction with Alkaline Treatment

This method is adapted from studies that have shown high recovery rates with ethyl acetate.[1][2][7]

  • Sample Preparation:

    • Air-dry the clay soil sample and pass it through a 2 mm sieve to ensure homogeneity.

    • Weigh 20 g of the representative soil sample into a 250 ml Erlenmeyer flask.

  • Extraction:

    • Add 1-2 drops of ammonia to the soil, mix thoroughly, and let it stand at room temperature for 1 hour.

    • Add 100 ml of ethyl acetate and shake on a horizontal shaker for 30 minutes.

    • Filter the extract through a Buchner funnel under vacuum.

    • Repeat the extraction of the soil residue with another 100 ml of ethyl acetate.

    • Combine the filtrates.

  • Hydrolysis and Cleanup:

    • Concentrate the combined extracts to about 2 ml using a rotary vacuum evaporator.

    • Dissolve the residue in 50 ml of 0.1 N aqueous KOH and heat at 60°C in a water bath for 30 minutes to hydrolyze the this compound-propargyl to this compound acid.

    • After cooling, neutralize the mixture to pH 7 with 1N HCl.

    • Transfer the neutralized solution to a 250 ml separatory funnel and dilute with 100 ml of water.

    • Perform liquid-liquid partitioning by extracting three times with 50 ml of ethyl acetate each time.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness and dissolve the final residue in a known volume of acetonitrile (B52724) for HPLC analysis.

Method 2: Acetone/Buffer Extraction with SPE Cleanup

This protocol is based on a method for determining this compound metabolites in soil.[3]

  • Sample Preparation:

    • Prepare a representative and homogeneous soil sample.

    • Weigh a 25 g subsample into a 250 ml wide-mouth flask.

  • Extraction:

    • Add 125 ml of an acetone-buffer pH 3 mixture (80:20 v/v).

    • Shake for 15-30 minutes.

    • Filter the extract and combine the filtrates in a 250 ml volumetric flask. Adjust the volume to the mark with the acetone-buffer mixture.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Take a 5 ml aliquot of the extract (equivalent to 0.5 g of soil) and reduce the volume to ~1 ml using a gentle stream of air. Make up the volume to 10 ml with pH 3 buffer.

    • Condition a C18 SPE cartridge with methanol, water, and pH 3 buffer (3 ml each).

    • Load the sample onto the cartridge.

    • Elute the this compound acid metabolite with methanol.

    • Further cleanup can be achieved by partitioning the eluate into a suitable organic solvent.

  • Analysis:

    • Evaporate the final organic solvent and redissolve the residue in the mobile phase for HPLC analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery from Soil

Solvent Recovery Rate (%) Reference
Ethyl Acetate78 - 83[2]
Dichloromethane60 - 70[2]
Toluene60 - 70[2]
Methanol60 - 70[2]
Acetone/Buffer (pH 3)Method validated with good recovery (specific % not stated)[3]
Acidic Acetone/Water & 0.1N KOHMethod validated with good recovery (specific % not stated)[5]

Table 2: HPLC and GC/MS Method Parameters

Parameter HPLC Method[1] GC/MS Method (for methylated metabolite)[5]
Column C-18 (ODS) (250 mm x 4.6 mm i.d.)DB-1701
Mobile Phase/Carrier Gas Acetonitrile : Water (70:30)-
Flow Rate 1 ml/min-
Injection Volume 20 µl-
Detector Photo Diode Array (PDA) at 215 nmMass Spectrometer (MS)
Analysis Time -Overnight automated analysis possible

Visualizations

experimental_workflow_method1 cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Hydrolysis & Cleanup cluster_analysis Analysis prep1 Air-dry and sieve clay soil ext1 Weigh 20g soil prep1->ext1 ext2 Add Ammonia, stand for 1h ext1->ext2 ext3 Extract twice with Ethyl Acetate ext2->ext3 ext4 Filter and combine extracts ext3->ext4 clean1 Concentrate extract ext4->clean1 clean2 Hydrolyze with KOH at 60°C clean1->clean2 clean3 Neutralize to pH 7 clean2->clean3 clean4 Liquid-Liquid Partition with Ethyl Acetate clean3->clean4 clean5 Dry and evaporate clean4->clean5 ana1 Dissolve in Acetonitrile clean5->ana1 ana2 HPLC Analysis ana1->ana2 troubleshooting_logic start Start: Low Analyte Recovery q1 Is filtration/centrifugation difficult? start->q1 a1_yes Increase centrifugation speed or use filtration aids. q1->a1_yes Yes q2 Is solvent penetration a concern? q1->q2 No a1_yes->q2 a2_yes Increase shaking time or use sonication. q2->a2_yes Yes q3 Is strong adsorption suspected? q2->q3 No a2_yes->q3 a3_yes Adjust pH of the sample (add ammonia or acid buffer). q3->a3_yes Yes end_bad Re-evaluate solvent system or cleanup procedure. q3->end_bad No end_good Recovery Improved a3_yes->end_good

References

Overcoming matrix effects in Clodinafop LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Clodinafop. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, components extracted from complex matrices like soil, wheat, or various food products can interfere with the ionization of This compound-propargyl (B133425) and its primary metabolite, this compound acid. This interference can lead to either signal suppression (lower analyte response) or enhancement (higher analyte response), compromising the accuracy, precision, and sensitivity of the quantification.[2]

Q2: What are the primary strategies to overcome matrix effects in this compound analysis?

A2: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before injection. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with dispersive solid-phase extraction (dSPE) are common.[3]

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound and its metabolite from co-eluting matrix components.

  • Calibration Strategy: Using calibration techniques that compensate for matrix effects. The most common are matrix-matched calibration and the use of an internal standard.

  • Sample Dilution: Diluting the sample extract to reduce the concentration of matrix components injected into the LC-MS/MS system. This is a straightforward approach but may compromise the limits of detection (LOD) and quantification (LOQ).[1]

Q3: Is a stable isotope-labeled (SIL) internal standard available for this compound?

Q4: What are the typical precursor and product ions for this compound-propargyl in MS/MS analysis?

A4: For this compound-propargyl, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Common product ions are generated through fragmentation of the parent molecule. The following table summarizes typical MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound-propargyl349.05266.0415
This compound-propargyl349.05238.0415

Note: These values should be optimized on the specific instrument being used.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Wheat Flour

This protocol is adapted from the European Union Reference Laboratories for Residues of Pesticides (EURL-SRM) guidelines for acidic pesticides.

1. Sample Extraction:

  • Weigh 5 g of homogenized wheat flour into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to rehydrate the sample.

  • Add 10 mL of acetonitrile (B52724) with 1% acetic acid.

  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Calculation of Matrix Effect

The matrix effect (ME) can be quantified by comparing the response of an analyte in a matrix extract to the response of the analyte in a pure solvent.

Calculation: ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100

  • A positive ME% indicates signal enhancement.

  • A negative ME% indicates signal suppression.

  • Values between -20% and +20% are generally considered acceptable, indicating a low matrix effect.

Quantitative Data Summary

The following table summarizes typical recovery results for this compound analysis in various matrices, which indirectly reflects the efficiency of the method in mitigating matrix effects. High and consistent recoveries suggest that matrix effects have been successfully minimized.

MatrixAnalytical MethodKey Cleanup StepsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat PlantHPLCColumn chromatography (neutral alumina)80.4 - 92.51.5 - 4.4
Wheat GrainHPLCColumn chromatography (neutral alumina)80.4 - 92.51.5 - 4.4
SoilHPLCColumn chromatography (neutral alumina)80.4 - 92.51.5 - 4.4
SoilLC-MS/MSAcetone/water extraction, filtration82Not Specified[2]

Troubleshooting Guide

Troubleshooting_Matrix_Effects start Problem: Inaccurate or Irreproducible Results for this compound check_chrom Step 1: Review Chromatograms (Peak Shape, Retention Time) start->check_chrom peak_issues Poor Peak Shape (Tailing, Splitting) or RT Shift? check_chrom->peak_issues fix_lc Troubleshoot LC System: - Check for column degradation - Optimize mobile phase - Check for system leaks peak_issues->fix_lc Yes quant_issues Good Peak Shape, but Poor Accuracy/Precision? peak_issues->quant_issues No fix_lc->check_chrom assess_me Step 2: Assess Matrix Effect (ME) Calculate ME% quant_issues->assess_me Yes me_high Is ME > 20% (Suppression or Enhancement)? assess_me->me_high optimize_prep Step 3: Optimize Sample Prep - Add/change dSPE sorbents (PSA, C18, GCB) - Check extraction pH me_high->optimize_prep Yes validate Step 5: Re-validate Method (Accuracy, Precision, LOQ) me_high->validate No reassess_me1 Re-assess ME% optimize_prep->reassess_me1 me_still_high Is ME still > 20%? reassess_me1->me_still_high implement_cal Step 4: Implement Compensatory Calibration Strategy me_still_high->implement_cal Yes me_still_high->validate No cal_options Use Matrix-Matched Calibration OR Dilute Sample Extract implement_cal->cal_options cal_options->validate end Problem Resolved validate->end Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Approaches cluster_details_prep Sample Prep Details cluster_details_chroma Chromatography Details cluster_details_cal Calibration Details MatrixEffect Matrix Effect (Ion Suppression/Enhancement) SamplePrep 1. Sample Preparation Optimization MatrixEffect->SamplePrep Chroma 2. Chromatographic Separation MatrixEffect->Chroma Calibration 3. Compensatory Calibration MatrixEffect->Calibration QuEChERS QuEChERS Extraction SamplePrep->QuEChERS dSPE dSPE Cleanup (PSA, C18, GCB) SamplePrep->dSPE Gradient Gradient Optimization Chroma->Gradient Column Column Selection (e.g., core-shell) Chroma->Column MM_Cal Matrix-Matched Calibration Calibration->MM_Cal Dilution Sample Dilution Calibration->Dilution

References

Technical Support Center: Enhancing Clodinafop-propargyl Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clodinafop-propargyl and adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound-propargyl?

A1: this compound-propargyl is a selective, post-emergence herbicide.[1] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2][3] By inhibiting ACCase, this compound-propargyl disrupts the formation of new cells, particularly in the meristematic tissues (growing points) of susceptible grass weeds, leading to a cessation of growth and eventual plant death.[2][4]

Q2: Why is the use of adjuvants recommended with this compound-propargyl?

A2: Adjuvants are substances added to a herbicide formulation or tank mix to improve the herbicide's activity and application characteristics.[5] For this compound-propargyl, adjuvants can enhance its efficacy in several ways:

  • Improved Wetting and Spreading: Adjuvants, particularly surfactants, reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy surface of weed leaves.[5][6]

  • Increased Absorption: Adjuvants can increase the penetration of this compound-propargyl through the plant cuticle, leading to a higher concentration of the active ingredient reaching the target site (ACCase enzyme).[5][6]

  • Enhanced Rainfastness: By accelerating absorption, some adjuvants can reduce the time required for the herbicide to become rainfast, meaning it is less likely to be washed off by rain after application.[7]

  • Dose Reduction: The improved efficacy provided by adjuvants can allow for the use of lower doses of this compound-propargyl to achieve the same level of weed control, which can be economically and environmentally beneficial.

Q3: What are the common types of adjuvants used with this compound-propargyl?

A3: The most common types of adjuvants used with this compound-propargyl are:

  • Surfactants (Non-ionic, Cationic, etc.): These are "surface active agents" that reduce the surface tension of spray droplets.[5] Non-ionic surfactants (NIS) are frequently recommended.

  • Oil Concentrates: These can be petroleum-based (Crop Oil Concentrates - COC) or vegetable-based (Methylated Seed Oils - MSO).[5] They can enhance herbicide penetration through the leaf cuticle.[5]

  • Ammonium (B1175870) Fertilizers: In some cases, ammonium-based fertilizers can improve herbicide uptake and efficacy, particularly in hard water conditions.[8]

Troubleshooting Guide

Q4: We are observing poor efficacy of this compound-propargyl in our experiments, even with the use of an adjuvant. What are the potential causes?

A4: Several factors can contribute to the reduced performance of this compound-propargyl. Consider the following troubleshooting steps:

  • Weed Growth Stage: this compound-propargyl is most effective on actively growing young weeds. Application to weeds that are too mature or are under stress (e.g., drought, extreme temperatures) can result in reduced efficacy.[9]

  • Environmental Conditions: Extreme temperatures, low humidity, or rainfall shortly after application can negatively impact herbicide absorption and translocation.[8][9]

  • Improper Adjuvant Selection or Rate: The type and concentration of the adjuvant are critical. Using the wrong adjuvant or an incorrect rate can fail to enhance herbicide performance or even cause antagonism. Always refer to the product label for recommended adjuvants and rates.

  • Incorrect Herbicide Dose: The application rate may be too low for the target weed species or the level of infestation.

  • Water Quality: Hard water containing high levels of cations like calcium and magnesium can antagonize some herbicides.[8] Using a water conditioning agent like ammonium sulfate (B86663) (AMS) can mitigate this issue.[8]

  • Spray Volume and Coverage: Inadequate spray volume or poor coverage can result in an insufficient dose of the herbicide reaching the target weeds.

  • Tank Mix Incompatibility: If this compound-propargyl is being tank-mixed with other pesticides, physical or chemical incompatibility can occur, reducing the efficacy of one or more components.[10]

  • Weed Resistance: The target weed population may have developed resistance to ACCase inhibitors like this compound-propargyl. This should be investigated if other factors have been ruled out.[4]

Q5: How do we properly tank-mix this compound-propargyl with an adjuvant and other potential partners?

A5: Proper tank mixing order is crucial to ensure the physical compatibility and efficacy of the spray solution. While you should always follow the specific instructions on the product labels, a general guideline is as follows:

  • Fill the spray tank with 50-75% of the required water volume and begin agitation.[11]

  • If required, add a water conditioner (like AMS) and allow it to dissolve completely.[11]

  • Add any dry formulations, such as wettable powders (WP) or water-dispersible granules (WDG), and allow them to disperse fully.[12]

  • Add any liquid flowable or suspension concentrate (SC) formulations.[12]

  • Add any emulsifiable concentrate (EC) formulations, like this compound-propargyl.[12]

  • Add any soluble liquid (SL) formulations.[12]

  • Finally, add the adjuvant (e.g., non-ionic surfactant or crop oil concentrate).[11][12]

  • Fill the remainder of the tank with water while maintaining agitation.[12]

Always perform a jar test to check for physical compatibility before mixing large quantities.[10]

Data Presentation

Table 1: Effect of Adjuvants on the Efficacy of this compound-propargyl against Wild Oat (Avena ludoviciana)

AdjuvantAdjuvant Concentration (% v/v)This compound-propargyl Performance Increase (factor)Reference
Adigor®0.2-[3][13]
Propel™0.22.92[3][13]

Performance increase is relative to this compound-propargyl applied without an adjuvant.

Experimental Protocols

Protocol 1: Greenhouse Experiment to Evaluate the Efficacy of this compound-propargyl with Adjuvants

Objective: To determine the effect of different adjuvants and their concentrations on the biological efficacy of this compound-propargyl against a target weed species.

Materials:

  • This compound-propargyl formulation

  • Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil)

  • Seeds of the target weed species (e.g., Avena fatua)

  • Pots filled with a suitable growing medium

  • Greenhouse with controlled temperature and light conditions

  • Laboratory cabinet sprayer

  • Analytical balance and volumetric flasks

Methodology:

  • Plant Propagation:

    • Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage, which is typically the optimal stage for post-emergence herbicide application.

    • Thin seedlings to a uniform number per pot.

    • Maintain plants in the greenhouse under optimal growing conditions.

  • Treatment Preparation:

    • Prepare a stock solution of this compound-propargyl.

    • Create a series of dilutions to achieve the desired range of herbicide doses.

    • For each herbicide dose, prepare separate spray solutions with each adjuvant at the desired concentrations (e.g., 0.1% and 0.2% v/v).

    • Include a control group treated with water only and a control group for each adjuvant mixed with water.

  • Herbicide Application:

    • Calibrate the laboratory cabinet sprayer to deliver a known volume of spray solution per unit area.

    • Randomly assign treatments to the pots.

    • Apply the herbicide treatments to the plants.

  • Post-Application Care and Evaluation:

    • Return the treated plants to the greenhouse.

    • Observe the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment (e.g., 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass of the weeds in each pot, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis).

    • Calculate the effective dose required to achieve 50% weed control (ED50) for each treatment.

Visualizations

G cluster_herbicide_action Herbicide Action on Plant This compound-propargyl This compound-propargyl Spray_Droplet Spray Droplet (Herbicide + Adjuvant) This compound-propargyl->Spray_Droplet Adjuvant Adjuvant Adjuvant->Spray_Droplet Leaf_Surface Leaf Surface (Cuticle) Spray_Droplet->Leaf_Surface Improved Wetting & Spreading ACCase Acetyl-CoA Carboxylase (ACCase) Leaf_Surface->ACCase Increased Absorption & Translocation Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Inhibition Cell_Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane_Formation Disruption Plant_Growth Plant Growth Cell_Membrane_Formation->Plant_Growth Cessation Plant_Death Plant Death Plant_Growth->Plant_Death

Caption: Signaling pathway of this compound-propargyl action enhanced by adjuvants.

G cluster_workflow Experimental Workflow for Efficacy Testing Start Start Plant_Propagation 1. Plant Propagation (Weed seeds to 2-3 leaf stage) Start->Plant_Propagation Treatment_Preparation 2. Treatment Preparation (Herbicide dilutions + Adjuvants) Plant_Propagation->Treatment_Preparation Herbicide_Application 3. Herbicide Application (Cabinet Sprayer) Treatment_Preparation->Herbicide_Application Post_Application_Care 4. Post-Application Care (Greenhouse) Herbicide_Application->Post_Application_Care Data_Collection 5. Data Collection (Visual assessment, Biomass) Post_Application_Care->Data_Collection Data_Analysis 6. Data Analysis (Statistics, ED50 calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating herbicide efficacy.

G cluster_troubleshooting Troubleshooting Poor Herbicide Efficacy Poor_Efficacy Poor Efficacy Observed Check_Application_Parameters Check Application Parameters (Weed stage, Dose, Coverage) Poor_Efficacy->Check_Application_Parameters Review_Environmental_Conditions Review Environmental Conditions (Temp, Humidity, Rain) Poor_Efficacy->Review_Environmental_Conditions Verify_Adjuvant_Use Verify Adjuvant Use (Type, Rate) Poor_Efficacy->Verify_Adjuvant_Use Assess_Water_Quality Assess Water Quality (Hardness) Poor_Efficacy->Assess_Water_Quality Investigate_Tank_Mix Investigate Tank Mix (Compatibility) Poor_Efficacy->Investigate_Tank_Mix Consider_Resistance Consider Weed Resistance Investigate_Tank_Mix->Consider_Resistance

References

Technical Support Center: Degradation of Clodinafop-propargyl in High pH Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on investigating the degradation of Clodinafop-propargyl in high pH buffer solutions. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound-propargyl in high pH solutions?

A1: this compound-propargyl is known to be unstable in alkaline conditions and undergoes hydrolysis. Its stability decreases significantly as the pH increases. For instance, at 25°C, the degradation half-life (DT50) is approximately 4.8 days at pH 7, but this dramatically reduces to 0.07 days (about 1.7 hours) at pH 9.[1] Another source indicates a half-life of 2.2 hours at pH 9.[1] This rapid degradation is a critical factor to consider in experimental design and formulation development.

Q2: What is the primary degradation product of this compound-propargyl at high pH?

A2: The major degradation pathway for this compound-propargyl in alkaline environments is the hydrolysis of the propargyl ester group, leading to the formation of its corresponding carboxylic acid, this compound acid.

Q3: What analytical technique is most suitable for monitoring the degradation of this compound-propargyl?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying both this compound-propargyl and its primary degradation product, this compound acid. A reversed-phase C18 column is commonly employed for this analysis.

Quantitative Data on this compound-propargyl Degradation

The following table summarizes the available data on the degradation half-life (DT50) of this compound-propargyl at various pH values.

pHTemperature (°C)Half-life (DT50)Reference
5Not Specified184 days[1]
7254.8 days[1]
7Not Specified2.7 days[1]
9250.07 days (~1.7 hours)[1]
9Not Specified2.2 hours[1]

Experimental Protocols

Preparation of High pH Buffer Solutions

Accurate preparation of buffer solutions is crucial for studying pH-dependent degradation. Here are protocols for preparing common high pH buffers.

a) Phosphate (B84403) Buffer (pH 8)

  • Reagents:

    • Monobasic sodium phosphate (NaH₂PO₄)

    • Dibasic sodium phosphate (Na₂HPO₄)

    • Deionized water

  • Procedure:

    • Prepare a 0.2 M solution of monobasic sodium phosphate (dissolve 27.6 g of NaH₂PO₄ in 1 L of deionized water).

    • Prepare a 0.2 M solution of dibasic sodium phosphate (dissolve 28.4 g of Na₂HPO₄ in 1 L of deionized water).

    • To prepare 100 mL of pH 8 phosphate buffer, mix 5.3 mL of the 0.2 M monobasic sodium phosphate solution with 94.7 mL of the 0.2 M dibasic sodium phosphate solution.

    • Verify the pH using a calibrated pH meter and adjust if necessary with small additions of the monobasic or dibasic phosphate solutions.

b) Carbonate-Bicarbonate Buffer (pH 9 - 11)

  • Reagents:

    • Sodium carbonate (Na₂CO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

  • Procedure for pH 10.2 Buffer (0.2 M):

    • Prepare a 0.2 M solution of sodium carbonate (dissolve 21.2 g of Na₂CO₃ in 1 L of deionized water).

    • Prepare a 0.2 M solution of sodium bicarbonate (dissolve 16.8 g of NaHCO₃ in 1 L of deionized water).

    • To prepare 100 mL of pH 10.2 buffer, mix 27.5 mL of the 0.2 M sodium carbonate solution with 22.5 mL of the 0.2 M sodium bicarbonate solution.[2]

    • Verify the pH using a calibrated pH meter and adjust by adding small amounts of the sodium carbonate solution to increase the pH or the sodium bicarbonate solution to decrease the pH. For other pH values within this range, the ratio of the two solutions will need to be adjusted accordingly.

This compound-propargyl Degradation Kinetics Study

This protocol outlines the steps to investigate the degradation kinetics of this compound-propargyl in a high pH buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare High pH Buffer (e.g., pH 10) spike Spike Buffer with Stock Solution prep_buffer->spike prep_stock Prepare this compound-propargyl Stock Solution (in Acetonitrile) prep_stock->spike incubate Incubate at Controlled Temperature (e.g., 25°C) in the Dark spike->incubate sample Collect Aliquots at Predetermined Time Intervals incubate->sample quench Quench Reaction (e.g., by acidification) sample->quench hplc Analyze by HPLC quench->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Degradation Rate and Half-life plot->calculate

Caption: Workflow for this compound-propargyl degradation kinetics study.

  • Materials:

    • This compound-propargyl analytical standard

    • High pH buffer solution (prepared as described above)

    • Acetonitrile (B52724) (HPLC grade)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Incubator or water bath with temperature control

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of this compound-propargyl in acetonitrile at a known concentration (e.g., 1000 µg/mL).

    • In a volumetric flask, add a small, precise volume of the this compound-propargyl stock solution to the high pH buffer to achieve the desired initial concentration (e.g., 10 µg/mL). Ensure the volume of acetonitrile is minimal to avoid altering the buffer's properties.

    • Immediately after mixing, take a "time zero" sample.

    • Incubate the solution at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

    • At regular time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation reaction in the aliquot by adding a small amount of acid (e.g., phosphoric acid) to lower the pH.

    • Analyze the samples by HPLC to determine the concentrations of this compound-propargyl and this compound acid.

    • Plot the natural logarithm of the this compound-propargyl concentration versus time. The slope of the resulting linear regression will be the negative of the first-order rate constant (k).

    • Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k.

HPLC Analysis Method

The following is a recommended HPLC method for the simultaneous analysis of this compound-propargyl and this compound acid.

ParameterSpecification
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
Detection UV at 235 nm

Troubleshooting Guide

G cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start HPLC Troubleshooting peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks ghost_peaks Ghost Peaks start->ghost_peaks baseline_drift Baseline Drift start->baseline_drift rt_shift Retention Time Shift start->rt_shift sol_tailing1 Solution: Adjust mobile phase pH, use end-capped column peak_tailing->sol_tailing1 Possible Cause: Secondary interactions with column sol_tailing2 Solution: Dilute sample peak_tailing->sol_tailing2 Possible Cause: Column overload sol_fronting Solution: Dissolve sample in mobile phase peak_fronting->sol_fronting Possible Cause: Sample solvent stronger than mobile phase sol_split Solution: Replace column or frit split_peaks->sol_split Possible Cause: Column void or blockage sol_ghost1 Solution: Use fresh, high-purity solvents; flush system ghost_peaks->sol_ghost1 Possible Cause: Contamination in mobile phase or system sol_ghost2 Solution: Implement a needle wash step ghost_peaks->sol_ghost2 Possible Cause: Carryover from previous injection sol_drift Solution: Allow for longer equilibration, use column oven baseline_drift->sol_drift Possible Cause: Column not equilibrated, temperature fluctuations sol_rt Solution: Prepare fresh mobile phase, check pump performance rt_shift->sol_rt Possible Cause: Change in mobile phase composition or flow rate

Caption: Troubleshooting decision tree for HPLC analysis of this compound-propargyl.

Specific Issues for this compound-propargyl Analysis:

  • Issue: Rapid degradation of this compound-propargyl in the autosampler vial.

    • Cause: If the sample is prepared in a high pH buffer and left in the autosampler for an extended period, significant degradation can occur before injection, leading to inaccurate quantification.

    • Solution:

      • Quench the degradation reaction by acidifying the sample immediately after collection and before placing it in the autosampler vial.

      • Use a cooled autosampler to slow down the degradation rate.

      • If possible, perform the analysis immediately after sample preparation. Some studies have shown that the choice of vial material can also impact analyte stability.[5]

  • Issue: Poor peak shape (tailing) for this compound acid.

    • Cause: this compound acid is a carboxylic acid, and its interaction with residual silanols on the silica-based C18 column can cause peak tailing.

    • Solution:

      • Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with phosphoric or formic acid) to keep the this compound acid in its protonated form, which reduces its interaction with the stationary phase.

      • Use a high-purity, end-capped C18 column with minimal residual silanol (B1196071) activity.

  • Issue: Co-elution of peaks.

    • Cause: The mobile phase gradient may not be optimized for the separation of this compound-propargyl, this compound acid, and potential buffer components or other impurities.

    • Solution:

      • Adjust the gradient profile. A shallower gradient may be necessary to improve the resolution between the parent compound and its degradation product.

      • Ensure that the buffer used for the degradation study does not have components that absorb at the detection wavelength and co-elute with the analytes of interest. If it does, consider a different buffer system or adjust the HPLC method.

By following these guidelines, researchers can effectively study the degradation of this compound-propargyl in high pH buffer solutions and obtain reliable and accurate analytical results.

References

Technical Support Center: Troubleshooting Poor Recovery of Clodinafop in Fortified Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Clodinafop-propargyl, specifically focusing on poor recovery in fortified samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound-propargyl?

Poor recovery of this compound-propargyl can stem from several factors throughout the analytical workflow. The most common causes include:

  • Analyte Degradation: this compound-propargyl is susceptible to hydrolysis, especially under alkaline conditions, converting it to its acid form, this compound acid.[1]

  • Suboptimal Extraction: The choice of extraction solvent and the extraction conditions (e.g., pH, temperature, shaking time) can significantly impact recovery rates.

  • Inefficient Cleanup: Matrix interferences can lead to signal suppression or loss of the analyte during the cleanup step.

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated column or detector issues, can lead to inaccurate quantification.

  • Improper Sample Handling and Storage: Degradation can occur if samples are not stored correctly or if there are delays in extraction after fortification.

Q2: What is the expected recovery rate for this compound-propargyl analysis?

Acceptable recovery rates for pesticide residue analysis are typically within the range of 70-120%. However, this can vary depending on the matrix, fortification level, and the specific analytical method used. Consistently low recoveries (e.g., below 70%) indicate a systematic issue that needs to be addressed.

Q3: Can the formation of this compound acid affect the quantification of this compound-propargyl?

Yes. If the analytical method is specific for the parent ester (this compound-propargyl), its degradation to this compound acid will result in an apparent loss of the analyte and therefore, poor recovery. It is crucial to either prevent this conversion or to have a method that can determine both the parent compound and its primary metabolite.

Troubleshooting Guide

Issue 1: Low Recovery in All Fortified Samples

This often points to a problem with the standard solutions, the analytical method, or the instrumental setup.

Possible Cause Troubleshooting Step
Degradation of Standard Solution Prepare a fresh stock and working standard solutions. Verify the purity of the reference standard. Store standards under recommended conditions (refrigerated or frozen, protected from light).
Incorrect Fortification Level Double-check calculations for the fortification solution concentration and the volume added to the samples.
Suboptimal HPLC/GC Conditions Verify the mobile phase/carrier gas flow rate, column temperature, and detector settings. Ensure the analytical column is not degraded or contaminated.
Analyte Degradation During Analysis This compound-propargyl can degrade at high temperatures. If using GC, check the injector temperature. For HPLC, ensure the mobile phase is not strongly alkaline.
Issue 2: Low Recovery in Specific Sample Matrices

If poor recovery is observed only in certain types of samples (e.g., soil, wheat), the issue is likely related to matrix effects.

Possible Cause Troubleshooting Step
Inefficient Extraction from Matrix The choice of extraction solvent is critical. Ethyl acetate (B1210297) has been shown to yield higher recoveries (78-83%) for this compound from soil and plant samples compared to dichloromethane, toluene, and methanol (B129727) (60-70%).[2] Consider adjusting the solvent-to-sample ratio or the extraction time. The use of a buffered extraction solution (e.g., acetone-buffer at pH 3) can also be beneficial.[3]
Matrix-Induced Degradation Some matrices can have a pH that promotes the hydrolysis of this compound-propargyl. Measure the pH of the sample extract and adjust if necessary to a slightly acidic condition (pH 4-6) to improve stability.[1]
Co-eluting Interferences Matrix components can co-elute with this compound-propargyl, causing ion suppression in LC-MS/MS or interfering peaks in HPLC-UV. Improve the cleanup step by using Solid Phase Extraction (SPE) with a C18 cartridge or other suitable sorbents.
Issue 3: Inconsistent and Erratic Recoveries

Inconsistent recoveries can be the most challenging to diagnose and often point to procedural variability.

Possible Cause Troubleshooting Step
Inhomogeneous Fortification Ensure the spiking solution is added directly to the sample and thoroughly mixed to ensure uniform distribution before extraction.
Variable Extraction Efficiency Standardize the shaking/mixing time and intensity for all samples. Ensure a consistent solvent-to-sample ratio.
Inconsistent Cleanup Procedure Ensure SPE cartridges are from the same lot and are conditioned and eluted consistently. Avoid letting the cartridges run dry.
Sample Processing Variability For solid samples, ensure consistent and thorough homogenization to obtain a representative analytical portion.

Experimental Protocols

Protocol 1: Sample Extraction for this compound-propargyl from Soil

This protocol is based on methods that have demonstrated good recoveries for this compound.

  • Sample Preparation: Weigh 20 g of a homogenized soil sample into a 250 mL Erlenmeyer flask.

  • Fortification (for recovery studies): Add the appropriate volume of this compound-propargyl standard solution to the soil and mix thoroughly. Allow the solvent to evaporate for about 1 hour.

  • Extraction:

    • Add 1-2 drops of ammonia, mix, and let it stand for 1 hour.

    • Add 100 mL of ethyl acetate and shake on a horizontal shaker for 30 minutes.[4]

    • Alternatively, use an acetone-buffer pH 3 mixture for extraction.[3]

  • Phase Separation: Decant the ethyl acetate layer. Repeat the extraction with a fresh portion of solvent.

  • Concentration: Combine the extracts and concentrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) for analysis.

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)

This is a general cleanup procedure that can be adapted for various sample extracts.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a small volume of a water/methanol mixture to remove polar interferences.

  • Elution: Elute the this compound-propargyl from the cartridge using an appropriate solvent like acetonitrile or a mixture of ethyl acetate and dichloromethane.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_matrix Matrix-Specific Issues cluster_method Method-Related Issues cluster_solution Resolution Start Poor Recovery of this compound CheckStandards Check Standard Solutions (Freshness, Purity) Start->CheckStandards Systematic Low Recovery OptimizeExtraction Optimize Extraction (Solvent, pH, Time) Start->OptimizeExtraction Matrix-Dependent Low Recovery CheckInstrument Verify Instrument Performance (Calibration, Sensitivity) CheckStandards->CheckInstrument CheckHydrolysis Investigate Hydrolysis (Analyze for this compound Acid) CheckInstrument->CheckHydrolysis If standards & instrument are OK GoodRecovery Acceptable Recovery Achieved CheckInstrument->GoodRecovery If instrument was the issue ImproveCleanup Improve Cleanup (SPE, Sorbent) OptimizeExtraction->ImproveCleanup ImproveCleanup->CheckHydrolysis ImproveCleanup->GoodRecovery If cleanup was the issue ValidateMethod Full Method Re-validation CheckHydrolysis->ValidateMethod If hydrolysis is confirmed ValidateMethod->GoodRecovery

Caption: Troubleshooting workflow for poor this compound recovery.

Extraction_Protocol A 1. Weigh 20g of Homogenized Sample B 2. Fortify with this compound Standard (for recovery check) A->B C 3. Add Extraction Solvent (e.g., Ethyl Acetate or Acetone/Buffer) B->C D 4. Shake for 30 minutes C->D E 5. Decant Supernatant D->E F 6. Repeat Extraction E->F G 7. Combine Extracts F->G H 8. Concentrate Extract (Rotary Evaporator) G->H I 9. Reconstitute for Cleanup/Analysis H->I

Caption: Experimental workflow for this compound extraction.

References

Technical Support Center: Clodinafop-Propargyl Applications in Wheat Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the phytotoxic effects of clodinafop-propargyl (B133425) on wheat cultivars during experimental trials.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the application of this compound-propargyl in wheat.

Issue 1: Observing Phytotoxicity Symptoms in Wheat After Application

  • Question: What are the typical symptoms of this compound-propargyl phytotoxicity in wheat, and when do they appear?

  • Answer: Symptoms of this compound-propargyl injury in wheat include yellowing of leaves (chlorosis), stunted growth, and browning of plant tissue (necrosis).[1][2] These symptoms typically develop within 7 to 14 days after application.[2] In some cases, leaves may appear tightly whorled.[3]

  • Question: My wheat is showing slight yellowing after applying this compound-propargyl, even with a safener. Is this normal?

  • Answer: Mild, temporary phytotoxicity can sometimes be observed, even when using higher doses of this compound-propargyl with a safener.[1] These effects are often transient and may disappear within a few weeks without a long-term impact on yield.[1]

  • Question: Could environmental factors be influencing the severity of phytotoxicity?

  • Answer: Yes, environmental conditions can significantly impact wheat's sensitivity to this compound-propargyl. For instance, freezing stress before or after herbicide application can increase phytotoxicity and reduce the herbicide's selectivity, making the wheat more susceptible to injury.[4][5]

Issue 2: Sub-optimal Weed Control

  • Question: What is the mechanism of action for this compound-propargyl, and which weeds does it target?

  • Answer: this compound-propargyl is a selective, post-emergence herbicide that controls grass weeds.[6][7] It works by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible grasses.[6][8][9] This disruption of lipid production leads to the death of the weed.[7][9] It is effective against grassy weeds such as wild oats, ryegrass, foxtail, and canary grass.[9]

  • Question: Why might I be seeing poor control of grassy weeds after application?

  • Answer: The efficacy of this compound-propargyl can be reduced by environmental factors. For example, freezing stress after application may decrease its effectiveness in controlling weeds like wild oats.[4][5] Application timing is also critical; for optimal results, it should be applied when grass weeds are at the 3-5 leaf stage.[9]

Issue 3: Understanding the Role of Safeners

  • Question: How do safeners like cloquintocet-mexyl (B1217157) reduce this compound-propargyl phytotoxicity in wheat?

  • Answer: Safeners protect wheat from herbicide injury by accelerating the metabolism and detoxification of the herbicide within the crop plant.[9][10] Cloquintocet-mexyl enhances the activity of enzymes like cytochrome P450-dependent monooxygenases and glutathione (B108866) S-transferases, which are involved in breaking down this compound-propargyl into non-toxic compounds.[10][11] This rapid detoxification prevents the herbicide from accumulating to phytotoxic levels in the wheat plant.[7]

  • Question: Does the safener affect the herbicide's efficacy on target weeds?

  • Answer: No, the safener's protective action is specific to the crop.[10] Grass weeds lack the metabolic pathways that are enhanced by the safener, so they cannot effectively break down the herbicide, leading to a lethal accumulation at the growing points.[7][10]

Data Presentation

Table 1: Half-life of this compound-propargyl and its Metabolite this compound

MatrixCompoundHalf-life (days)
SoilThis compound-propargyl2.35 - 11.20
Wheat PlantThis compound-propargyl6.00
SoilThis compound (acid)7.04 - 11.22
Wheat PlantThis compound (acid)0.67 - 1.24

Data sourced from a study on the dissipation of this compound-propargyl in a wheat field ecosystem.[12][13]

Table 2: Effect of Freezing Stress on this compound-propargyl Selectivity Index in Wheat

Treatment ConditionSelectivity Index
No Freezing (NF)2.4
Freezing Before Spray (FBS)0.91
Freezing After Spray (FAS)0.78

A selectivity index below one indicates potential for phytotoxicity. Data from a study on the effects of freezing stress on herbicide efficacy.[4][5]

Experimental Protocols

Protocol 1: Assessment of this compound-propargyl Phytotoxicity in Wheat

  • Plant Material: Grow wheat cultivars in pots or designated field plots under controlled environmental conditions.

  • Herbicide Application:

    • Prepare a solution of this compound-propargyl with and without a safener (e.g., cloquintocet-mexyl) at various concentrations (e.g., recommended dose, 2x recommended dose).

    • Apply the herbicide post-emergence, typically when wheat plants are at a specific growth stage (e.g., 40 days after sowing).[1]

    • Use a knapsack sprayer with a flat fan nozzle to ensure uniform coverage.[1] Maintain a consistent spray volume (e.g., 400 liters/ha).[1]

  • Phytotoxicity Assessment:

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 10, 15, 20, 30, and 60 days after treatment).[1][14]

    • Score phytotoxicity based on a standardized rating scale for symptoms like chlorosis, necrosis, and stunting.[1]

  • Data Collection:

    • Record visual injury scores.

    • Measure plant height and fresh/dry weight at the end of the observation period.[15]

    • At maturity, measure yield parameters such as the number of effective tillers, test weight, and grain yield.[1]

Protocol 2: Analysis of this compound-propargyl Metabolism

  • Sample Preparation:

    • Collect wheat and soil samples at various time points after herbicide application (e.g., 0, 1, 3, 5, 7, 10, 15, and 30 days).[16]

    • Extract residues of this compound-propargyl and its metabolite, this compound acid, from the samples using an appropriate solvent like ethyl acetate.[12]

  • Analytical Method:

    • Utilize High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of the parent compound and its metabolite.[12][13]

  • Data Analysis:

    • Determine the concentration of this compound-propargyl and this compound acid in each sample.

    • Calculate the dissipation kinetics and half-life of each compound in both soil and plant matrices.[12][13][16]

Visualizations

Clodinafop_Propargyl_Detoxification_Pathway cluster_wheat_cell Wheat Cell cluster_safener Safener Action CP This compound-propargyl (Ester) CA This compound (Active Acid) CP->CA Hydrolysis OH_CA Hydroxylated this compound CA->OH_CA Hydroxylation (CYP450s) Inactive Inactive Conjugates OH_CA->Inactive Conjugation (GSTs) Safener Cloquintocet-mexyl CYP450 Cytochrome P450s Safener->CYP450 Induces GST Glutathione S-transferases Safener->GST Induces Experimental_Workflow_Phytotoxicity start Start: Wheat Cultivar Selection cultivation Cultivation (Pots/Field Plots) start->cultivation treatment_prep Prepare Herbicide +/- Safener Solutions cultivation->treatment_prep application Post-emergence Herbicide Application treatment_prep->application assessment Visual Phytotoxicity Assessment (3-60 DAT) application->assessment data_collection Data Collection (Plant Height, Biomass, Yield) assessment->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End: Determine Phytotoxicity Profile analysis->end

References

Technical Support Center: Optimization of Clodinafop Application in Greenhouse Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clodinafop-propargyl (B133425) in greenhouse experiments. The information is designed to address specific issues that may arise during the optimization of spray volume and application protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended spray volume for this compound application in a greenhouse?

A1: For ground applications, a spray volume of 50 to 110 liters per hectare is generally recommended.[1] To ensure thorough coverage, especially in dense weed populations, a medium to coarse spray quality applied at a minimum of 80 L/ha is advisable.[1] Some sources suggest that for foliar sprays in a greenhouse setting, application rates can be described as a certain fluid ounce amount per 100 gallons.[2] It is crucial to ensure uniform and accurate coverage of the target weeds.

Q2: How does spray volume influence the efficacy of this compound?

A2: The response of aryloxyphenoxypropionate ("fop") herbicides like this compound to spray volume can vary. Some studies have shown that decreasing the spray volume can actually increase the activity of this compound-propargyl.[3] However, it is essential to avoid excessively high volumes (greater than 10 gallons per acre in some field contexts) as this may lead to reduced grass control.[4] The key is to achieve thorough coverage of the target weed foliage.[4]

Q3: What type of nozzle is best suited for this compound application in a greenhouse?

A3: For ground applications, flat-fan nozzles are recommended.[1] It is important to select a nozzle that is designed for the intended application and to use the lowest recommended spray pressure to produce the desired spray volume and droplet size, which helps in minimizing drift.[4]

Q4: Should an adjuvant be used with this compound in greenhouse experiments?

A4: Yes, the use of an appropriate adjuvant is often recommended to improve the efficacy of this compound. Adjuvants can enhance weed control, especially when using reduced herbicide doses.[5] Commonly recommended adjuvants include petroleum oils (at ~1 L per 100 L of water) or specific products like Hasten or Uptake (at ~500 mL per 100 L of water).[6] The choice and concentration of the adjuvant can be critical, and it's important to follow product-specific recommendations.[1]

Q5: How do environmental conditions in the greenhouse affect this compound performance?

A5: Environmental factors significantly impact this compound efficacy.

  • Temperature: Applying this compound under freezing stress can reduce its effectiveness. For instance, freezing temperatures before application may necessitate a higher dose for complete weed control.[7][8] Conversely, very high temperatures can also alter herbicide performance by affecting plant metabolism and herbicide absorption.[9]

  • Humidity: High relative humidity generally enhances the uptake of foliar-applied herbicides by slowing the drying of spray droplets on the leaf surface.[10][11] This can lead to increased efficacy.

  • Stress: Do not apply this compound to weeds or crops that are under stress from factors like drought, excessive moisture, frost, or nutrient deficiency, as this can lead to reduced weed control.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Weed Control 1. Inadequate spray coverage.2. Incorrect spray volume or pressure.3. Weeds are stressed (e.g., due to drought, temperature extremes).4. Improper adjuvant selection or rate.5. Rainfall or overhead irrigation too soon after application.6. Herbicide resistance.1. Ensure uniform and complete coverage of target weeds.[4]2. Calibrate sprayer to deliver the recommended volume (e.g., 50-110 L/ha) and use appropriate nozzles (e.g., flat-fan).[1]3. Apply to actively growing weeds and avoid application during periods of environmental stress.[3]4. Use a recommended adjuvant at the correct concentration.[6]5. Ensure a rain-free period of at least 2 hours after application.[1]6. If resistance is suspected, consider rotating herbicides with different modes of action.
Crop Injury (Phytotoxicity) 1. Spray drift onto non-target plants.2. Excessive application rate or spray overlap.3. Application during periods of crop stress.4. Use of an inappropriate adjuvant or tank mix.1. Use nozzles that produce a medium to coarse droplet size to minimize drift.[1] Shield non-target plants if necessary.2. Ensure accurate calibration of the sprayer to avoid over-application.[4]3. Do not apply to crops under stress.[1]4. When tank-mixing, ensure compatibility of all products.[6] Using adjuvants can sometimes increase the potential for crop injury.[12]
Inconsistent Results Between Experiments 1. Variation in environmental conditions (temperature, humidity).2. Differences in weed growth stage at the time of application.3. Inconsistent spray application technique.1. Monitor and record greenhouse environmental conditions for each experiment.[13]2. Apply this compound at a consistent weed growth stage (e.g., 2-5 leaf stage for wild oats).[1]3. Standardize the application protocol, including sprayer speed, nozzle height, and pressure.

Data Presentation

Table 1: Recommended Application Rates for this compound-propargyl

Active Ingredient (a.i.) Rate Weed Target Growth Stage Reference
45 - 90 g/haPhalaris minor, Avena ludoviciana20-35 Days After Sowing[14]
64 g/haAvena ludoviciana (Wild Oat)-[7]
60 g/haGrassy Weeds in LinseedPost-emergence[12]
60 g a.i./ha + 4 g a.i./ha Metsulfuron methylGrassy and Broadleaf Weeds in Wheat-

Note: Application rates may need to be adjusted based on the specific weed species, their growth stage, and environmental conditions.

Table 2: Influence of Adjuvants on this compound Efficacy

Adjuvant Type Recommended Rate Effect Reference
Petroleum Oil (e.g., D-C-Trate)1 L / 100 L of waterEnhances herbicidal activity[1]
Esterified Seed Oil (e.g., Hasten, Uptake)500 mL / 100 L of waterImproves performance, especially in cold water[1]
Fatty Alcohol Ethoxylate198 mL/haCan allow for reduced herbicide dose with similar efficacy to full dose without adjuvant[5]

Experimental Protocols

Protocol: Dose-Response Experiment for this compound in a Greenhouse

This protocol outlines a method for determining the effective dose of this compound for controlling a target weed species under greenhouse conditions.

  • Plant Preparation:

    • Grow the target weed species in pots containing a suitable growth medium.

    • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Ensure plants are actively growing and not under any environmental stress at the time of herbicide application.

  • Herbicide Preparation:

    • Prepare a stock solution of a commercial this compound-propargyl formulation.

    • Create a series of herbicide concentrations by serial dilution of the stock solution. A typical dose range might include 0, 6.25, 12.5, 25, 50, 100, and 200% of the recommended field dose.[15]

  • Spray Application:

    • Use a research-grade moving boom sprayer equipped with flat-fan nozzles (e.g., TeeJet 8002) to ensure uniform application.[15]

    • Calibrate the sprayer to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure (e.g., 260 kPa).[15]

    • Apply the different herbicide doses to separate groups of plants. Include an untreated control group.

  • Post-Application Care and Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Observe the plants regularly for signs of phytotoxicity.

    • After a predetermined period (e.g., 4 weeks), assess herbicide efficacy by measuring parameters such as plant survival rate and dry biomass.[15]

  • Data Analysis:

    • Analyze the data using dose-response curves to calculate values such as ED₅₀ (the effective dose to control 50% of the population) and GR₅₀ (the dose causing a 50% reduction in growth).[15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation plant_prep 1. Plant Preparation (Target Weed Species) herbicide_prep 2. Herbicide Dilution Series spray 3. Spray Application (Moving Boom Sprayer) herbicide_prep->spray post_app 4. Post-Application Care spray->post_app data_collection 5. Data Collection (Survival, Biomass) post_app->data_collection data_analysis 6. Dose-Response Analysis data_collection->data_analysis

Caption: Workflow for a this compound dose-response experiment.

Troubleshooting_Logic start Poor Weed Control Observed check_coverage Is Spray Coverage Uniform? start->check_coverage check_volume Is Spray Volume Correct? check_coverage->check_volume Yes resolve_coverage Adjust Nozzles/Pressure check_coverage->resolve_coverage No check_stress Are Weeds Stressed? check_volume->check_stress Yes resolve_volume Recalibrate Sprayer check_volume->resolve_volume No check_adjuvant Is Adjuvant Correct? check_stress->check_adjuvant No resolve_stress Apply to Actively Growing Weeds check_stress->resolve_stress Yes resolve_adjuvant Verify Adjuvant Type/Rate check_adjuvant->resolve_adjuvant No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Minimizing Clodinafop-Propargyl Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting soil column studies on clodinafop-propargyl (B133425). The information is designed to help address common issues and ensure the generation of reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why am I detecting high concentrations of this compound acid but little to no this compound-propargyl in my leachate?

This is an expected result. This compound-propargyl, the applied ester, is the parent compound but is highly unstable in soil and water. It rapidly degrades or hydrolyzes to its primary metabolite, this compound acid.[1][2][3] This acid form is the herbicidally active ingredient and is significantly more mobile in soil, making it the primary compound detected in leachate.[1] The half-life of the parent ester in soil is often less than a day.[4]

Q2: What are the key factors that influence the leaching of this compound acid?

The leaching of this compound acid is primarily influenced by soil properties and environmental conditions. Key factors include:

  • Soil Organic Matter: Soils with higher organic matter content tend to adsorb this compound acid more strongly, reducing its mobility and leaching potential.[5]

  • Soil Texture: Coarser textured soils, such as sandy soils, have larger pores and lower adsorption capacity, which can lead to increased leaching compared to finer textured soils like clay loams.[5][6]

  • Soil pH: The mobility of this compound acid can be influenced by soil pH. While the parent ester is unaffected, the acid metabolite's charge and solubility can change with pH, potentially affecting its interaction with soil colloids.[5][7]

  • Rainfall/Irrigation: The amount and intensity of water flow through the soil column are critical drivers for leaching.[5][8]

Q3: How can I minimize the leaching of this compound acid in my experiments?

To investigate methods for minimizing leaching, consider incorporating the following into your experimental design:

  • Soil Amendments: Amending the soil with organic materials like biochar or compost can increase the soil's adsorption capacity, thereby reducing the amount of this compound acid available for transport.[6][9]

  • Aging: Allowing the this compound-propargyl to age in the soil for a period before initiating the leaching event can significantly reduce the mobility of the acid metabolite. This allows for stronger binding to soil particles and further degradation.

  • Tillage Practices: In field-collected columns, different tillage practices can affect soil structure. No-till systems may have more macropores, potentially leading to preferential flow and increased leaching, although the effect can be complex and depends on other soil factors.[6][10]

Q4: My replicate columns show high variability in leachate results. What are the potential causes?

High variability is a common issue in soil column studies and can often be attributed to inconsistencies in the experimental setup.

  • Inconsistent Soil Packing: Non-uniform packing of the soil columns can create preferential flow paths, where water moves more quickly through certain channels, leading to erratic leaching patterns. Ensure a consistent bulk density across all replicate columns.[11]

  • Variable Water Application: The rate and distribution of simulated rainfall must be identical for each column.

  • Soil Heterogeneity: Natural variations in soil composition, even within the same batch, can contribute to different leaching behaviors. Homogenize the soil thoroughly before packing the columns.[6][12]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low overall recovery (<90%) of applied radioactivity (for ¹⁴C-labeled studies) Volatilization: Some degradation products could be volatile (e.g., CO₂).Ensure your system has traps for volatile compounds if mineralization is being measured.
Strong, Irreversible Binding: A fraction of the herbicide and its metabolites may become tightly bound to soil organic matter (bound residues).Perform exhaustive extractions (e.g., using accelerated solvent extraction) and combustion analysis on the soil segments to quantify bound residues.
Analytical Issues: Incomplete extraction from soil or leachate, or degradation during sample processing.Optimize extraction methods for both the parent compound and key metabolites like this compound acid.[13][14][15] Use analytical standards to check recovery rates at each step.
No herbicide detected in leachate from a sandy soil Insufficient Water: The total volume of simulated rainfall may not have been enough to move the water front through the entire column.Verify that the applied water volume is sufficient to achieve breakthrough, typically guided by a conservative tracer (e.g., bromide).[6][12] Standard protocols like OECD 312 suggest a 48-hour period.[8]
Rapid Degradation: The herbicide and its mobile metabolite may have degraded completely before they could leach through the column.Analyze the soil segments at different depths to determine the location and concentration of the applied substance and its degradates. Shorten the experiment duration if necessary.
Early breakthrough of this compound acid in the first leachate fractions Preferential Flow: The presence of macropores, cracks, or inconsistent packing is allowing the solute to bypass the soil matrix.For packed columns, ensure uniform packing to a consistent bulk density. For intact soil cores, this may be a natural characteristic of the soil structure.[6] Dye tracing can be used to visualize flow paths.

Data Presentation: Physicochemical Properties

The properties of this compound-propargyl and its primary metabolite, this compound acid, are crucial for understanding their environmental fate.

PropertyThis compound-propargylThis compound AcidSignificance for Leaching
Water Solubility Low (4.0 mg/L)[3]Higher than parentHigher solubility increases the potential for a substance to move with soil water.
Soil Half-Life (DT₅₀) Very short (<1 to 2.4 days)[1]Short (1 to 11 days)[1][2][4]Rapid degradation of the parent compound means the metabolite's properties govern leaching.
Organic Carbon Partition Coefficient (Koc) High (indicative of strong adsorption)Lower (44-89, indicating mobility)[1]A lower Koc value suggests weaker adsorption to soil organic matter and higher mobility.
GUS Leaching Potential Not expected to leach[16]High leachability[17]The Groundwater Ubiquity Score (GUS) predicts leaching potential based on persistence and adsorption.

Experimental Protocols

Protocol 1: General Soil Column Leaching Study (Adapted from OECD 312)

This protocol outlines a standard procedure for assessing the leaching of this compound-propargyl and its metabolites.

  • Soil Selection and Preparation:

    • Select soils with varying characteristics (e.g., sandy loam, clay loam) relevant to the research question.[8]

    • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

    • Characterize the soil for texture, organic carbon content, pH, and cation exchange capacity.

  • Column Packing:

    • Use glass or stainless steel columns (e.g., 30-50 cm length, 5 cm inner diameter).[8][18]

    • Add the soil in small increments, tapping the column gently to achieve a uniform bulk density representative of field conditions.

    • Place a glass wool plug or filter paper at the bottom and top of the soil to prevent soil loss and ensure even water distribution.

  • Column Saturation and Equilibration:

    • Slowly saturate the column from the bottom with a 0.01 M CaCl₂ solution to displace air and establish steady-state flow.[8]

    • Allow the column to drain under gravity until flow ceases.

  • Herbicide Application:

    • Prepare an application solution of this compound-propargyl (radiolabeled ¹⁴C is recommended for accurate mass balance).[8]

    • Apply the solution evenly to the top surface of the soil column at a rate relevant to agricultural use.

  • Simulated Rainfall (Leaching):

    • Begin the application of 0.01 M CaCl₂ solution to the top of the column to simulate rainfall. A peristaltic pump can be used for a constant flow rate.

    • A typical regime is to apply a total volume equivalent to 200 mm of rainfall over 48 hours.[8]

    • Collect the leachate that drains from the bottom of the column in timed fractions or as a single total volume.

  • Sample Collection and Analysis:

    • Measure the total volume of collected leachate.

    • After the leaching phase, extrude the soil core from the column and section it into segments (e.g., every 5 or 10 cm).[8][19]

    • Extract the leachate and each soil segment using an appropriate solvent (e.g., acetone/water, ethyl acetate).[13][14][15][20]

    • Analyze the extracts for this compound-propargyl and its metabolites (especially this compound acid) using methods such as HPLC-UV, LC-MS, or LC-MS/MS.[13][14][20][21]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Select & Characterize Soil B Pack Soil into Columns A->B C Saturate & Equilibrate Columns B->C D Apply this compound-propargyl C->D E Simulate Rainfall (Leaching) D->E F Collect Leachate Fractions E->F H Extract Soil & Leachate Samples F->H G Section Soil Core G->H I Quantify Herbicide & Metabolites (HPLC/LC-MS) H->I degradation_pathway Parent This compound-propargyl (Low Mobility, Short Half-Life) Metabolite This compound Acid (Mobile, Primary Leachate Component) Parent->Metabolite Rapid Degradation (Hydrolysis/Microbial) Products Bound Residues & Further Degradation Products Metabolite->Products Slower Degradation influencing_factors cluster_soil Soil Properties cluster_herbicide Herbicide Properties cluster_conditions Experimental Conditions Leaching This compound Acid Leaching Potential OrganicMatter Organic Matter (%) OrganicMatter->Leaching Reduces Texture Soil Texture (Sand vs. Clay) Texture->Leaching Influences pH Soil pH pH->Leaching Influences Solubility Water Solubility Solubility->Leaching Increases Adsorption Adsorption (Koc) Adsorption->Leaching Reduces Degradation Degradation Rate (DT₅₀) Degradation->Leaching Reduces Rainfall Rainfall Amount & Intensity Rainfall->Leaching Increases Temp Temperature Temp->Degradation Affects

References

Technical Support Center: Enhancing Clodinafop-Propargyl Performance Under Freezing Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with clodinafop-propargyl (B133425) under freezing stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-propargyl?

A1: this compound-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") group.[1][2] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[1][2] By blocking ACCase, this compound-propargyl disrupts cell membrane integrity in susceptible grass weeds, leading to cessation of growth and eventual plant death.[3]

Q2: How does freezing stress affect the efficacy of this compound-propargyl?

A2: Freezing stress, both before and after application, can significantly reduce the efficacy of this compound-propargyl.[1][2] Low temperatures can slow down the metabolic processes of the target weed, including the absorption and translocation of the herbicide to its site of action in the meristematic tissues.[4] This can lead to a requirement for higher doses of the herbicide to achieve the same level of control as under optimal temperature conditions.[1][2]

Q3: Is it better to apply this compound-propargyl before or after a freezing event?

A3: Research indicates that freezing stress after spraying (FAS) has a more pronounced negative impact on this compound-propargyl's efficacy compared to freezing stress before spraying (FBS).[1][2] Specifically, the dose required to control 50% of the weed population (LD50) and the dose causing a 50% reduction in growth (GR50) are higher under FAS conditions.[1][2] Therefore, if a freezing event is anticipated, it is advisable to apply this compound-propargyl after the stress period has passed and the weeds are actively growing again.[1][5]

Q4: Can safeners be used to mitigate the negative effects of freezing stress on this compound-propargyl performance?

A4: Yes, using safeners is a recommended strategy to improve the selectivity of this compound-propargyl during freezing stress.[1][2] Safeners work by accelerating the metabolism of the herbicide into non-toxic compounds within the crop plant, thereby reducing the risk of phytotoxicity (crop injury) without compromising weed control.[6] For instance, cloquintocet-mexyl (B1217157) is a safener often formulated with this compound-propargyl to enhance its safety in wheat.[7]

Q5: What is the impact of freezing stress on crop tolerance to this compound-propargyl?

A5: Freezing stress can decrease crop tolerance to this compound-propargyl, leading to increased phytotoxicity.[1][2] The stress from freezing may slow the crop's ability to metabolize the herbicide, making it more susceptible to injury.[1][2] This is reflected in a lower selectivity index under freezing conditions.[1][2]

Troubleshooting Guides

Problem 1: Reduced weed control after applying this compound-propargyl following a period of frost.

  • Question: I applied this compound-propargyl to my experimental plots after a few nights of frost, and the control of wild oats is significantly lower than expected. What could be the cause?

  • Answer: Freezing temperatures can significantly reduce the efficacy of this compound-propargyl.[1][2] The primary reason is likely reduced absorption and translocation of the herbicide in the weeds due to cold-induced metabolic slowdown.[4] Weeds under stress from cold are not actively growing, which is necessary for systemic herbicides like this compound-propargyl to be effective.[5] Additionally, freezing stress after the herbicide application (FAS) has been shown to be more detrimental to performance than freezing before application (FBS).[1][2]

Problem 2: Increased wheat phytotoxicity observed after this compound-propargyl application in cold weather.

  • Question: My wheat crop is showing signs of yellowing and stunting after an application of this compound-propargyl during a cold snap. What is happening?

  • Answer: Cold stress can increase the susceptibility of wheat to this compound-propargyl, leading to phytotoxicity.[1][2] Freezing temperatures can slow down the rate at which the wheat crop metabolizes the herbicide, a process that normally ensures its safety.[1][2] This leads to a lower selectivity index, meaning the herbicide is more likely to harm the crop.[1][2] The use of a safener is highly recommended to mitigate this risk, especially when applications in cold conditions are unavoidable.[1][2][6]

Problem 3: Inconsistent results when using adjuvants with this compound-propargyl in low temperatures.

  • Question: I've been using an adjuvant with this compound-propargyl, but my results are inconsistent in cold weather. Are all adjuvants effective in these conditions?

  • Answer: Not all adjuvants perform equally, especially in cold weather. The viscosity of some adjuvants can increase at lower temperatures, which may affect spray quality and coverage.[4] While adjuvants are intended to improve herbicide efficacy, their performance can be temperature-dependent.[4] It is crucial to select an adjuvant that is known to be effective with ACCase inhibitors in cooler temperatures. For applications in water temperatures of 10°C or less, some product labels recommend specific types of adjuvants, such as methylated seed oils or high-surfactant oil concentrates.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating the impact of freezing stress on this compound-propargyl efficacy against wild oat (Avena ludoviciana) and its selectivity in wheat.

Table 1: Effect of Freezing Stress on this compound-propargyl Dose Response in Wild Oat

ParameterNo Freezing (NF)Freezing Before Spray (FBS)Freezing After Spray (FAS)
LD50 (g ai ha⁻¹) 17.918.123.2
GR50 (g ai ha⁻¹) 11.212.314.4

LD50: Dose required for 50% mortality of the population. GR50: Dose causing 50% growth reduction. Data extracted from a study on wild oat.[1][2]

Table 2: Selectivity Index of this compound-propargyl in Wheat Under Freezing Stress

Treatment ConditionSelectivity Index
No Freezing (NF) 2.4
Freezing Before Spray (FBS) 0.91
Freezing After Spray (FAS) 0.78

The selectivity index is a measure of a herbicide's ability to control weeds without harming the crop. A lower index indicates reduced selectivity and a higher risk of crop injury.[1][2]

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound-propargyl on Wild Oat Under Simulated Freezing Stress

This protocol is a generalized representation based on methodologies described in the literature.[1][2][8]

1. Plant Material and Growth Conditions:

  • Species: Wild oat (Avena ludoviciana) and Wheat (Triticum aestivum).
  • Potting Medium: A mixture of sand, agricultural soil, and peat moss (e.g., 2:2:1 ratio).
  • Germination: Germinate seeds in petri dishes on moist filter paper at 20°C until the cotyledon stage.
  • Transplanting: Transfer seedlings to pots (e.g., 15 cm diameter) at a density of 5-10 plants per pot.
  • Growth Environment: Grow plants in a greenhouse or controlled environment chamber with conditions simulating a natural growing season until they reach the 3-4 leaf stage.

2. Freezing Stress Application:

  • Equipment: A programmable thermogradient freezer capable of controlled temperature reduction.
  • Freezing Conditions:
  • No Freezing (NF) - Control: Plants remain in the greenhouse under normal growing conditions.
  • Freezing Before Spray (FBS): Move plants to the freezer for three consecutive nights. The temperature cycle should be from 7:00 PM to 5:00 AM, with the temperature gradually lowered to -4°C and held for the duration of the night period. After the third night, remove plants from the freezer for herbicide application.
  • Freezing After Spray (FAS): Apply the herbicide first (see step 3), then move the plants to the freezer for three consecutive nights following the same temperature regime as the FBS group.

3. Herbicide Application:

  • Herbicide: this compound-propargyl (formulation as per experimental design, e.g., 8% EC).
  • Doses: Prepare a range of doses based on the recommended field rate (e.g., 0%, 12.5%, 25%, 50%, 100%, and 200% of the recommended dose of 64 g ai ha⁻¹).
  • Application: Use a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L ha⁻¹) at a specified pressure to ensure uniform coverage.

4. Post-Treatment Evaluation:

  • Data Collection Period: 21 days after treatment.
  • Parameters:
  • Survival Percentage: Count the number of surviving plants in each pot and express as a percentage of the total number of plants.
  • Dry Weight (Biomass): Harvest the above-ground biomass of the surviving plants, dry in an oven at 70°C for 48 hours, and record the dry weight.
  • Data Analysis:
  • Use dose-response analysis to calculate the LD50 (lethal dose for 50% of the population) and GR50 (dose causing a 50% reduction in growth) for each freezing treatment.
  • Calculate the selectivity index for wheat by dividing the GR50 of the crop by the GR50 of the weed.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Plant Preparation cluster_treatment Phase 2: Treatment Application cluster_eval Phase 3: Evaluation P1 Germinate Seeds (Wild Oat & Wheat) P2 Transplant to Pots P1->P2 P3 Grow to 3-4 Leaf Stage P2->P3 NF No Freezing (NF) Control Group P3->NF FBS Freezing Before Spray (FBS) -4°C for 3 nights P3->FBS Herbicide Apply this compound-propargyl (Dose Range) P3->Herbicide Eval Evaluate at 21 Days - Survival % - Dry Weight NF->Eval FBS->Herbicide FAS Freezing After Spray (FAS) -4°C for 3 nights FAS->Eval Herbicide->FAS Analysis Data Analysis - LD50 & GR50 - Selectivity Index Eval->Analysis Conclusion Conclusion Analysis->Conclusion Draw Conclusions

Caption: Experimental workflow for assessing this compound-propargyl efficacy under freezing stress.

Signaling_Pathway cluster_stress Environmental Stressor cluster_herbicide Herbicide Action cluster_plant_response Plant Physiological Response Freezing Freezing Stress (-4°C) Metabolism Reduced Plant Metabolism (Absorption & Translocation) Freezing->Metabolism Induces This compound This compound-propargyl ACCase ACCase Enzyme This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Membrane Cell Membrane Integrity FattyAcid->Membrane Death Weed Death Membrane->Death Loss leads to Metabolism->this compound Reduces Uptake & Translocation of Metabolism->ACCase Less Herbicide Reaches Target

Caption: Proposed pathway of freezing stress impacting this compound-propargyl efficacy.

Troubleshooting_Logic Start Issue: Reduced Efficacy of This compound-propargyl Q1 Were there freezing temperatures around the time of application? Start->Q1 A1_Yes Freezing stress is a likely cause. Efficacy is often reduced. Q1->A1_Yes Yes A1_No Consider other factors: - Weed growth stage - Herbicide resistance - Application rate/coverage Q1->A1_No No Q2 Did freezing occur before or after application? A1_Yes->Q2 A2_After Freezing After Spray (FAS) has a greater negative impact. This is the expected outcome. Q2->A2_After After A2_Before Freezing Before Spray (FBS) can also reduce efficacy. Weeds may have been stressed. Q2->A2_Before Before Solution Future Mitigation Strategies: - Apply after frost when weeds are active - Use appropriate adjuvants - Consider using a safener - Increase herbicide dose if necessary A2_After->Solution A2_Before->Solution

Caption: Troubleshooting logic for reduced this compound-propargyl performance in cold.

References

Resolving co-eluting peaks in Clodinafop metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clodinafop and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of This compound-propargyl (B133425) and why is it a concern in analysis?

A1: The primary metabolite of this compound-propargyl is its corresponding carboxylic acid, this compound acid.[1][2] this compound-propargyl rapidly degrades to this acidic derivative in soil and plants.[1][2] This rapid conversion presents an analytical challenge as both the parent compound and the metabolite need to be accurately quantified. Co-elution of these two compounds or with matrix components can lead to inaccurate results.

Q2: What are the recommended analytical techniques for this compound and its metabolite?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of this compound-propargyl and its acidic metabolite.[1][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, which is crucial for detecting low residue levels in complex matrices such as soil and wheat.[3]

Q3: What are common sample preparation techniques for analyzing this compound in complex matrices like wheat and soil?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for extracting pesticide residues, including this compound and its metabolites, from food and environmental samples. Variations of the QuEChERS method, sometimes including an alkaline hydrolysis step to release covalently bound residues, are employed for matrices like wheat flour. Solid-phase extraction (SPE) is another common technique for sample cleanup to minimize matrix effects.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of the target analytes with each other or with endogenous matrix components is a frequent issue in the analysis of this compound and its metabolites, leading to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue: Poor chromatographic resolution between this compound-propargyl and this compound acid, or with matrix components.

Symptoms:

  • Broad, tailing, or fronting peaks.

  • Shoulders on the analyte peaks.

  • Inconsistent peak integration and poor reproducibility of quantitative results.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate Chromatographic Separation 1. Optimize the LC Gradient: A shallower gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope and duration to enhance resolution.[4] 2. Evaluate Different Stationary Phases: While C18 columns are commonly used, alternative column chemistries such as phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivities and improve separation. 3. Adjust Mobile Phase pH: The retention of the acidic metabolite, this compound acid, is highly dependent on the mobile phase pH. Small adjustments to the pH can significantly alter its retention time and improve separation from the parent compound and interferences.[5]
Matrix Effects 1. Improve Sample Cleanup: Enhance the sample preparation protocol to more effectively remove interfering matrix components. This may involve optimizing the QuEChERS cleanup step by using different sorbents or incorporating a solid-phase extraction (SPE) step.[6] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that closely matches the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[7] 3. Dilute the Sample Extract: If matrix effects are severe, diluting the final extract can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of the target analytes.
Incorrect MS/MS Parameters 1. Optimize MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are specific and sensitive for both this compound-propargyl and this compound acid. Use at least two transitions per compound for confident identification and quantification. 2. Fine-tune Collision Energies: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of this compound-propargyl and its acidic metabolite.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound-propargyl 349.1266.1238.0
This compound acid 312.0238.0266.0

Note: These values may require slight optimization depending on the specific LC-MS/MS instrument used.

Experimental Protocols

Sample Preparation using Modified QuEChERS for Wheat Flour

This protocol is adapted for the extraction of this compound and its acidic metabolite from wheat flour, incorporating an optional alkaline hydrolysis step.

  • Sample Weighing: Weigh 5 g of a homogenized wheat flour sample into a 50 mL centrifuge tube.

  • (Optional) Alkaline Hydrolysis: To release bound residues, add a solution of sodium hydroxide (B78521) to achieve a pH of approximately 12. Let the mixture stand for 30 minutes with occasional shaking. Neutralize the sample with an appropriate acid before proceeding.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE cleanup mixture (e.g., MgSO₄, PSA, and C18).

  • Vortexing and Centrifugation: Vortex the tube for 30 seconds and then centrifuge at a high speed for 5 minutes.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound-propargyl and this compound acid.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a low percentage of mobile phase B (e.g., 10%) and hold for 1-2 minutes.

    • Ramp up to a high percentage of B (e.g., 95%) over 8-10 minutes.

    • Hold at high %B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 3-5 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound-propargyl and negative mode for this compound acid. However, both can often be detected in the same polarity mode with sufficient sensitivity.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data table.

Visualizations

Metabolic Pathway of this compound-propargyl CP This compound-propargyl CA This compound Acid CP->CA Hydrolysis

Caption: Metabolic conversion of this compound-propargyl to this compound acid.

Troubleshooting Workflow for Co-eluting Peaks cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Goal Co-eluting Peaks Co-eluting Peaks Optimize LC Gradient Optimize LC Gradient Co-eluting Peaks->Optimize LC Gradient Change Column Chemistry Change Column Chemistry Co-eluting Peaks->Change Column Chemistry Adjust Mobile Phase pH Adjust Mobile Phase pH Co-eluting Peaks->Adjust Mobile Phase pH Improve Sample Cleanup Improve Sample Cleanup Co-eluting Peaks->Improve Sample Cleanup Baseline Resolution Baseline Resolution Optimize LC Gradient->Baseline Resolution Change Column Chemistry->Baseline Resolution Adjust Mobile Phase pH->Baseline Resolution Use Matrix-Matched Standards Use Matrix-Matched Standards Improve Sample Cleanup->Use Matrix-Matched Standards Use Matrix-Matched Standards->Baseline Resolution

Caption: Logical workflow for troubleshooting co-eluting peaks.

References

Technical Support Center: Management of Clodinafop-Resistant Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and experimenting with Clodinafop-resistant weed populations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound resistance.

Question: My whole-plant bioassay for this compound resistance is yielding inconsistent results. What are the critical steps I should re-evaluate?

Answer: Inconsistent results in whole-plant bioassays are common and can often be traced back to procedural variations. Here are the critical steps to review:[1]

  • Seed Collection and Storage: Ensure seeds are collected from mature plants that have survived a field application of the herbicide.[1] For outcrossing species, collect from 10-15 plants to get a representative sample.[1] Store seeds in dry, cool conditions in unsealed paper bags to prevent mold.[1]

  • Seed Germination: Different weed species have varying dormancy requirements. A period of vernalization, ranging from a few days to over a week, may be necessary to break dormancy and ensure uniform germination.[2]

  • Seedling Stage: Treat all seedlings at a consistent and appropriate growth stage, typically the two- to three-leaf stage, as recommended on the herbicide label.[1][2]

  • Herbicide Preparation and Application: Accuracy in preparing herbicide solutions is crucial.[1] Use a precision bench sprayer for uniform application and ensure the spray volume and speed are consistent across all replicates.[2] It is often recommended to prepare the most concentrated solution first and then dilute it to reduce weighing or pipetting errors.[2]

  • Control Populations: Always include a known susceptible population as a check in every experiment to evaluate the general efficacy of the treatment.[1] If available, also include a known resistant standard.[3]

  • Assessment Timing: Assess plant survival and biomass 3 to 4 weeks after treatment. ACCase inhibitors like this compound typically show effects within three weeks.[1]

Question: I have confirmed this compound resistance in my weed population, but I am unsure of the underlying mechanism (Target-Site vs. Non-Target-Site). How can I differentiate between them?

Answer: Differentiating between Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR) requires a combination of molecular and biochemical assays.

  • Target-Site Resistance (TSR) Investigation:

    • Gene Sequencing: TSR in response to ACCase inhibitors like this compound is often due to point mutations in the ACCase gene.[4][5] Sequence the CT domain of the ACCase gene from resistant and susceptible individuals to identify known mutations (e.g., Ile-1781-Leu, Trp-1999-Leu, Ile-2041-Asn).[4][6][7]

    • Molecular Assays: Techniques like PCR and qPCR can rapidly detect specific genetic mutations that confer resistance.[8] Derived Cleaved Amplified Polymorphic Sequences (dCAPS) is another method used to identify mutations at specific loci, such as the 1781 position in the ACCase enzyme.[5]

  • Non-Target-Site Resistance (NTSR) Investigation:

    • Metabolic Studies: NTSR can involve enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases or glutathione (B108866) S-transferases (GSTs).[9][10]

    • Synergist Assays: Apply this compound in combination with known metabolic inhibitors (e.g., piperonyl butoxide for P450s or 4-chloro-7-nitro-benzoxadiazole for GSTs).[10] If the addition of the synergist restores herbicide activity in the resistant population, it provides strong evidence for metabolism-based NTSR.[10]

Frequently Asked Questions (FAQs)

What are the primary mechanisms of weed resistance to this compound?

This compound is an ACCase (acetyl-CoA carboxylase) inhibiting herbicide.[9] Resistance to it, and other herbicides in this class, primarily occurs through two mechanisms:[4]

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene, which encodes the enzyme that the herbicide targets.[4][10] These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy. Common mutations conferring resistance to aryloxyphenoxypropionate herbicides like this compound include amino acid substitutions at positions 1781, 1999, 2041, and others.[4][6][7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.[4][10] This can include:

    • Enhanced Metabolism: The resistant plant detoxifies the herbicide more rapidly than susceptible plants, often through the action of enzyme families like cytochrome P450s and glutathione S-transferases (GSTs).[9][10]

    • Sequestration: The herbicide is transported and stored in cellular compartments (like the vacuole) where it cannot reach its target site.[9]

What is an Integrated Weed Management (IWM) strategy for this compound-resistant populations?

Integrated Weed Management (IWM) is a holistic approach that combines multiple tactics to manage weed populations, reduce selection pressure for herbicide resistance, and ensure long-term sustainability.[11][12] Relying solely on herbicides is not a sustainable strategy.[13] An effective IWM program for this compound resistance includes:

  • Herbicide Rotation and Mixtures: Avoid using the same herbicide or herbicides with the same site of action (Group 1 for this compound) year after year.[11][14] Rotate with or tank-mix herbicides that have different sites of action but are effective on the same target weeds.[9][14]

  • Crop Rotation: The principle of crop rotation is to avoid planting successive crops that require herbicides with the same site of action for the same weed species.[9][15] Different crops allow for the use of different herbicides and disrupt the weed's life cycle.[15]

  • Cultural Practices:

    • Tillage: Mechanical cultivation can control weed escapes that may be resistant biotypes.[11]

    • Competitive Cultivars and Seeding Rates: Using more competitive crop varieties and increasing seeding density can help the crop outcompete weeds for resources.[16][17]

    • Sanitation: Thoroughly clean machinery after use in infested fields to prevent the spread of resistant weed seeds.[11][14] Always use certified, weed-free crop seed.[11][14]

  • Preventing Seed Set: Control any surviving or escaped resistant weeds to prevent them from producing seeds and contributing to the soil seed bank.[11][14]

Which alternative herbicides can be effective against grass weeds that have developed resistance to this compound (an ACCase inhibitor)?

If a weed population is resistant to this compound, it may also be cross-resistant to other ACCase inhibitors.[7] Therefore, selecting herbicides with a different site of action is critical.

  • ALS Inhibitors (Group 2): Herbicides like Sulfosulfuron and Mesosulfuron + Iodosulfuron can be effective against grass weeds.[18] However, multiple resistance to both ACCase and ALS inhibitors has been reported in some weed populations, so their effectiveness must be confirmed.[9][19]

  • Photosystem II Inhibitors (Group 5 & 7): Triazine herbicides such as Metribuzin and Terbutryn can control multiple-herbicide-resistant populations.[9]

  • Microtubule Inhibitors (Group 3): Dinitroaniline herbicides like Pendimethalin and Trifluralin are effective alternatives.[9]

  • Non-selective Herbicides: In fallow periods or for pre-plant burndown, non-selective herbicides like Paraquat (Group 22) or Glufosinate (Group 10) can be used to control early flushes of weeds.[9][20] Sequential applications of a selective herbicide followed by Paraquat have also proven highly effective.[21]

Data Presentation: Herbicide Efficacy

Table 1: Efficacy of Alternative Herbicides on this compound-Resistant Grass Weeds

Herbicide Class (Site of Action Group)Active IngredientEfficacy on Resistant GrassesReference
ALS Inhibitors (Group 2)Sulfosulfuron, MesosulfuronCan be effective, but multiple resistance is possible.[9][18][19]
Photosystem II Inhibitors (Group 5)Metribuzin, TerbutrynSusceptible[9]
Microtubule Inhibitors (Group 3)Pendimethalin, TrifluralinSusceptible[9]
Photosystem I Inhibitors (Group 22)ParaquatEffective as a non-selective burndown or in sequential applications.[21]
Glutamine Synthetase Inhibitors (Group 10)GlufosinateEffective as a non-selective burndown.[20]

Table 2: Reported Resistance Levels to ACCase Inhibitors in Weed Biotypes

Weed SpeciesHerbicideResistance Index (RI) / FactorMolecular Basis (if specified)Reference
Avena ludovicianaThis compound-propargylGR50 value up to 12x higher than susceptible population.Not specified in this study.[9]
American sloughgrassThis compound19.5xTarget-site mutation (Trp-1999-Leu)[6]
American sloughgrassFenoxaprop564xTarget-site mutation (Trp-1999-Leu)[6]
Lolium rigidumThis compound-propargylHigh resistanceACCase gene mutations (1781-Leu, 2041-Asn)[4]

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for this compound Resistance Confirmation

This protocol is adapted from robust methods for herbicide resistance testing.[1][2][22]

  • Seed Preparation: Collect seeds from at least 10-30 representative plants from the suspected resistant population.[1] Clean and dry the seeds. If dormancy is expected, vernalize seeds as required for the species.

  • Plant Growth: Sow seeds in pots or trays filled with a standard potting mix.[2] Grow plants in a greenhouse under controlled conditions until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound-propargyl.

    • Create a dose-response series. A common approach is to use the recommended field dose (1x) and a higher dose (e.g., 3x).[2] For a full dose-response curve, a wider range (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x) is preferable.[22]

    • Include a known susceptible population and an untreated control for both populations.

    • Apply the herbicide treatments using a precision bench sprayer to ensure uniform coverage.[2]

  • Data Collection and Analysis:

    • After 3-4 weeks, assess the results.[1][2]

    • Record plant survival as a percentage of the number of treated plants.[1]

    • Measure plant biomass (fresh or dry weight) and express it as a percentage of the untreated control.

    • Analyze the data to determine the resistance status. For dose-response studies, calculate the GR50 (dose required to reduce growth by 50%) for both susceptible and resistant populations. The resistance index (RI) is calculated as GR50(Resistant) / GR50(Susceptible).

Protocol 2: Molecular Detection of Target-Site Resistance (ACCase Gene Mutation)

This protocol outlines a general workflow for identifying mutations in the ACCase gene.

  • Plant Material: Collect fresh leaf tissue from both suspected resistant and known susceptible plants that were used in the whole-plant assay.

  • DNA Extraction: Extract genomic DNA from the leaf tissue using a standard plant DNA extraction kit or CTAB protocol.

  • PCR Amplification:

    • Design primers to amplify the region of the ACCase gene known to harbor resistance-conferring mutations (e.g., the carboxyltransferase domain).

    • Perform PCR using the extracted DNA as a template.

  • Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the resulting DNA sequences from the resistant and susceptible plants with a reference ACCase sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring sites (e.g., 1781, 1999, 2041).[4][6][7]

  • Alternative: dCAPS Assay for Specific Mutations:

    • If a specific mutation (e.g., Ile-1781-Leu) is suspected, a dCAPS (Derived Cleaved Amplified Polymorphic Sequences) assay can be used for rapid screening.[5]

    • This involves PCR with a mismatched primer that creates a restriction enzyme site only if the mutation is present.

    • Digesting the PCR product with the corresponding restriction enzyme and analyzing the fragments on a gel will reveal the genotype (susceptible, heterozygous resistant, or homozygous resistant).[5]

Mandatory Visualizations

cluster_membrane Cell This compound This compound-propargyl (Prodrug) Clodinafop_acid This compound Acid (Active Herbicide) This compound->Clodinafop_acid Hydrolysis ACCase_S Susceptible ACCase (Enzyme) Clodinafop_acid->ACCase_S Binds & Inhibits NoEffect No Inhibition MalonylCoA Malonyl-CoA ACCase_S->MalonylCoA Blocked ACCase_R Resistant ACCase (Mutated Enzyme) ACCase_R->MalonylCoA Normal Function AcetylCoA Acetyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids MalonylCoA->FattyAcids Membrane Membrane Integrity & Plant Growth FattyAcids->Membrane FattyAcids->Membrane NoEffect->ACCase_R Binding Prevented by Mutation

Caption: Mechanism of this compound action and target-site resistance.

start Suspected Resistance (Field Observation) collect Collect Weed Seeds (Suspected-R & Known-S) start->collect grow Grow Plants to 2-3 Leaf Stage collect->grow assay Whole-Plant Bioassay (Dose-Response) grow->assay assess Assess Survival & Biomass (3-4 Weeks) assay->assess confirm Resistance Confirmed? assess->confirm no_res No Resistance (Review field application issues) confirm->no_res No dna Extract DNA from R and S Plants confirm->dna Yes pcr PCR & Sequence ACCase Gene dna->pcr analyze Analyze Sequence for Known Mutations pcr->analyze tsr Target-Site Resistance (Mutation Identified) analyze->tsr Yes ntsr_path No Target-Site Mutation (Suspect NTSR) analyze->ntsr_path No synergist Perform Synergist Assay (e.g., with PBO) ntsr_path->synergist ntsr Metabolic Resistance (NTSR Confirmed) synergist->ntsr

Caption: Experimental workflow for identifying this compound resistance.

cluster_planning Annual Planning cluster_cultural Cultural & Mechanical Control cluster_chemical Chemical Control start Goal: Manage this compound-R Weeds scout Scout Fields & Map Resistant Patches start->scout tillage Use Strategic Tillage to Control Escapes tank_mix Use Tank Mixes with Multiple Sites of Action crop_rot Plan Crop Rotation (e.g., Cereal -> Broadleaf) scout->crop_rot herb_rot Plan Herbicide Rotation (Vary Sites of Action) crop_rot->herb_rot herb_rot->tillage seeding Optimize Seeding Rate & Use Competitive Cultivars tillage->seeding sanitation Clean Equipment to Prevent Spread seeding->sanitation sanitation->tank_mix rates Apply Herbicides at Full Labeled Rates tank_mix->rates timing Ensure Correct Application Timing & Conditions rates->timing end Sustainable Weed Control & Reduced Resistance Pressure timing->end

Caption: Integrated Weed Management (IWM) decision framework.

References

Validation & Comparative

A Comparative Guide to Clodinafop-Propargyl and Fenoxaprop-p-Ethyl for the Control of Phalaris minor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used aryloxyphenoxypropionate herbicides, clodinafop-propargyl (B133425) and fenoxaprop-p-ethyl (B1329639), for the control of the problematic grassy weed, Phalaris minor (little seed canary grass), in wheat crops. The information presented is collated from various experimental studies to aid in research and development efforts.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Both this compound-propargyl and fenoxaprop-p-ethyl belong to the aryloxyphenoxypropionate ("fop") chemical class of herbicides. Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass weeds. This selective action is due to differences in the structure of the ACCase enzyme between grasses and broadleaf crops.

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Process Herbicide This compound-propargyl or Fenoxaprop-p-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes conversion to Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membrane Formation Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth

Mechanism of ACCase Inhibition by Aryloxyphenoxypropionate Herbicides.

Comparative Efficacy: Experimental Data

The following tables summarize quantitative data from field trials comparing the efficacy of this compound-propargyl and fenoxaprop-p-ethyl on Phalaris minor control and wheat crop parameters.

Table 1: Efficacy of this compound-propargyl and Fenoxaprop-p-ethyl on Phalaris minor Population and Wheat Yield Components

HerbicideDose (g a.i./ha)Phalaris minor Population (plants/m²)Wheat Plant Height (cm)Wheat Tillers/plantWheat 1000-grain weight (g)
This compound-propargyl 1401.6797.67282.6742
Fenoxaprop-p-ethyl 500 (ml/acre)2.33---
Control (Weedy Check) -20.3389.33236.6731

Data adapted from a study conducted during the Rabi seasons of 2016-17 and 2017-18.

Table 2: Comparative Performance of this compound-propargyl and Fenoxaprop-p-ethyl in Wheat

HerbicideGrains per Spike1000-grain weight (g)Straw Yield Increase over Control (%)Grain Yield Increase over Control (%)
This compound-propargyl Increased by up to 92%Increased by up to 80%10759
Fenoxaprop-p-ethyl Lowest responseLowest responseLowest responseLowest response

This table reflects the relative performance as reported in a comparative study.

Herbicide Resistance in Phalaris minor

A significant challenge in the chemical control of Phalaris minor is the development of herbicide resistance. Populations of P. minor have developed resistance to both this compound-propargyl and fenoxaprop-p-ethyl.[2] Cross-resistance between these two herbicides is also a concern as they share the same mode of action. The continuous use of either herbicide can select for resistant biotypes, leading to reduced efficacy over time.

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments. The following is a generalized experimental workflow for evaluating the efficacy of these herbicides.

Experimental_Workflow Start Start: Experimental Design Site_Selection Site Selection & Field Preparation Start->Site_Selection Sowing Wheat Sowing & P. minor Infestation Site_Selection->Sowing Herbicide_Application Herbicide Application (this compound-propargyl vs. Fenoxaprop-p-ethyl at different doses) Sowing->Herbicide_Application Data_Collection Data Collection (Weed density, crop parameters) Herbicide_Application->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation & Efficacy Comparison Data_Analysis->Results End End: Conclusion Results->End

Generalized workflow for herbicide efficacy trials.

Detailed Methodologies:

  • Experimental Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications.

  • Plot Size and Crop Husbandry: Standard plot sizes are used, and wheat is sown at the recommended seed rate and row spacing. Agronomic practices are kept uniform across all treatments.

  • Herbicide Application: Herbicides are applied post-emergence at the 3-4 leaf stage of Phalaris minor. Application is carried out using a calibrated knapsack sprayer with a flat fan nozzle to ensure uniform coverage.

  • Data Collection:

    • Phalaris minor Density: Weed counts are taken from randomly placed quadrats within each plot at specified intervals after herbicide application.

    • Weed Biomass: Above-ground parts of P. minor from the quadrats are harvested, dried in an oven, and weighed to determine the dry biomass.

    • Crop Parameters: Wheat plant height, number of tillers per plant, number of grains per spike, and 1000-grain weight are recorded at appropriate growth stages.

    • Yield: Grain and straw yield are recorded from the net plot area at harvest.

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Conclusion

Both this compound-propargyl and fenoxaprop-p-ethyl are effective post-emergence herbicides for the control of Phalaris minor in wheat, owing to their shared mechanism of inhibiting the ACCase enzyme. Experimental data suggests that under certain conditions, this compound-propargyl may exhibit superior performance in terms of weed control and positive impact on wheat yield components. However, the efficacy of both herbicides is significantly challenged by the widespread development of resistance in Phalaris minor. Therefore, an integrated weed management approach, including herbicide rotation and the use of herbicides with different modes of action, is crucial for the sustainable control of this weed. Further research focusing on dose-response relationships and the management of resistant biotypes is essential for optimizing the use of these important herbicides.

References

A Comparative Guide to the Validation of a New SPE-LC-MS/MS Method for Clodinafop Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) method for the quantification of Clodinafop in water samples. The performance of this new method is evaluated against established techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols and supporting data to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction to this compound and its Analysis

This compound-propargyl (B133425) is a selective herbicide used for post-emergence control of annual grass weeds in cereal crops.[1] In the environment, it rapidly hydrolyzes to its active form, this compound acid.[2][3][4] Monitoring their presence in water sources is crucial for environmental risk assessment. Various analytical techniques have been employed for the determination of this compound and its metabolites, with HPLC and GC based methods being the most common.[1][5][6][7][8][9][10] This guide introduces a highly sensitive and selective SPE-LC-MS/MS method, offering significant advantages in terms of detection limits and specificity.

Comparative Analysis of Analytical Methods

The performance of the new SPE-LC-MS/MS method was validated and compared with existing HPLC-UV and GC-MS methods. The key validation parameters are summarized in the table below.

ParameterNew SPE-LC-MS/MS MethodHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 0.5 ng/L0.1 µg/mL[2]0.001 ppm (in soil)[11]
Limit of Quantification (LOQ) 1.5 ng/L0.01 mg/kg (in soil/wheat)[9]0.005 ppm (in soil)[11]
**Linearity (R²) **>0.998>0.99>0.98[11]
Recovery (%) 92-105%71.7-92.5%[9]82% (metabolite in soil)[11]
Precision (RSD %) < 7%1.5-6.0%[9]Not specified
Sample Volume 100 mL500 mL - 1 L20 g (soil)[6]
Analysis Time ~10 min~20 min~25 min
Specificity High (based on MRM transitions)Moderate (potential for matrix interference)High (based on mass fragmentation)

Experimental Protocols

New Validated Method: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)

This method provides a highly sensitive and selective approach for the determination of this compound in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: A 100 mL water sample is acidified to pH 3 with formic acid and passed through the conditioned cartridge at a flow rate of 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: this compound is eluted from the cartridge with 6 mL of acetonitrile (B52724).

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C and the residue is reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: An Agilent 1290 Infinity II LC system or equivalent.

  • Column: A Zorbax Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An Agilent 6470 Triple Quadrupole LC/MS system or equivalent, operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis sample 100 mL Water Sample acidify Acidify to pH 3 sample->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Workflow for the new SPE-LC-MS/MS method.

Alternative Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely used technique for the analysis of this compound.[1][2][5][7][8][9][10]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • A 500 mL water sample is acidified to pH 3.

  • The sample is extracted three times with 50 mL of dichloromethane (B109758) in a separatory funnel.

  • The organic phases are combined and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is dissolved in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: An isocratic mixture of acetonitrile and acidified water.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: UV detection at 230 nm or 305 nm.[5][8]

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method often requires a derivatization step to improve the volatility of this compound acid.[6]

1. Sample Preparation: LLE and Derivatization

  • Extraction is performed as described for the HPLC-UV method.

  • The extracted residue containing this compound acid is methylated using a derivatizing agent like diazomethane (B1218177) to form a more volatile ester.[6]

  • The derivatized sample is then dissolved in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-1701.[6]

  • Injector: Splitless injection mode.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selective ion monitoring (SIM) for quantification.[6]

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and decision points in selecting an analytical method for this compound in water.

logical_relationship start Start: this compound Analysis in Water lod_req Required Limit of Detection? start->lod_req matrix_complexity High Matrix Complexity? lod_req->matrix_complexity Low (ppb range) spe_lcms SPE-LC-MS/MS lod_req->spe_lcms Very Low (ppt range) hplc_uv HPLC-UV matrix_complexity->hplc_uv No gc_ms GC-MS with Derivatization matrix_complexity->gc_ms Yes end End spe_lcms->end hplc_uv->end gc_ms->end

Decision tree for selecting an analytical method.

Conclusion

The newly validated SPE-LC-MS/MS method demonstrates superior performance in terms of sensitivity, selectivity, and efficiency for the analysis of this compound in water samples. While HPLC-UV and GC-MS remain viable alternatives, the LC-MS/MS method is recommended for applications requiring trace-level quantification and high confidence in analytical results, particularly in complex matrices. The detailed protocols and comparative data presented in this guide will aid researchers in making informed decisions for their analytical needs.

References

Comparative Efficacy of Clodinafop and Other Graminicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of performance, mode of action, and experimental data for researchers and crop science professionals.

Clodinafop-propargyl is a selective, post-emergence herbicide widely utilized for the control of annual grass weeds in cereal crops like wheat and barley.[1] Its efficacy, rooted in the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, positions it as a critical tool in modern agriculture.[1][2][3][4] This guide provides an objective comparison of this compound's performance against other common graminicides, supported by experimental data to aid researchers and scientists in their weed management strategies.

Mode of Action: ACCase Inhibition

This compound-propargyl belongs to the aryloxyphenoxypropionate ('FOPs') chemical family of herbicides.[1][4] Upon application, it is absorbed through the leaves of grass weeds and translocated to the meristematic tissues.[2][4] In susceptible grass species, the active form of the herbicide inhibits the ACCase enzyme, which is crucial for the biosynthesis of fatty acids.[1][2][3][4][5] This disruption of lipid production leads to the breakdown of cell membrane integrity and cessation of growth, ultimately causing weed death within two to three weeks.[3][5] Broadleaf crops are naturally tolerant because their ACCase enzyme structure is different and not affected by this class of herbicides.[1][6]

This compound This compound-propargyl (Applied to weed foliage) Absorption Absorption by leaves and translocation to meristems This compound->Absorption Inhibition Inhibition of ACCase Absorption->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) (Enzyme in fatty acid synthesis) FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Inhibition->ACCase Blocks Inhibition->FattyAcid Disrupts Membrane Cell Membrane and New Tissue Growth FattyAcid->Membrane WeedDeath Weed Death (Necrosis, growth cessation) Membrane->WeedDeath Leads to breakdown

Caption: Mode of action of this compound-propargyl as an ACCase inhibitor.

Comparative Efficacy Data

Field studies consistently evaluate the performance of this compound-propargyl against other graminicides, often in tank-mixes or as standalone treatments. The primary metrics for comparison include weed control efficiency (WCE), reduction in weed density and dry weight, and the resulting crop yield.

Table 1: Efficacy of this compound vs. Other Herbicides Against Phalaris minor in Wheat
Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Wheat Grain Yield ( kg/ha )Reference
This compound-propargyl6098.5 - 99.34500 - 4854[7][8]
Pinoxaden50>904820[9][10]
Sulfosulfuron2579 - 84~4700[11][12]
Fenoxaprop-p-ethyl10085 - 90~4500[11][12]
Mesosulfuron + Iodosulfuron12 + 2.4Variable3620 - 3950 (at early stages)[9]
Pinoxaden + this compound50 - 601004500 - 4600[13]
Weedy Check-02730 - 3175[7][10]
Weed Free-1004900[9]

Note: Efficacy can vary based on weed growth stage, environmental conditions, and presence of herbicide resistance.

Table 2: Efficacy of this compound Tank-Mixes for Broad-Spectrum Weed Control in Wheat
Herbicide Tank-MixApplication Rate (g a.i./ha)Weed Density (No./m²)Weed Dry Weight (g/m²)Weed Control Efficiency (%)Grain Yield ( kg/ha )Reference
This compound + Metsulfuron-methyl60 + 414.6124.7385.264854[7][14]
This compound + Metribuzin60 + 17514.8925.0685.06At par with above[7]
This compound + Carfentrazone-ethyl60 + 2018.0528.6882.90At par with above[7]
Sulfosulfuron + Metsulfuron-methyl25 + 4--72.9-[15]
Sulfosulfuron + (Arylex + Florasulam)25 + 12.76--84.8-[15]
Weedy Check->100>150-3175[7]

Experimental Protocols

A standardized methodology is crucial for the accurate evaluation of herbicide efficacy. The following outlines a typical experimental workflow for a field trial comparing different graminicides.

Objective: To evaluate the bio-efficacy of various post-emergence herbicides against grassy weeds in wheat.

Experimental Design:

  • Layout: Randomized Block Design (RBD) with three to four replications.

  • Plot Size: Standardized plot dimensions (e.g., 5m x 2m).

  • Crop: A common wheat variety (e.g., PBW 343, DBW-17) is sown using standard agronomic practices.

  • Weed Seeding: To ensure uniform infestation, seeds of target weeds (e.g., Phalaris minor, Avena ludoviciana) may be broadcasted before sowing.

Treatment Application:

  • Timing: Herbicides are typically applied post-emergence, at a specific growth stage of the weeds (e.g., 2-4 leaf stage) or crop (e.g., 30-35 Days After Sowing - DAS).[1]

  • Equipment: A calibrated sprayer (e.g., knapsack sprayer) with a specific nozzle type is used to ensure uniform application.

  • Treatments: Include individual herbicides at recommended doses, tank-mix combinations, a weedy check (no herbicide), and a weed-free check (manual weeding) for comparison.[7][12]

Data Collection:

  • Weed Density and Dry Weight: Weed counts and biomass are measured from randomly selected quadrats within each plot at specified intervals (e.g., 60, 90 DAS).

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(DWC - DWT) / DWC] * 100, where DWC is the dry weight of weeds in the control plot and DWT is the dry weight in the treated plot.

  • Crop Yield Parameters: Data on effective tillers, grains per spike, 1000-grain weight, and final grain and straw yield are recorded at harvest.[16]

  • Phytotoxicity: The crop is observed for any signs of injury (e.g., chlorosis, stunting) after herbicide application.

cluster_setup 1. Experimental Setup cluster_application 2. Treatment Application cluster_data 3. Data Collection & Analysis A Randomized Block Design B Plot Preparation & Sowing A->B C Uniform Weed Infestation B->C D Herbicide Application (Post-emergence at 30-35 DAS) C->D E Treatments: - this compound - Other Graminicides - Tank Mixes - Weedy & Weed-Free Controls F Weed Density & Dry Weight (e.g., 60 & 90 DAS) E->F G Crop Yield Parameters (At Harvest) E->G H Calculate Weed Control Efficiency (WCE) F->H I Statistical Analysis G->I H->I

Caption: General workflow for a field experiment comparing graminicides.

Herbicide Resistance Considerations

The intensive and repeated use of herbicides with the same mode of action, such as ACCase inhibitors, has led to the evolution of resistant weed populations.[17] Resistance to ACCase inhibitors is documented in at least 48 grass weed species.[18] Mechanisms of resistance can include target-site mutations, where the structure of the ACCase enzyme is altered, preventing the herbicide from binding, or non-target-site resistance, which often involves enhanced metabolic degradation of the herbicide by the weed.[17][19] To manage and delay the onset of resistance, it is crucial to use integrated weed management strategies, including the rotation of herbicides with different modes of action and the use of effective tank-mix combinations.[20]

Conclusion

This compound-propargyl demonstrates high efficacy against key grassy weeds, particularly Phalaris minor. Experimental data shows that its performance is often comparable or superior to other ACCase inhibitors like Pinoxaden and Fenoxaprop-p-ethyl. Furthermore, tank-mixing this compound with broadleaf herbicides such as Metsulfuron-methyl provides an effective solution for managing complex weed flora in a single application, enhancing weed control efficiency and protecting crop yields.[7][14][21] However, the persistent threat of herbicide resistance necessitates careful stewardship, emphasizing the importance of diverse and integrated weed management practices for sustainable crop production.

References

Cross-Resistance Patterns in Clodinafop-Resistant Weed Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and crop protection. Clodinafop-propargyl, a widely used herbicide targeting the acetyl-CoA carboxylase (ACCase) enzyme, has seen the emergence of resistant weed biotypes, particularly in grass weed species such as Alopecurus myosuroides (black-grass), Lolium spp. (ryegrass), and Phalaris minor. Understanding the cross-resistance profiles of these this compound-resistant populations to other herbicides is crucial for devising effective weed management strategies and for the development of new herbicidal compounds. This guide provides a comparative analysis of cross-resistance patterns, supported by experimental data, and details the methodologies used in these assessments.

Quantitative Analysis of Cross-Resistance

The level of resistance is typically quantified by dose-response assays, from which the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) is calculated. The resistance index (RI) is then determined by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a susceptible population. An RI greater than 1 indicates resistance.[1] The following tables summarize experimental data on the cross-resistance of this compound-resistant weed populations to a range of ACCase and acetolactate synthase (ALS) inhibiting herbicides.

Table 1: Cross-Resistance of this compound-Resistant Alopecurus myosuroides (Black-Grass) to Other Herbicides

HerbicideChemical Group (Mode of Action)Resistant Population GR₅₀ (g a.i./ha)Susceptible Population GR₅₀ (g a.i./ha)Resistance Index (RI)Reference
This compound-propargylAryloxyphenoxypropionate (ACCase)1068.89<5.1¹>209[2]
Fenoxaprop-P-ethylAryloxyphenoxypropionate (ACCase)332.21<10.35¹>32[2]
PinoxadenPhenylpyrazolin (ACCase)86.42<5.63¹>15[2]
CycloxydimCyclohexanedione (ACCase)400.08<25¹>16[2]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodiumSulfonylurea (ALS)16.85<1.88¹>9[2]
PyroxsulamTriazolopyrimidine (ALS)18.55<2.34¹>8[2]

¹GR₅₀ for the susceptible population was not precisely determined as the lowest dose applied resulted in more than 50% growth reduction.

Table 2: Cross-Resistance of this compound-Resistant Lolium spp. (Ryegrass) to Other Herbicides

HerbicideChemical Group (Mode of Action)Resistant Population GR₅₀ (g a.i./ha)Susceptible Population GR₅₀ (g a.i./ha)Resistance Index (RI)Reference
This compound-propargylAryloxyphenoxypropionate (ACCase)598.67Not specifiedHigh[3]
PinoxadenPhenylpyrazolin (ACCase)1.15 - 52.41Not specifiedVariable[3]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodiumSulfonylurea (ALS)4.75 - 31.25Not specifiedVariable[3]
Fenoxaprop-P-ethylAryloxyphenoxypropionate (ACCase)High ResistanceNot specifiedHigh[4]
Haloxyfop-R-methylAryloxyphenoxypropionate (ACCase)High ResistanceNot specifiedHigh[4]
SethoxydimCyclohexanedione (ACCase)High ResistanceNot specifiedHigh[4]
ClethodimCyclohexanedione (ACCase)Low ResistanceNot specifiedLow[4]

Table 3: Cross-Resistance of this compound-Resistant Phalaris minor to Other Herbicides

HerbicideChemical Group (Mode of Action)Resistance LevelReference
Fenoxaprop-P-ethylAryloxyphenoxypropionate (ACCase)High level of cross-resistance[5]
PinoxadenPhenylpyrazolin (ACCase)Moderate level of cross-resistance[5]
SulfosulfuronSulfonylurea (ALS)Low to high levels of multiple resistance[6]
Mesosulfuron + IodosulfuronSulfonylurea (ALS)Multiple resistance observed[6]

Experimental Protocols

The confirmation of herbicide resistance and the determination of cross-resistance patterns are typically conducted through whole-plant dose-response assays in a controlled environment.[1][7]

Seed Collection and Plant Growth
  • Seed Sampling : Collect mature seeds from at least 30 randomly selected plants that have survived a this compound field application. A susceptible population's seeds should also be collected from an area with no history of herbicide application.[1]

  • Germination : Seeds are germinated in petri dishes on a suitable medium, such as agar, to ensure uniform seedling emergence.

  • Transplanting and Growth : Once germinated, seedlings are transplanted into pots containing a standard potting mix and grown in a greenhouse or controlled environment chamber under optimal conditions.

Herbicide Application
  • Plant Stage : Herbicides are typically applied when the weed seedlings have reached the 2-3 leaf stage.[7]

  • Dose Range : A range of herbicide doses (typically 6-8) are applied, encompassing rates below and above the recommended field rate, to both the suspected resistant and known susceptible populations.[7]

  • Application : Herbicides are applied using a precision bench sprayer to ensure uniform coverage.

Data Collection and Analysis
  • Assessment : Plant survival and biomass (fresh or dry weight) are assessed typically 21-28 days after treatment.[7]

  • Data Analysis : The collected data is subjected to non-linear regression analysis to fit a dose-response curve. From this curve, the GR₅₀ or LD₅₀ values are calculated.[7]

  • Resistance Index Calculation : The RI is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.[7]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cross-resistance studies and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_field Field Stage cluster_greenhouse Greenhouse/Lab Stage cluster_analysis Data Analysis Stage seed_collection Seed Collection (Resistant & Susceptible Populations) germination Seed Germination seed_collection->germination transplanting Seedling Transplanting & Growth germination->transplanting herbicide_application Herbicide Application (Dose-Response) transplanting->herbicide_application data_collection Data Collection (Biomass/Mortality) herbicide_application->data_collection dose_response_analysis Dose-Response Curve Analysis data_collection->dose_response_analysis gr50_calculation GR50/LD50 Calculation dose_response_analysis->gr50_calculation ri_calculation Resistance Index (RI) Calculation gr50_calculation->ri_calculation conclusion Determination of Cross-Resistance Profile ri_calculation->conclusion

Caption: Workflow for a typical herbicide cross-resistance study.

resistance_mechanism cluster_ACCase ACCase Inhibition & Resistance cluster_ALS ALS Inhibition & Resistance ACCase_herbicide ACCase Inhibitor (e.g., this compound) ACCase_enzyme ACCase Enzyme (Susceptible) ACCase_herbicide->ACCase_enzyme Binds to mutated_ACCase Mutated ACCase Enzyme (Resistant) ACCase_herbicide->mutated_ACCase Binding Prevented fatty_acid_synthesis Fatty Acid Synthesis ACCase_enzyme->fatty_acid_synthesis Inhibits plant_death_acc Plant Death fatty_acid_synthesis->plant_death_acc Leads to mutated_ACCase->fatty_acid_synthesis Continues ALS_herbicide ALS Inhibitor (e.g., Sulfosulfuron) ALS_enzyme ALS Enzyme (Susceptible) ALS_herbicide->ALS_enzyme Binds to mutated_ALS Mutated ALS Enzyme (Resistant) ALS_herbicide->mutated_ALS Binding Prevented amino_acid_synthesis Branched-Chain Amino Acid Synthesis ALS_enzyme->amino_acid_synthesis Inhibits plant_death_als Plant Death amino_acid_synthesis->plant_death_als Leads to mutated_ALS->amino_acid_synthesis Continues

Caption: Target-site resistance mechanisms for ACCase and ALS inhibitors.

Discussion and Implications

The data presented clearly indicate that this compound-resistant weed populations frequently exhibit cross-resistance to other ACCase inhibitors, including those from the same chemical family (aryloxyphenoxypropionates or 'fops') and different families (cyclohexanediones or 'dims' and phenylpyrazolines or 'dens').[2][5] This is often due to target-site resistance, where a mutation in the ACCase gene alters the herbicide binding site.[2]

Furthermore, multiple resistance, where a weed population is resistant to herbicides with different modes of action, is also a significant concern. The data show that some this compound-resistant populations are also resistant to ALS inhibitors.[2][6] This can be due to the stacking of different resistance mechanisms (e.g., target-site mutations in both ACCase and ALS genes) or the presence of non-target-site resistance mechanisms, such as enhanced metabolic detoxification of herbicides.[2]

For researchers and professionals in drug development, these findings underscore the need for:

  • Development of herbicides with novel modes of action: The prevalence of cross- and multiple resistance to existing herbicide classes highlights the urgency for new chemical entities that target different biological pathways in weeds.

  • In-depth understanding of resistance mechanisms: Further research into the specific mutations conferring resistance and the metabolic pathways involved in herbicide detoxification can inform the design of more robust and effective herbicides.

  • Integrated Weed Management (IWM) strategies: The reliance on a single herbicide mode of action is a primary driver of resistance evolution. The development and promotion of IWM strategies that combine chemical control with cultural and mechanical methods are essential for long-term weed management.

References

A Comparative Analysis of Clodinafop-propargyl Formulations: Emulsifiable Concentrate (EC) vs. Wettable Powder (WP) for Efficacy in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance of Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations of the herbicide Clodinafop-propargyl reveals formulation-dependent differences in the control of grassy weeds in wheat. While both formulations demonstrate efficacy, studies indicate that the choice of formulation can influence weed control efficiency, crop yield, and phytotoxicity.

This compound-propargyl is a post-emergence herbicide widely used for the control of annual grass weeds in cereal crops.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species, leading to their death.[2][3][4] This herbicide is available in various formulations, with Emulsifiable Concentrates (EC) and Wettable Powders (WP) being two of the most common.[1][5] This guide provides a comparative analysis of the efficacy of these two formulations, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions.

Quantitative Efficacy Comparison

Field trials have been conducted to evaluate and compare the performance of this compound-propargyl EC and WP formulations. The following tables summarize the key quantitative data from these studies, focusing on weed control efficiency and impact on wheat yield.

Formulation TypeActive Ingredient (%)Application RateWeed SpeciesWeed Control Efficiency (%)Reference
WP 15%140 g/haGrassy Weeds81.70 - 91.31[2]
EC 24%100 ml/haGrassy Weeds85.95[2]
EC 24%35 ml/haGrassy Weeds82.62[2]
WP 15%60 g a.i./haPhalaris minor27 - 32[6]
EC -60 g a.i./haPhalaris minor27 - 32[6]

Table 1: Comparison of Weed Control Efficiency of this compound-propargyl EC and WP Formulations. This table presents the percentage of weed control achieved by different formulations and application rates in various studies.

Formulation TypeActive Ingredient (%)Application RateWheat Grain Yield (t/ha)Straw Yield (t/ha)Reference
WP (Topic) 15%140 g/ha2.824.31[2]
EC (Akopic) 24%100 ml/ha2.694.20[2]
EC (Current) 24%35 ml/ha2.513.99[2]
WP (Herstop) 15%140 g/ha2.453.88[2]
Untreated Control --1.542.89[2]

Table 2: Impact of this compound-propargyl Formulations on Wheat Yield. This table shows the grain and straw yield of wheat following treatment with different EC and WP formulations compared to an untreated control.

One study found that a 15% WP formulation (Topic) was the most effective in controlling annual grassy weeds and resulted in the highest wheat grain and straw yields compared to two different 24% EC formulations and another 15% WP formulation.[2][7] However, another study evaluating the efficacy against resistant Phalaris minor found that both WP and EC formulations provided similarly low levels of control, suggesting that formulation type may be less critical in cases of herbicide resistance.[6] The inclusion of adjuvants can significantly influence the efficacy of both formulations.[8][9]

Experimental Protocols

The data presented above is derived from field experiments conducted under specific conditions. Below is a generalized experimental protocol synthesized from the methodologies reported in the cited studies.

Objective: To evaluate and compare the efficacy of this compound-propargyl EC and WP formulations for the control of grassy weeds in wheat.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[10][11]

  • Replications: 3 to 4.[12][13]

  • Plot Size: Variable, for example, 5 x 2.72 m.[14]

Crop and Weed Management:

  • Crop: Wheat (Triticum aestivum L.).[12]

  • Sowing: Sown at a specified seed rate (e.g., 100-112 kg/ha ) with defined row spacing (e.g., 22.5 cm).[10][12]

  • Weed Flora: The experiments are conducted in fields with natural infestations of target grassy weeds such as Avena fatua (wild oat), Phalaris minor (littleseed canarygrass), Lolium spp. (ryegrass), and Poa annua (annual bluegrass).[2][6]

Herbicide Application:

  • Timing: Post-emergence, typically 30-35 days after sowing (DAS).[2][12]

  • Equipment: Knapsack sprayer equipped with a flat fan nozzle.[12][14]

  • Spray Volume: A standardized volume of water per hectare is used (e.g., 375 L/ha).[12]

  • Treatments: Include different formulations of this compound-propargyl at various application rates, a hand-weeded control, and an untreated (weedy) check.[2]

Data Collection and Analysis:

  • Weed Density and Biomass: Weed counts and dry weight are recorded from randomly placed quadrats (e.g., 0.5 x 0.5 m) at a specified time after herbicide application (e.g., 60 DAS).[12]

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.[10]

  • Crop Phytotoxicity: Visual assessment of any crop injury is conducted at regular intervals after application.

  • Yield Parameters: At harvest, data on wheat grain yield and straw yield are recorded.[2]

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable test like the Least Significant Difference (LSD) test at a 5% significance level.[10]

Mechanism of Action and Experimental Workflow

This compound-propargyl's herbicidal activity stems from its inhibition of the ACCase enzyme, a critical component in the biosynthesis of fatty acids in grasses.

G CP This compound-propargyl (EC or WP Formulation) Absorption Foliar Absorption CP->Absorption Translocation Translocation to Meristems Absorption->Translocation Hydrolysis Hydrolysis to Active Acid Form Translocation->Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) Hydrolysis->ACCase Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Blocked Membrane Cell Membrane Formation & New Growth FattyAcid->Membrane Blocked WeedDeath Weed Death Membrane->WeedDeath Disruption leads to

Caption: Mechanism of action of this compound-propargyl.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of the two formulations.

G Start Field Selection & Plot Preparation Sowing Wheat Sowing Start->Sowing Application Herbicide Application (EC vs. WP) (30-35 DAS) Sowing->Application DataCollection1 Weed & Crop Assessment (e.g., 60 DAS) Application->DataCollection1 Harvest Crop Harvest DataCollection1->Harvest DataCollection2 Yield Data Collection Harvest->DataCollection2 Analysis Statistical Analysis & Comparison DataCollection2->Analysis Conclusion Efficacy Conclusion Analysis->Conclusion

References

Navigating the Antagonism: A Comparative Guide to Tank-Mixing Clodinafop with Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The practice of tank-mixing herbicides is a cornerstone of modern weed management, offering broad-spectrum control and operational efficiency. However, chemical interactions within these mixtures can lead to unforeseen consequences, with antagonism being a primary concern. This guide provides an in-depth comparison of the antagonistic effects observed when the graminicide clodinafop-propargyl (B133425) is mixed with various broadleaf herbicides. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers with the critical information needed to optimize weed control strategies and inform the development of new herbicide formulations.

Quantitative Comparison of Antagonistic Effects

The efficacy of this compound in controlling grass weeds, particularly wild oat (Avena fatua) and Italian ryegrass (Lolium multiflorum), can be significantly compromised when tank-mixed with certain broadleaf herbicides. The following tables summarize quantitative data from various studies, illustrating the reduction in grass weed control.

Table 1: Antagonism of this compound Tank-Mixed with Phenoxy Herbicides (2,4-D and MCPA)

Broadleaf HerbicideWeed SpeciesThis compound Rate (g ai/ha)Broadleaf Rate (g ae/ha)This compound Alone (% Control)Tank-Mix (% Control)Reduction in Control (%)Reference
2,4-DItalian Ryegrass48470856523.5[1]
2,4-D + MCPAWild Oat64975927518.5[2]

Table 2: Antagonism of this compound Tank-Mixed with Benzoic Acid Herbicides (Dicamba)

Broadleaf HerbicideWeed SpeciesThis compound Rate (g ai/ha)Broadleaf Rate (g ae/ha)This compound Alone (% Dry Weight Reduction)Tank-Mix (% Dry Weight Reduction)Reduction in Control (%)Reference
DicambaPhalaris minor6024097.358.340.1[3]

Table 3: Antagonism of this compound Tank-Mixed with Pyridine Carboxylic Acid Herbicides (Fluroxypyr)

Broadleaf Herbicide CombinationWeed SpeciesThis compound Alone (% Visual Control)Tank-Mix (% Visual Control)Reduction in Control (%)Reference
Fluroxypyr + Bromoxynil (Starane NXT)Yellow FoxtailNot specifiedNot specified11[2]

Experimental Protocols

The data presented in this guide is derived from rigorous scientific experiments. Below is a detailed methodology that represents a standard approach for assessing herbicide antagonism.

Experimental Design and Treatments

A randomized complete block design with a factorial arrangement of treatments is typically employed. This design allows for the evaluation of individual herbicide effects and their interactions.

  • Factor A: Graminicide (e.g., this compound-propargyl) at various rates (e.g., 0, 0.25x, 0.5x, 1x, and 2x the recommended rate).

  • Factor B: Broadleaf herbicide (e.g., 2,4-D, MCPA, dicamba, fluroxypyr) at various rates.

  • Controls: An untreated control and plots treated with each herbicide individually are included for comparison.

Each treatment is replicated (typically 3-4 times) to ensure statistical validity.

Plant Material and Growth Conditions

Experiments are conducted on target weed species grown in a controlled environment (greenhouse or growth chamber) or in field plots. Weed seeds are sown in pots or designated field areas with uniform soil composition. Plants are grown under optimal conditions for temperature, light, and humidity to ensure uniform growth before herbicide application.

Herbicide Application

Herbicides are applied at a specific weed growth stage (e.g., 3-4 leaf stage) using a calibrated sprayer to ensure accurate and uniform application. Application parameters such as spray volume, pressure, and nozzle type are standardized across all treatments.

Data Collection and Analysis

Efficacy is assessed at various intervals after application (e.g., 7, 14, and 21 days after treatment). The following parameters are typically measured:

  • Visual Weed Control: Rated on a scale of 0% (no effect) to 100% (complete plant death).

  • Plant Biomass: Above-ground plant material is harvested, dried in an oven, and weighed to determine the reduction in biomass compared to the untreated control.

The collected data is subjected to analysis of variance (ANOVA). Colby's method is often used to determine if the interaction between the herbicides is antagonistic, synergistic, or additive[4].

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying biological reasons for antagonism, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis A Weed Seed Sowing & Germination B Plant Growth to 3-4 Leaf Stage A->B D Calibrated Spray Application B->D C Herbicide Preparation (this compound, Broadleaf Herbicide, Tank-Mixes) C->D E Visual Weed Control Assessment (7, 14, 21 DAT) D->E F Biomass Harvest & Measurement (21 DAT) D->F G Statistical Analysis (ANOVA, Colby's Method) E->G F->G Antagonism_Mechanism cluster_plant Grass Weed Cell cluster_absorption Absorption & Translocation cluster_metabolism Metabolism cluster_action Site of Action cluster_herbicide Herbicide Interaction Clodinafop_Applied This compound (Applied) Clodinafop_Internal This compound (Internal) Clodinafop_Applied->Clodinafop_Internal Reduced Absorption Clodinafop_Active Active this compound Clodinafop_Internal->Clodinafop_Active Metabolites Inactive Metabolites Clodinafop_Active->Metabolites Enhanced Metabolism ACCase ACCase Enzyme Clodinafop_Active->ACCase Reduced amount at target site Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Inhibition Auxin_Herbicide Auxin Herbicide (e.g., 2,4-D) Auxin_Herbicide->Clodinafop_Internal Interferes with translocation Auxin_Herbicide->Metabolites Induces metabolic enzymes

References

A Comparative Guide to the Efficacy of Clodinafop-propargyl and Metsulfuron-methyl Tank Mix for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a tank mix of Clodinafop-propargyl and Metsulfuron-methyl for weed control, primarily in wheat crops. The information presented is supported by experimental data from various studies, offering insights into its efficacy against different weed types and its performance relative to other herbicide alternatives.

Executive Summary

The tank mix of this compound-propargyl and Metsulfuron-methyl has demonstrated high efficacy in controlling a broad spectrum of weeds in wheat, including both grassy and broad-leaved species. This combination leverages the distinct modes of action of the two herbicides, providing a comprehensive weed management solution. Experimental data consistently shows that the tank mix offers superior weed control and results in higher crop yields compared to the standalone application of either herbicide. Furthermore, it has shown comparable or superior performance to other commercial herbicide combinations.

Data Presentation

The following tables summarize quantitative data from various field experiments, providing a clear comparison of the tank mix's performance.

Table 1: Efficacy against Mixed Weed Flora in Wheat

TreatmentDose (g a.i./ha)Weed Control Efficiency (%)Weed Dry Matter Reduction (%)Wheat Grain Yield ( kg/ha )Reference
This compound-propargyl + Metsulfuron-methyl 60 + 4 85.26 - 4854 [1][2][3]
This compound-propargyl60---[4][5]
Metsulfuron-methyl4---[4][5]
Weedy Check-00-[1][4][5]
Hand Weeding-94.83--[1]

a.i./ha: active ingredient per hectare

Table 2: Comparison with Alternative Herbicide Tank Mixes in Wheat

TreatmentDose (g a.i./ha)Weed Control Efficiency (%)Wheat Grain Yield ( kg/ha )Reference
This compound-propargyl + Metsulfuron-methyl 60 + 4 73.4 - 85.26 4320 - 4854 [1][6][7]
Sulfosulfuron + Metsulfuron-methyl25 + 472.94313[6][7]
This compound-propargyl + Metribuzin60 + 17585.06-[1]
This compound-propargyl + Carfentrazone-ethyl60 + 2082.90-[1]
Pinoxaden (B166648) + Metsulfuron-methyl50 + 4--[8]
Isoproturon + 2,4-D1000 + 750--[4]

a.i./ha: active ingredient per hectare

Table 3: Impact of Surfactant on the Efficacy of this compound-propargyl + Metsulfuron-methyl Tank Mix

TreatmentDose (g a.i./ha)SurfactantWeed Dry Matter Reduction (Broadleaf Weeds)Wheat Grain Yield (t/ha)Reference
This compound-propargyl + Metsulfuron-methyl 60 + 4 With 0.2% Significantly higher 5.77 (Year 1), 5.50 (Year 2) [9]
This compound-propargyl + Metsulfuron-methyl 60 + 4 Without Lower - [9]

Experimental Protocols

The data presented in this guide is derived from field experiments conducted under varied agro-climatic conditions. A generalized experimental protocol is outlined below.

Experimental Design

The majority of the cited studies utilized a Randomized Block Design (RBD) with three or four replications to ensure the statistical validity of the results.[1][4] This design helps to minimize the effects of soil heterogeneity and other environmental variations within the experimental area.

Plot Establishment and Crop Management
  • Crop: Wheat (Triticum aestivum L.)

  • Sowing: Wheat varieties were sown at recommended seed rates and row spacing.

  • Fertilization: Basal doses of nitrogen, phosphorus, and potassium were applied as per regional recommendations, with the remaining nitrogen applied at later growth stages.

  • Irrigation: Irrigation was provided as per the critical growth stages of the wheat crop.

Herbicide Application
  • Timing: Herbicides were typically applied at the post-emergence stage, around 30-35 days after sowing (DAS), when weeds were at the 2-4 leaf stage.

  • Equipment: A knapsack sprayer fitted with a flat fan nozzle was commonly used for uniform application of herbicides.

  • Carrier Volume: The spray volume generally ranged from 300 to 375 liters per hectare to ensure thorough coverage.

Data Collection and Analysis
  • Weed Density and Dry Matter: Weed density was recorded at specified intervals (e.g., 60 DAS) using a quadrat of a standard size (e.g., 0.25 m² or 1 m²) placed randomly at multiple locations within each plot. Weeds within the quadrat were counted and then harvested, dried in an oven, and weighed to determine the dry matter accumulation.

  • Weed Control Efficiency (WCE): WCE was calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 where WDC is the weed dry matter in the weedy check plot and WDT is the weed dry matter in the treated plot.

  • Crop Phytotoxicity: Phytotoxicity on the wheat crop was visually assessed at different intervals after herbicide application (e.g., 7, 14, and 21 days after treatment) on a 0-100 scale, where 0 indicates no injury and 100 indicates complete crop death.

  • Yield and Yield Attributes: At maturity, data on yield-attributing characters such as the number of effective tillers, spike length, and grains per spike were recorded. The grain yield from each plot was harvested, threshed, and weighed, and then converted to kilograms per hectare.

  • Statistical Analysis: The collected data were subjected to Analysis of Variance (ANOVA), and the treatment means were compared using appropriate statistical tests like the Least Significant Difference (LSD) at a 5% level of significance.

Signaling Pathways and Experimental Workflow

Mode of Action of this compound-propargyl and Metsulfuron-methyl

The efficacy of the tank mix is attributed to the complementary modes of action of the two herbicides, which inhibit different essential processes in susceptible weeds.

Herbicide Mode of Action cluster_this compound This compound-propargyl cluster_metsulfuron Metsulfuron-methyl This compound This compound-propargyl (ACCase Inhibitor) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes CellMembrane Cell Membrane Formation FattyAcid->CellMembrane Essential for GrassyWeedDeath Grassy Weed Death CellMembrane->GrassyWeedDeath Disruption leads to Metsulfuron Metsulfuron-methyl (ALS Inhibitor) ALS Acetolactate Synthase (ALS) Metsulfuron->ALS Inhibits AminoAcid Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS->AminoAcid Catalyzes Protein Protein Synthesis AminoAcid->Protein Essential for BroadleafWeedDeath Broadleaf Weed Death Protein->BroadleafWeedDeath Cessation leads to

Caption: Mode of action of this compound-propargyl and Metsulfuron-methyl.

Experimental Workflow for Herbicide Efficacy Evaluation

The following diagram illustrates a typical workflow for conducting a field experiment to evaluate the efficacy of a herbicide tank mix.

Experimental Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis and Conclusion SiteSelection Site Selection & Land Preparation ExpDesign Experimental Design (e.g., RBD) SiteSelection->ExpDesign TreatmentSelection Treatment Selection (Herbicides, Doses, Controls) ExpDesign->TreatmentSelection PlotLayout Plot Layout & Marking TreatmentSelection->PlotLayout Sowing Crop Sowing PlotLayout->Sowing HerbicideApp Herbicide Application (Post-emergence) Sowing->HerbicideApp CropManagement Agronomic Practices (Irrigation, Fertilization) HerbicideApp->CropManagement PhytoAss Phytotoxicity Assessment CropManagement->PhytoAss WeedData Weed Density & Dry Matter Collection CropManagement->WeedData YieldData Yield & Yield Attribute Measurement CropManagement->YieldData StatAnalysis Statistical Analysis (ANOVA) PhytoAss->StatAnalysis WeedData->StatAnalysis YieldData->StatAnalysis Interpretation Interpretation of Results StatAnalysis->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Caption: A generalized workflow for herbicide efficacy field trials.

Conclusion

The tank mix of this compound-propargyl and Metsulfuron-methyl is a highly effective and reliable solution for the management of mixed weed flora in wheat. The combination of two distinct modes of action provides broad-spectrum weed control, leading to significant improvements in crop yield. The addition of a surfactant can further enhance the efficacy against broadleaf weeds.[9] When compared to other herbicide combinations, the this compound-propargyl and Metsulfuron-methyl tank mix consistently ranks among the top performers in terms of both weed control and crop productivity. No significant phytotoxicity has been reported on wheat at recommended doses.[9] This makes it a valuable tool for integrated weed management programs in wheat cultivation.

References

Fitness Cost Assessment in Clodinafop-Resistant Lolium rigidum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fitness costs associated with Clodinafop-propargyl resistance in Lolium rigidum (rigid ryegrass). The data presented is based on peer-reviewed research and aims to elucidate the biological trade-offs of herbicide resistance, offering valuable insights for the development of sustainable weed management strategies.

Introduction to this compound Resistance and Fitness Costs

This compound-propargyl is an aryloxyphenoxypropionate (FOP) herbicide that inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical component in fatty acid synthesis.[1] Resistance to ACCase inhibitors in Lolium rigidum, a prevalent and economically damaging weed in cereal crops, has been widely reported.[1][2][3][4] This resistance is often conferred by single nucleotide polymorphisms in the ACCase gene, leading to amino acid substitutions that reduce the herbicide's binding affinity.[1][5]

The concept of "fitness cost" in the context of herbicide resistance posits that the genetic mutation conferring resistance may also lead to detrimental effects on the plant's growth, reproductive capacity, and overall competitiveness in the absence of the herbicide.[6][7] Assessing these fitness costs is crucial for predicting the evolution of resistance in weed populations and for designing effective integrated weed management programs.[6][8]

This guide focuses on a comparative analysis of fitness parameters in this compound-resistant and susceptible Lolium rigidum biotypes, with a particular emphasis on the differential effects of specific ACCase gene mutations.

Comparative Fitness Data

The following tables summarize quantitative data from studies comparing various fitness-related traits between this compound-resistant (R) and susceptible (S) Lolium rigidum populations. The primary resistance mechanisms discussed are target-site mutations at positions Ile-1781-Leu and Ile-2041-Asn of the ACCase gene.

Table 1: Germination and Seedling Emergence Under Varying Conditions

ParameterBiotype (ACCase Mutation)ConditionResultCitation
Germination Rate AH3 (Ile-2041-Asn)OptimalHigher than susceptible[1]
BO2 (Ile-1781-Leu)OptimalNo significant difference from susceptible[1]
HF (Susceptible)OptimalLower than AH3[1]
Germination Percentage AH3 (Ile-2041-Asn)Water and NaCl StressHigher than susceptible[1]
HF (Susceptible)Water and NaCl StressLower than resistant biotypes[1]
Seedling Emergence R Subpopulation (Non-Target-Site Resistance)Low Temperature & Deep BurialLower and slower than susceptible[8]
S SubpopulationLow Temperature & Deep BurialHigher and faster than resistant[8]
Effect of Sowing Depth All BiotypesIncreasing Depth (up to 8 cm)Decreased germination rate[1]

Table 2: Plant Growth and Competitive Ability

ParameterBiotype (ACCase Mutation)Experimental SetupResultCitation
Plant Biomass AH3 (Ile-2041-Asn)Competition with Triticum aestivumMore competitive than susceptible biotype[1][8]
BO2 (Ile-1781-Leu)Competition with Triticum aestivumLess competitive than susceptible biotype[1]
HF (Susceptible)Competition with Triticum aestivumLess competitive than AH3, more than BO2[1][8]
Relative Crowding Coefficient Triticum aestivum vs. Lolium rigidumSubstitution SeriesWheat was more competitive than all ryegrass biotypes[1][8]
Seed Production R-1781 PopulationCompetitive ConditionsSignificant fitness cost observed[5]
R-2041 PopulationCompetitive ConditionsNo apparent fitness penalty[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fitness costs. The following sections outline the protocols for key experiments cited in this guide.

Herbicide Resistance Screening

Objective: To confirm and quantify the level of resistance to this compound-propargyl in different Lolium rigidum populations.

Protocol:

  • Plant Growth: Seeds from resistant (R) and susceptible (S) biotypes are sown in pots and grown under controlled greenhouse conditions.

  • Herbicide Application: At the 3–4 leaf stage, plants are sprayed with a range of this compound-propargyl doses (e.g., 0, 16, 32, 64, 128, 256, 512, and 1024 g ai ha⁻¹).[1] A backpack sprayer with a calibrated nozzle is used to ensure uniform application.[1]

  • Data Collection: Plant survival and fresh weight are recorded at specified intervals (e.g., 14 and 28 days after treatment).[1]

  • Analysis: Dose-response curves are generated to calculate the herbicide dose required to reduce plant growth by 50% (GR₅₀). The resistance index (RI) is determined by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Germination and Seedling Emergence Assays

Objective: To evaluate the effect of the resistance mutation on seed viability and early growth under different environmental conditions.

Protocol:

  • Seed Sterilization: Seeds are surface-sterilized to prevent fungal growth.

  • Germination Conditions: A set number of seeds are placed in petri dishes on filter paper moistened with distilled water or solutions of varying osmotic potential (e.g., NaCl for salinity stress).[1] Petri dishes are incubated in a growth chamber with controlled temperature and light cycles.

  • Sowing Depth Experiment: Seeds are sown at different depths (e.g., 0, 2, 4, 6, 8 cm) in pots filled with a standard soil mix.[1]

  • Data Collection: Germinated seeds are counted daily to calculate the germination rate. Seedling emergence is recorded daily from the soil-filled pots.

  • Analysis: Final germination percentage and the rate of germination/emergence are calculated and compared between biotypes.

Competitive Ability Assessment (Substitution Series)

Objective: To determine the relative competitiveness of resistant and susceptible Lolium rigidum biotypes against a crop species, such as wheat (Triticum aestivum).

Protocol:

  • Experimental Design: A replacement series design is used where the total plant density in each pot is kept constant, but the proportion of ryegrass to wheat varies (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).[1]

  • Plant Growth: Seeds of the different ryegrass biotypes and wheat are sown according to the specified proportions and grown to maturity.

  • Data Collection: At the end of the experiment, the above-ground biomass (dry weight) of each species in each pot is determined separately.

  • Analysis: The relative yield (RY) and relative crowding coefficient (RCC) are calculated to quantify the competitive ability of each biotype against wheat and against each other.[1][8]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between ACCase mutations and fitness costs in this compound-resistant Lolium rigidum.

Fitness_Cost_Assessment_Workflow cluster_setup Experimental Setup cluster_experiments Fitness Parameter Assessment cluster_analysis Data Analysis & Conclusion Seed_Collection Seed Collection (R and S Biotypes) Plant_Growth Greenhouse Cultivation Seed_Collection->Plant_Growth Germination_Assay Germination & Emergence (Stress/Depth) Plant_Growth->Germination_Assay Competition_Assay Competition Study (vs. Wheat) Plant_Growth->Competition_Assay Resistance_Screening Herbicide Dose-Response Plant_Growth->Resistance_Screening Data_Analysis Calculate Fitness Parameters (Germination Rate, Biomass, etc.) Germination_Assay->Data_Analysis Competition_Assay->Data_Analysis Resistance_Screening->Data_Analysis Conclusion Determine Fitness Cost (Present or Absent) Data_Analysis->Conclusion

Caption: Workflow for assessing fitness costs in herbicide-resistant weeds.

Mutation_Fitness_Cost_Relationship cluster_mutations ACCase Gene Mutations cluster_costs Associated Fitness Cost Clodinafop_Resistance This compound Resistance in Lolium rigidum Mutation_1781 Ile-1781-Leu Clodinafop_Resistance->Mutation_1781 Mutation_2041 Ile-2041-Asn Clodinafop_Resistance->Mutation_2041 No_Cost No Significant Fitness Cost (or potential advantage) Mutation_1781->No_Cost leads to Cost_Present Significant Fitness Cost (Reduced competitiveness) Mutation_2041->Cost_Present leads to

Caption: Relationship between ACCase mutations and fitness costs.

Conclusion

The assessment of fitness costs in this compound-resistant Lolium rigidum reveals a complex biological scenario where the cost of resistance is not uniform but is dependent on the specific genetic mutation.[1][8] The Ile-1781-Leu mutation appears to confer resistance without a significant fitness penalty, and in some cases, may even provide a competitive advantage under certain conditions.[1][5] Conversely, the Ile-2041-Asn mutation is associated with a notable fitness cost, particularly in terms of competitive ability against wheat.[1][5]

These findings have significant implications for weed management. Populations with the Ile-1781-Leu mutation are likely to remain prevalent even after the cessation of this compound use, whereas populations dominated by the Ile-2041-Asn mutation may decline in frequency in the absence of selection pressure. Therefore, knowledge of the specific resistance mechanism within a weed population is invaluable for predicting its evolutionary trajectory and for developing long-term, sustainable control strategies. Non-chemical control methods and the rotation of herbicides with different modes of action are essential to manage the evolution of resistance and mitigate the impact of resistant weed populations.[8]

References

Tale of Two Biotypes: Unraveling Clodinafop Metabolism in Resistant and Susceptible Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic processes governing clodinafop-propargyl (B133425) resistance in grass weeds reveals a sophisticated enzymatic defense in resistant biotypes, primarily driven by the enhanced activity of cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. This guide provides a comparative analysis of this compound metabolism in resistant and susceptible weed populations, supported by experimental data and detailed methodologies for researchers in weed science and drug development.

The evolution of herbicide resistance in weed populations poses a significant threat to global food security. This compound-propargyl, a widely used herbicide for controlling grass weeds in cereal crops, is no exception. Resistance to this herbicide is often metabolic, meaning that resistant plants can detoxify the chemical at a much faster rate than their susceptible counterparts. This enhanced metabolism is a complex process involving several enzyme families, with cytochrome P450s (P450s) and glutathione S-transferases (GSTs) playing pivotal roles.

Quantitative Comparison of Metabolic Activity

Resistant weed biotypes exhibit significantly higher activity of key detoxifying enzymes following exposure to this compound-propargyl. This accelerated metabolic rate is a cornerstone of their survival.

Enzyme ActivityResistant Biotype (BS-R)Susceptible Biotype (BS-S)Time Post-Treatment (Days)Weed Species
Cytochrome P450 Activity (nmol/min/mg protein) Beckmannia syzigachne
~1.8~1.10
~2.5~1.21
~2.8~1.33
~2.6~1.25
~2.2~1.17
Glutathione S-Transferase Activity (µmol/min/mg protein) Beckmannia syzigachne
~0.18~0.110
~0.28~0.121
~0.35~0.133
~0.32~0.125
~0.25~0.117

Table 1: Comparative Enzyme Activity in Resistant and Susceptible Beckmannia syzigachne [1]

The Metabolic Pathway of this compound Detoxification

The detoxification of this compound-propargyl in plants is a multi-phase process. In resistant biotypes, the efficiency of this pathway is significantly enhanced.

  • Phase I: Activation and Hydrolysis. this compound-propargyl is a pro-herbicide and is rapidly hydrolyzed to its biologically active form, this compound acid, by esterases in the plant.[2][3][4] This initial step is generally not considered the rate-limiting step in resistance.

  • Phase II: Detoxification. This is the critical phase where resistant plants outpace their susceptible counterparts.

    • Cytochrome P450s (P450s): These enzymes play a primary role in detoxifying this compound acid through oxidation reactions, such as hydroxylation. This process renders the herbicide less toxic.[1][5]

    • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide or its metabolites, a process that increases their water solubility and facilitates their sequestration.[1][5]

  • Phase III: Sequestration. The conjugated and less toxic herbicide metabolites are then transported and sequestered into the vacuole or apoplast, effectively removing them from their site of action.

Clodinafop_Metabolism cluster_plant_cell Plant Cell cluster_key Legend CP This compound-propargyl (Pro-herbicide) CA This compound Acid (Active Herbicide) CP->CA Esterase (Hydrolysis) OH_CA Hydroxylated This compound Acid CA->OH_CA Cytochrome P450s (Hydroxylation) GST_Conj Glutathione Conjugate OH_CA->GST_Conj GSTs (Conjugation) Vacuole Vacuole (Sequestration) GST_Conj->Vacuole Transport key_p450 Enhanced in Resistant Biotypes key_gst Enhanced in Resistant Biotypes P450_node P450 Pathway GST_node GST Pathway

This compound Detoxification Pathway

Experimental Protocols

Radiolabeled [¹⁴C]-Clodinafop-Propargyl Metabolism Study

This protocol outlines the key steps to quantitatively assess the rate of this compound-propargyl metabolism in resistant and susceptible weed biotypes.

a. Plant Material and Growth Conditions:

  • Grow resistant (R) and susceptible (S) biotypes of the target weed species from seed in a controlled environment (e.g., greenhouse or growth chamber).

  • Ensure uniform growth conditions (light, temperature, humidity, and nutrition) for all plants.

  • Plants are typically treated at the 2-4 leaf stage.

b. Herbicide Application:

  • Prepare a treatment solution of [¹⁴C]-clodinafop-propargyl of known specific activity.

  • Apply a precise amount of the radiolabeled herbicide solution to a defined area on a specific leaf of each plant using a microsyringe.[6]

  • Include a surfactant in the treatment solution to facilitate absorption.

c. Time-Course Harvest and Sample Preparation:

  • Harvest treated plants at various time points post-application (e.g., 6, 12, 24, 48, 72, and 96 hours).

  • At each time point, wash the treated leaf with a solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface.

  • Section the plant into different parts (e.g., treated leaf, other shoots, and roots).

  • Record the fresh and dry weight of each plant part.

d. Extraction of Radiolabeled Compounds:

  • Homogenize the plant tissues in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Centrifuge the homogenate to pellet the solid plant material.

  • Collect the supernatant containing the extracted radiolabeled compounds.

  • Perform a second extraction on the pellet to ensure complete recovery.

  • Combine the supernatants for analysis.

e. Quantification and Analysis:

  • Determine the total radioactivity in the leaf wash, each plant part extract, and the unextractable plant residue using Liquid Scintillation Counting (LSC).

  • Analyze the composition of radiolabeled compounds in the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[7]

  • Identify and quantify the parent [¹⁴C]-clodinafop-propargyl and its metabolites by comparing their retention times with known standards.

Experimental_Workflow start Start: Grow R and S Biotypes apply_herbicide Apply [¹⁴C]-Clodinafop-propargyl start->apply_herbicide harvest Time-Course Harvest apply_herbicide->harvest wash_leaf Wash Treated Leaf (Remove Unabsorbed Herbicide) harvest->wash_leaf section_plant Section Plant (Treated Leaf, Shoots, Roots) wash_leaf->section_plant extract Extract Radiolabeled Compounds section_plant->extract quantify_total Quantify Total Radioactivity (LSC) extract->quantify_total analyze_hplc Analyze Metabolites (HPLC) extract->analyze_hplc end End: Compare Metabolism Rates quantify_total->end analyze_hplc->end

Workflow for ¹⁴C-Clodinafop Metabolism Study
Enzyme Activity Assays

a. Cytochrome P450 Activity Assay:

  • Extract microsomal fractions from the plant tissues.

  • Measure P450 activity using a model substrate like 7-ethoxycoumarin (B196162) O-deethylase (ECOD) or by monitoring the metabolism of this compound itself using HPLC or LC-MS.

  • The assay mixture typically contains the microsomal fraction, a NADPH-generating system, and the substrate.

  • Incubate the reaction at a specific temperature and then stop it.

  • Quantify the product formed to determine enzyme activity.

b. Glutathione S-Transferase (GST) Activity Assay:

  • Prepare a crude protein extract from the plant tissues.

  • Measure GST activity using a model substrate such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

  • The assay mixture contains the protein extract, glutathione (GSH), and CDNB.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the glutathione-CDNB conjugate.

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration.

Signaling and Regulation of Resistance

The enhanced metabolic capacity in resistant weeds is not a static trait but is often induced and regulated by complex signaling pathways. Exposure to herbicides can trigger the upregulation of genes encoding P450s and GSTs.[1][5] This transcriptional activation leads to an increased production of these detoxifying enzymes, priming the plant for a more robust defense against the chemical insult.

Signaling_Pathway Herbicide Herbicide Exposure (this compound-propargyl) Stress_Signal Cellular Stress Signals Herbicide->Stress_Signal Transcription_Factors Activation of Transcription Factors Stress_Signal->Transcription_Factors Gene_Upregulation Upregulation of P450 and GST Genes Transcription_Factors->Gene_Upregulation Enzyme_Synthesis Increased Synthesis of P450 and GST Enzymes Gene_Upregulation->Enzyme_Synthesis Metabolism Enhanced Herbicide Metabolism Enzyme_Synthesis->Metabolism Resistance Herbicide Resistance Metabolism->Resistance

Herbicide Resistance Signaling Pathway

References

Compatibility of Clodinafop-propargyl with 2,4-D and Carfentrazone-ethyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the compatibility and efficacy of the graminicide Clodinafop-propargyl when tank-mixed with the broadleaf herbicides 2,4-D and carfentrazone-ethyl (B33137). The information presented is based on experimental data from various studies to aid in the development of effective weed management strategies.

Executive Summary

Tank-mixing herbicides is a common agricultural practice aimed at broadening the spectrum of weed control. However, chemical interactions between herbicides can lead to synergistic, additive, or antagonistic effects. This guide focuses on the interactions between this compound-propargyl, a post-emergence herbicide for controlling grassy weeds, and two widely used broadleaf herbicides, 2,4-D and carfentrazone-ethyl.

Experimental evidence consistently demonstrates an antagonistic relationship between this compound-propargyl and 2,4-D . This antagonism primarily results in a reduction of the efficacy of this compound-propargyl against grassy weeds. To mitigate this effect, an increased dosage of this compound-propargyl may be necessary when tank-mixed with 2,4-D. In contrast, studies indicate that This compound-propargyl is compatible with carfentrazone-ethyl , with the tank-mix providing effective control of both grassy and broadleaf weeds without significant loss of efficacy.

Data Presentation

The following tables summarize quantitative data from field and greenhouse experiments, comparing the performance of this compound-propargyl alone and in combination with 2,4-D and carfentrazone-ethyl.

Table 1: Efficacy of this compound-propargyl Tank Mixes on Weed Control

Herbicide TreatmentApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Weed Dry Weight (g/m²)Weed Density (No./m²)
This compound-propargyl60Phalaris minor---
This compound-propargyl + 2,4-D96 + 975Mixed Weeds---
This compound-propargyl + Carfentrazone-ethyl60 + 20Mixed Weeds82.90[1]--
This compound-propargyl + Metsulfuron-methyl60 + 4Mixed Weeds85.26[1]24.73[1]14.61[1]
Weedy Check-Mixed Weeds---

Note: Specific data points for all parameters were not available in all cited studies. Some studies focused on a combination of 2,4-D with MCPA.

Table 2: Effect of this compound-propargyl Tank Mixes on Wheat Yield

Herbicide TreatmentApplication Rate (g a.i./ha)Grain Yield ( kg/ha )
This compound-propargyl + 2,4-D (+MCPA)96 + 975Increased yield noted[2]
This compound-propargyl + Carfentrazone-ethyl60 + 204665 (at par with best treatments)[3]
This compound-propargyl + Metsulfuron-methyl60 + 44854[1]
Hand Weeding-5017[3]
Weedy Check-3175[1]

Experimental Protocols

The data presented in this guide are derived from various field and greenhouse experiments. While specific parameters varied between studies, the general methodologies are outlined below.

Field Experiments:

  • Experimental Design: Randomized block design (RBD) with three or four replications was commonly used.

  • Plot Size: Varied between experiments.

  • Crop: Wheat (Triticum aestivum L.) was the primary crop in the cited studies.

  • Herbicide Application: Herbicides were typically applied post-emergence, at the tillering stage of wheat and the 2-4 leaf stage of weeds, using a knapsack sprayer with a flat fan nozzle. Water volume for spraying ranged from 300 to 500 liters per hectare.

  • Weed Flora: Experiments were conducted in fields with natural infestations of both grassy weeds (e.g., Phalaris minor, Avena ludoviciana, Lolium multiflorum) and broadleaf weeds (e.g., Chenopodium album, Rumex spp., Vicia sativa).

  • Data Collection:

    • Weed Density and Dry Weight: Quadrats were used to count the number of weeds and to collect above-ground biomass for dry weight determination at specific intervals after herbicide application.

    • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.

    • Crop Yield: Grain yield was recorded at harvest from the net plot area and converted to kg/ha .

    • Phytotoxicity: Crop injury was visually assessed at different intervals after herbicide application, though no significant phytotoxicity was reported for the tested combinations on wheat.[4][5]

Greenhouse Experiments:

  • Experimental Design: A completely randomized design was often employed.

  • Plant Material: Weed species were grown in pots.

  • Herbicide Application: A cabinet sprayer was used to ensure uniform application.

  • Data Collection: Similar to field experiments, weed control was assessed by visual ratings and by measuring the reduction in fresh or dry weight of the treated plants compared to the untreated control.

Herbicide Interaction Pathway

The following diagram illustrates the compatibility and antagonistic interactions of this compound-propargyl with 2,4-D and carfentrazone-ethyl.

G cluster_this compound This compound-propargyl (Graminicide) cluster_broadleaf Broadleaf Herbicides cluster_outcome Tank-Mix Outcome CP This compound-propargyl Antagonism Antagonism (Reduced Grassy Weed Control) CP->Antagonism Tank-mix with 2,4-D Compatibility Compatibility (Broad Spectrum Control) CP->Compatibility Tank-mix with Carfentrazone-ethyl D 2,4-D D->Antagonism CE Carfentrazone-ethyl CE->Compatibility

Caption: Herbicide interaction pathways for this compound-propargyl.

Conclusion

The compatibility of this compound-propargyl with broadleaf herbicides is crucial for effective and economical weed management. The experimental data strongly suggest that:

  • This compound-propargyl and 2,4-D exhibit antagonism. [2][6][7] This combination can lead to reduced control of grassy weeds. Researchers should consider sequential applications or increasing the dose of this compound-propargyl to overcome this antagonism.[2][6]

  • This compound-propargyl and carfentrazone-ethyl are compatible for tank-mixing. [6] This mixture provides a broad spectrum of weed control, effectively managing both grassy and broadleaf weeds without compromising the efficacy of this compound-propargyl.[1][8]

For the development of new herbicide formulations or weed control programs, prioritizing combinations with demonstrated compatibility, such as that between this compound-propargyl and carfentrazone-ethyl, is recommended for achieving optimal and reliable results. Further research could explore the biochemical mechanisms underlying the observed antagonism with 2,4-D to develop potential safeners or alternative formulations.

References

A Comparative Guide to Molecular and Whole-Plant Methods for Clodinafop Resistance Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and crop protection. Clodinafop-propargyl (B133425), a widely used herbicide for controlling grass weeds, is no exception. Effective and timely detection of this compound resistance is crucial for implementing appropriate weed management strategies. This guide provides a comprehensive comparison of the two primary approaches for resistance testing: traditional whole-plant bioassays and modern molecular methods. We will delve into their experimental protocols, present a quantitative comparison of their performance, and visualize the underlying biological and experimental workflows.

Introduction to this compound and Resistance Mechanisms

This compound-propargyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in the biosynthesis of fatty acids in grasses.[1] Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane integrity and plant growth, ultimately leading to the death of susceptible grass weeds.

Herbicide resistance can arise from two main mechanisms:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the target enzyme, in this case, the ACCase gene. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective.[2] For this compound, a common mutation involves the substitution of isoleucine with leucine (B10760876) at position 1781 of the ACCase enzyme.[3][4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include enhanced herbicide metabolism by enzymes such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), reduced herbicide uptake, or altered translocation of the herbicide within the plant.

Comparison of Testing Methodologies

The choice between whole-plant and molecular testing methods depends on various factors, including the desired speed of results, cost considerations, and the specific information required.

FeatureWhole-Plant BioassayMolecular Methods
Principle Phenotypic assessment of plant survival and growth after herbicide application.Genotypic detection of specific genetic markers associated with resistance.
Turnaround Time 3 to 10 weeks, potentially longer depending on seed dormancy.[2][5][6]Approximately 10 business days.
Cost per Sample ~$150 per population for multiple modes of action.[2]$15 to $40 per individual sample per test.
Information Provided Confirms actual resistance phenotype and quantifies the level of resistance (resistance factor). Detects both TSR and NTSR.Identifies the presence of known resistance-conferring mutations (primarily TSR). Does not typically detect NTSR unless specific metabolic markers are targeted.[3]
Accuracy High reliability in confirming phenotypic resistance.[7]High accuracy (>90%) for detecting known mutations.[6] The overall similarity with whole-plant methods is reported to be around 85%, with discrepancies potentially due to NTSR or unknown mutations.[2]
Labor & Throughput Labor-intensive, with lower throughput. Requires significant greenhouse space.Less labor-intensive per sample with potential for high-throughput automation.
Limitations Time-consuming, influenced by environmental conditions, and can be affected by poor seed germination.[5]May not detect novel or unknown resistance mutations. NTSR detection is more complex and often not included in routine screens.

Experimental Protocols

Whole-Plant Dose-Response Bioassay Protocol

This method determines the level of resistance by exposing whole plants to a range of herbicide doses.

1. Seed Collection and Germination:

  • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population, ensuring a sample size of at least 5,000 seeds.[7]

  • A known susceptible population's seeds should also be collected to serve as a control.

  • To break dormancy, seeds may require a period of cold, dry storage.

  • Germinate seeds in petri dishes on moistened filter paper or in trays with a suitable growing medium.

2. Plant Growth:

  • Once seedlings reach the 1-2 leaf stage, transplant them into pots (e.g., 10 cm diameter) containing a standard potting mix.

  • Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, natural photoperiod).[8]

  • Water the plants as needed to maintain optimal growth.

3. Herbicide Application:

  • When plants reach the 3-4 leaf stage, apply this compound-propargyl at a range of doses. A typical dose range for a suspected resistant population might be 0, 8, 16, 32, 48, and 64 g active ingredient per hectare (g a.i./ha), which corresponds to 0, 0.125, 0.25, 0.5, 0.75, and 1 times the recommended field rate.[9][10][11] For the susceptible population, a lower dose range may be appropriate.

  • Use a laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application.[9]

4. Data Collection and Analysis:

  • Four weeks after herbicide application, assess plant survival (mortality) and measure the above-ground biomass (fresh or dry weight).[9]

  • Calculate the dose required to cause 50% mortality (LD50) and the dose required to reduce growth by 50% (GR50) for both the suspected resistant and susceptible populations.

  • The resistance index (RI) is calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.

Molecular Method: dCAPS Assay for I1781L Mutation

The derived Cleaved Amplified Polymorphic Sequence (dCAPS) method is a PCR-based technique used to detect single nucleotide polymorphisms (SNPs), such as the one causing the I1781L mutation in the ACCase gene.

1. DNA Extraction:

  • Collect fresh leaf tissue from individual plants of the suspected resistant and known susceptible populations.

  • Extract genomic DNA using a commercially available plant DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification:

  • Design a specific forward dCAPS primer that introduces a mismatch near the mutation site, creating a restriction enzyme recognition site only in the presence of the resistance allele. A universal reverse primer is also used.

  • Perform PCR to amplify the target region of the ACCase gene containing the potential mutation. A typical PCR cycling program would be an initial denaturation at 95°C for 2 minutes, followed by 35-40 cycles of denaturation at 95°C for 30 seconds, annealing at 58-60°C for 30 seconds, and extension at 68-72°C for 30 seconds, with a final extension at 68-72°C for 10 minutes.[12][13]

3. Restriction Enzyme Digestion:

  • Digest the PCR products with the specific restriction enzyme that recognizes the site created by the dCAPS primer in the resistant allele. The digestion reaction is typically incubated at 37°C for 1-3 hours.[13]

4. Gel Electrophoresis:

  • Separate the digested DNA fragments by size using agarose (B213101) gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

5. Interpretation of Results:

  • Susceptible (SS): Plants will show a single, undigested PCR product band.

  • Resistant (RR - homozygous): Plants will show only the digested DNA fragments.

  • Resistant (RS - heterozygous): Plants will show both the undigested band and the digested fragments.[14]

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the ACCase signaling pathway and the experimental workflows for both testing methodologies.

ACCase_Signaling_Pathway cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis in Chloroplast cluster_Herbicide_Action Herbicide Inhibition cluster_Plant_Outcome Plant Response Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase (enzyme) Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Further steps No_Fatty_Acids Fatty Acid Deficiency Cell_Membranes Cell Membranes & Plant Growth Fatty_Acids->Cell_Membranes Essential for This compound This compound-propargyl ACCase_Inhibition ACCase Inhibition This compound->ACCase_Inhibition Binds to ACCase ACCase_Inhibition->Malonyl-CoA Blocks conversion Plant_Death Plant Death No_Fatty_Acids->Plant_Death Leads to Plant_Death->Cell_Membranes Disrupts

Caption: ACCase signaling pathway and this compound inhibition.

Experimental_Workflows Comparison of Experimental Workflows cluster_WholePlant Whole-Plant Bioassay cluster_Molecular Molecular Method (dCAPS) WP1 Seed Collection (Suspected-R & Susceptible-S) WP2 Germination & Seedling Growth WP1->WP2 WP3 Transplanting to Pots WP2->WP3 WP4 Herbicide Application (Dose-Response) WP3->WP4 WP5 Incubation (3-4 weeks) WP4->WP5 WP6 Data Collection (Mortality, Biomass) WP5->WP6 WP7 Data Analysis (LD50, GR50, RI Calculation) WP6->WP7 WP8 Phenotypic Resistance Confirmed WP7->WP8 M1 Leaf Tissue Collection (Individual Plants) M2 Genomic DNA Extraction M1->M2 M3 PCR Amplification (with dCAPS primers) M2->M3 M4 Restriction Enzyme Digestion M3->M4 M5 Agarose Gel Electrophoresis M4->M5 M6 Gel Imaging & Interpretation M5->M6 M7 Genotypic Resistance Confirmed M6->M7

Caption: Experimental workflows for resistance testing.

Conclusion

Both whole-plant bioassays and molecular methods are valuable tools for detecting and managing this compound resistance. Whole-plant assays provide a definitive confirmation of the resistance phenotype and its magnitude, encompassing all potential resistance mechanisms. However, they are time and resource-intensive. Molecular methods, on the other hand, offer a rapid and high-throughput alternative for identifying known target-site resistance mutations.

The choice of method will depend on the specific research or management objective. For routine monitoring and rapid decision-making, molecular assays are highly effective. For in-depth characterization of resistance, including the potential for novel or non-target-site mechanisms, whole-plant bioassays remain the gold standard. An integrated approach, where molecular screening is followed by whole-plant assays for confirmation and further investigation of unexpected results, can provide the most comprehensive understanding of this compound resistance in weed populations.

References

Safety Operating Guide

Proper Disposal of Clodinafop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Clodinafop is a critical aspect of laboratory and research protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with regulations and safety best practices. Adherence to these procedures will minimize environmental contamination and mitigate potential health risks.

This compound-propargyl, the active ingredient in many commercial herbicides, is recognized for its potential environmental hazards. It is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. Improper disposal can lead to the contamination of soil and water systems[4][5]. Therefore, a structured disposal plan is not just a regulatory requirement but a cornerstone of responsible chemical management.

Regulatory Framework

In the United States, the disposal of pesticides like this compound falls under the purview of several federal regulations. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use, sale, and distribution of pesticides, and mandates that legally binding disposal instructions be included on product labels[6][7]. Once a pesticide is designated for disposal, it is regulated under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste[6][7][8]. It is imperative to consult both federal and state-specific regulations, as state laws can be more stringent[6][9].

Step-by-Step Disposal Procedures

The following procedures outline the proper disposal of unused this compound, contaminated materials, and empty containers.

1. Review Product Label and Safety Data Sheet (SDS)

Before initiating any disposal activities, thoroughly review the product-specific label and Safety Data Sheet (SDS). The "Storage and Disposal" section of the label provides legally mandated instructions[9]. The SDS will offer more detailed information in sections such as "Disposal Considerations" and "Regulatory Information"[1][2][3][4][8][10][11]. In case of any conflict between the SDS and the product label, the instructions on the label take precedence[1].

2. Unused or Unwanted this compound

Unused or unwanted this compound is typically considered hazardous waste and must be disposed of accordingly[10][12].

  • Do Not Dispose in Regular Trash or Drains: Never discard this compound in the regular trash or pour it down the sink or any drain. This can lead to severe environmental contamination[9][10].

  • Licensed Waste Disposal: Entrust the disposal of unused this compound to a licensed hazardous waste disposal company[2].

  • State and Local Programs: Contact your state's environmental agency or local solid waste authority to inquire about "Clean Sweep" programs or household hazardous waste collection events that may accept pesticides from certain generators[7][9][12].

  • Original Container: Whenever possible, keep the product in its original container with the label intact for transport to a disposal facility[9].

3. Empty Container Disposal

Properly cleaned pesticide containers may be eligible for recycling or disposal as non-hazardous waste.

  • Triple Rinsing: For liquid formulations, triple-rinse the empty container. To do this, fill the container about one-quarter full with water, securely replace the cap, and shake for 30 seconds. Drain the rinsate into the spray tank or a container for later use as a dilute spray[13]. Repeat this process two more times.

  • Recycling: Many recycling programs, such as drumMUSTER, accept properly cleaned containers[13]. Ensure the container is clean, dry, and free of visible residues[13].

  • Puncturing: After rinsing, puncture the container to prevent reuse[10].

  • Disposal: If recycling is not an option, the cleaned and punctured container may be disposed of in a sanitary landfill, as per local regulations[1][13].

4. Disposal of Contaminated Materials

Materials such as personal protective equipment (PPE), spill absorbents, and labware that have come into contact with this compound must be handled as hazardous waste.

  • Containment: Place all contaminated items in a clearly labeled, sealed container.

  • Disposal: Dispose of the container and its contents through a licensed hazardous waste contractor[2]. Do not attempt to launder contaminated clothing with regular laundry; it should be either professionally cleaned or disposed of as hazardous waste[1][3].

Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Control and Contain: Prevent the spill from spreading or entering drains or waterways[1][4][10][11]. Use absorbent materials like sand, vermiculite, or earth to contain the spill[1][4][11].

  • Protective Equipment: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection, during cleanup[1][2][11].

  • Cleanup and Disposal: Collect the absorbed material and place it into a labeled container for disposal as hazardous waste[1][2][4][11]. Wash the spill area thoroughly, and collect the wash water for disposal to prevent runoff[1][10].

Quantitative Data Summary

While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes key hazard classifications for this compound-propargyl, which inform the stringent disposal requirements.

ParameterClassification/ValueReference
UN Number 3082[1][4]
ADG Classification Class 9: Miscellaneous dangerous goods[1]
GHS Signal Word DANGER[1]
Hazard Statements H302 + H332: Harmful if swallowed or if inhaledH317: May cause an allergic skin reactionH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[2][3]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For laboratory work involving this compound, researchers should develop a detailed experimental protocol that includes a section on waste management and spill response, incorporating the procedures outlined in this guide.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials in a laboratory setting.

Clodinafop_Disposal_Workflow start Start: this compound Waste Generated sds_review Consult Product Label & SDS for Specific Instructions start->sds_review waste_type Identify Waste Type unused_product Unused/Unwanted This compound Product waste_type->unused_product Product empty_container Empty this compound Container waste_type->empty_container Container contaminated_material Contaminated Materials (PPE, Absorbents, etc.) waste_type->contaminated_material Materials hazardous_waste Treat as Hazardous Waste unused_product->hazardous_waste rinse_container Triple Rinse Container (if applicable) empty_container->rinse_container contaminated_material->hazardous_waste sds_review->waste_type licensed_disposal Arrange for Pickup by Licensed Waste Contractor hazardous_waste->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end rinse_container->hazardous_waste No/Not Possible puncture_container Puncture to Prevent Reuse rinse_container->puncture_container Yes recycle_or_landfill Recycle or Dispose in Sanitary Landfill (per local regulations) puncture_container->recycle_or_landfill recycle_or_landfill->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Protocols for Handling Clodinafop

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Clodinafop. It offers procedural guidance on personal protective equipment, operational handling, and disposal.

Hazard Summary

This compound-propargyl, the active ingredient, is classified as a hazardous substance.[1] It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][4]

Quantitative Exposure Limits

The following table summarizes the established acceptable daily intake (ADI) values for this compound-propargyl and the associated safener, cloquintocet-mexyl.

SubstanceAcceptable Daily Intake (ADI)Basis
This compound-propargyl0.004 mg/kg/dayBased on the No-Observed-Effect-Level (NOEL) of 0.37 mg/kg/day, determined from long-term exposure in the most sensitive species.[3]
Cloquintocet-mexyl0.04 mg/kg/dayThe Australian Acceptable Daily Intake for a human for daily, lifetime exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE setup is critical to prevent exposure when handling this compound. The required level of PPE can vary based on the task (e.g., mixing concentrated forms requires a higher level of protection than handling diluted solutions).[5] Always consult the product's specific Safety Data Sheet (SDS) for detailed requirements.

Core PPE Requirements:

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber, with a minimum thickness of 14 mils.[6][7] Do not use leather or fabric gloves.[8] Wash the outside of gloves before removing them.[8]

  • Body Protection: Wear a chemical-resistant suit or cotton overalls buttoned to the neck and wrist.[5][6][7] Sleeves should be worn over gloves.[5] When mixing or handling concentrates, a chemical-resistant apron that covers from mid-chest to the knees is often required.[7]

  • Eye and Face Protection: Use chemical splash goggles and a face shield, especially when mixing or spraying.[8][9] Safety glasses should provide front, brow, and temple protection.[10]

  • Respiratory Protection: If there is a risk of inhaling dust, mists, or vapors, use a respirator.[4][9] For agricultural chemicals, a respirator with a type G cartridge is recommended.[4]

  • Footwear: Wear chemical-resistant boots.[8] Pant legs should be worn outside of the boots to prevent chemicals from entering.[10]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[3] Work in a well-ventilated area, preferably with local exhaust ventilation.[1][2] Ensure safety showers and eyewash stations are in close proximity.[3]

  • Donning PPE: Put on all required PPE as described above.

  • Handling: Avoid all personal contact, including inhalation of fumes, mists, vapors, or spray.[1][4] Prevent the dispersion of dust.[2] Do not eat, drink, or smoke in the handling area.[6]

  • After Handling: Wash hands and face thoroughly after handling.[2][6]

  • Doffing and Cleaning PPE: Remove contaminated clothing carefully.[4] Launder reusable protective clothing before storage or re-use, washing it separately from other laundry.[4][10] If clothing is contaminated with a pesticide regulated as hazardous waste due to a spill, it must be disposed of as hazardous waste.[11]

Storage Plan:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][3][4]

  • Store away from heat, sparks, open flames, and direct sunlight.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][3]

  • Store locked up and away from foodstuff containers.[1][3]

Spill Management Protocol:

  • Isolate the Area: Evacuate all non-essential personnel from the affected area.[3]

  • Control the Spill: Stop the leak if it is safe to do so.[4] Prevent the spillage from entering drains, sewers, or water courses.[1][12]

  • Containment and Cleanup:

    • Small Spills: Absorb the spill with inert material such as sand, vermiculite, or clay.[6][13] Place the absorbed material into a suitable, labeled chemical waste container.[13]

    • Large Spills: Follow the same procedure as for small spills. You may need to neutralize the area with a dilute alkaline solution of soda ash, with the rinsate also placed into a chemical waste container.[13]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Notify and consult with the proper regulatory authorities if a significant quantity of material enters drains.[6]

Disposal Plan:

Improper disposal of pesticides can lead to environmental contamination.[11]

  • Excess Product: The best way to dispose of small amounts of excess this compound is to use it up by applying it according to the label directions.[14][15] Do not pour leftover pesticides down the sink or drain.[14][15] If you cannot use it, check with your local solid waste authority or environmental agency for a household hazardous waste collection program.[15]

  • Empty Containers: An empty pesticide container can be as hazardous as a full one due to residues.[14]

    • Triple-rinse the empty container: Fill it about one-quarter full with clean water, cap and shake for 30 seconds.[14]

    • Pour the rinsate into the spray tank or a collection vessel for later use.[14]

    • Repeat the rinsing process two more times.[14]

    • Puncture the container to prevent reuse.[1]

    • Dispose of the container at an authorized landfill or check for local recycling programs for pesticide containers.[4][11] State and local laws may be stricter than federal requirements.[14]

Visualized Workflows

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase A Review Safety Data Sheet (SDS) B Verify Ventilation & Emergency Equipment A->B C Select & Inspect Required PPE B->C D Don All PPE C->D E Handle this compound (Avoid contact & inhalation) D->E F Store Properly After Use E->F G Doff PPE Carefully F->G H Wash Hands & Face Thoroughly G->H I Clean or Dispose of PPE H->I

Caption: Safe Handling Workflow for this compound.

G A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilation) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of Controls for this compound Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.